N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZLMFBWGLETNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679708 | |
| Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17560-53-1 | |
| Record name | N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17560-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS 17560-53-1)
Introduction
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, registered under CAS number 17560-53-1, is a substituted acetanilide-sulfonamide compound.[1][2] While not an active pharmaceutical ingredient (API) itself, it holds significant importance for researchers, medicinal chemists, and drug development professionals. Its primary relevance stems from its close structural relationship to Metolazone, a quinazoline-based diuretic.[3][4][5] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, robust analytical methodologies for characterization, and its principal applications as a key chemical intermediate and reference standard in pharmaceutical research and development.
Section 1: Physicochemical and Computational Properties
The fundamental identity and behavior of a chemical entity are defined by its physical and chemical properties. These parameters are critical for designing synthetic routes, developing analytical methods, and understanding its potential disposition.
Core Chemical Properties
The key identifying and physical properties of this compound are summarized below. The high melting point is characteristic of a stable, crystalline solid with strong intermolecular interactions, likely hydrogen bonding mediated by the amide and sulfonamide groups.
| Property | Value | Source(s) |
| CAS Number | 17560-53-1 | [1][2][3][6] |
| Molecular Formula | C₉H₁₁ClN₂O₃S | [1][2][3] |
| Molecular Weight | 262.71 g/mol | [1][3] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide, 5-Chloro-2-methyl-4-sulfamoylacetanilide | [1][2] |
| Melting Point | >265 °C | [2] |
| SMILES | CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N | [1] |
| InChIKey | NFZLMFBWGLETNR-UHFFFAOYSA-N | [2] |
Molecular Structure
The structure combines a chloro- and methyl-substituted aniline core, which is N-acetylated to form the acetamide, and further substituted with a sulfonamide group. This arrangement of functional groups is pivotal to its utility in synthesis.
Experimental Protocol: Synthesis
This protocol is designed to be self-validating through in-process monitoring and a straightforward workup procedure to yield a high-purity product.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 g of 4-amino-5-chloro-2-methylbenzenesulfonamide in 50 mL of glacial acetic acid.
-
Reagent Addition: While stirring, carefully add 1.2 equivalents of acetic anhydride to the suspension. The choice of a slight excess of acetic anhydride ensures the complete conversion of the starting amine.
-
Heating and Monitoring: Heat the reaction mixture to 80-90°C and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 Ethyl Acetate:Hexane. The disappearance of the starting material spot indicates reaction completion.
-
Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid. This step is crucial as the product is poorly soluble in water, while the acetic acid and excess anhydride are quenched and diluted.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove any residual acetic acid.
-
Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight.
Purification
For most applications, the product obtained from this protocol will be of high purity (>98%). [1]For applications requiring ultra-high purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is recommended. The solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists, followed by slow cooling to induce crystallization.
Section 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and integrity of the synthesized compound. A multi-pronged approach using chromatography and spectroscopy provides irrefutable evidence.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule due to its moderate polarity.
Workflow for HPLC Analysis
Detailed HPLC Method Parameters:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures sharp peak shapes by suppressing the ionization of residual silanols on the column.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.
This method provides a robust system to separate the target compound from potential impurities, such as the unreacted starting material or hydrolysis products. Purity is typically reported as a percentage based on the relative peak area.
Structural Confirmation by Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons: a singlet for the acetamide methyl group (CH₃-C=O), a singlet for the aromatic methyl group (Ar-CH₃), distinct signals in the aromatic region for the two non-equivalent aromatic protons, a broad singlet for the amide proton (NH), and another broad singlet for the two sulfonamide protons (NH₂). [7][8]* ¹³C NMR: The carbon NMR would confirm the presence of nine unique carbon atoms, including signals for the two methyl carbons, the carbonyl carbon of the amide, and the six distinct aromatic carbons. [8][9] Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the analysis should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 263.71 and potentially a sodium adduct [M+Na]⁺. The characteristic isotopic pattern for a molecule containing one chlorine atom (a ~3:1 ratio of M to M+2 peaks) would provide definitive confirmation of the elemental composition.
Section 4: Applications in Research and Development
The utility of this compound is centered on its role as a sophisticated building block and analytical standard.
-
Synthetic Intermediate: Its primary application is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [2][10]The functional groups (amide, sulfonamide, and chloro-substituent) offer multiple handles for further chemical modification.
-
Reference Standard: In the manufacturing of the diuretic Metolazone, this compound can serve as a critical reference standard for process-related impurities or degradation products. Regulatory agencies require the identification and quantification of such impurities, making pure standards essential for method validation and quality control.
-
Medicinal Chemistry Research: The sulfonamide moiety is a well-known pharmacophore present in many classes of drugs, including diuretics, antibacterials, and anticancer agents. [11]This compound can serve as a scaffold or starting point for the development of new chemical entities in drug discovery programs exploring the structure-activity relationships (SAR) of sulfonamide-containing molecules. [7][12]
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any research chemical.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with a recommended temperature of 2-8°C for long-term stability. [1][6]* Handling: Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin, eyes, and clothing. [4][13]* First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention. [5][13]
Conclusion
This compound (CAS 17560-53-1) is a specialized chemical of high value to the pharmaceutical and chemical research sectors. While its direct biological activity is not its primary feature, its role as a synthetic precursor and an analytical reference standard is indispensable. A thorough understanding of its physicochemical properties, coupled with robust protocols for its synthesis and characterization, enables researchers and developers to utilize this molecule effectively and safely in their pursuit of new medicines and chemical innovations.
References
-
This compound . Pharmaffiliates. [Link]
-
Metolazone Material Safety Data Sheet . Cole-Parmer. [Link]
-
New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies . PubMed Central, National Institutes of Health. [Link]
-
Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies . PubMed Central, National Institutes of Health. [Link]
-
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives . Scholars Research Library. [Link]
-
Separation of Acetamide, N-(5-chloro-2-hydroxyphenyl)- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation . PubMed Central, National Institutes of Health. [Link]
-
Preparation of 4-acetamidobenzenesulfonamide . PrepChem.com. [Link]
-
N-[4-({(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}sulfonyl)phenyl]acetamide 13C NMR . SpectraBase. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fishersci.es [fishersci.es]
- 5. fishersci.com [fishersci.com]
- 6. bldpharm.com [bldpharm.com]
- 7. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]
- 11. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
"synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide"
An In-depth Technical Guide to the Synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable synthetic route to this compound, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed, step-by-step protocols. The guide emphasizes safety, efficiency, and validation at each stage of the process, reflecting field-proven insights and best practices in synthetic organic chemistry.
Introduction and Strategic Overview
This compound, also known as 4-acetamido-2-chloro-5-methylbenzenesulfonamide, is a pivotal building block in the synthesis of a range of biologically active molecules. Its structural features, including the sulfonamide group, a chlorinated aromatic ring, and an acetamido moiety, make it a versatile precursor for targeting various biological pathways.
The synthetic strategy detailed herein has been designed for robustness, scalability, and high purity of the final product. The chosen pathway commences with the readily available starting material, 2-chloro-5-methylaniline. The core of the synthesis involves a three-step sequence:
-
Protection of the Aniline: Acetylation of the amino group of 2-chloro-5-methylaniline to prevent unwanted side reactions and to direct the subsequent electrophilic substitution.
-
Regioselective Chlorosulfonation: Introduction of the sulfonyl chloride group at the position para to the activating methyl group.
-
Amination: Conversion of the sulfonyl chloride to the target sulfonamide.
This approach is both logical and efficient, as it controls the regiochemistry of the aromatic substitution reactions to yield the desired isomer in high purity.
Synthetic Workflow Diagram
The overall synthetic transformation is illustrated in the workflow diagram below.
Caption: A three-step synthesis of the target compound from 2-chloro-5-methylaniline.
Detailed Synthetic Procedures and Mechanistic Insights
Step 1: Acetylation of 2-chloro-5-methylaniline
Objective: To protect the amine functionality as an acetamide. This is a critical first step as the acetamido group is a moderately activating, ortho-, para-director, which will influence the regioselectivity of the subsequent chlorosulfonation step. Furthermore, this protection prevents the free amine from reacting with the chlorosulfonic acid in the next step.
Reaction: 2-chloro-5-methylaniline + Acetic Anhydride → N-(2-chloro-5-methylphenyl)acetamide
Experimental Protocol:
-
To a solution of 2-chloro-5-methylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water with stirring.
-
The precipitated solid product, N-(2-chloro-5-methylphenyl)acetamide, is collected by filtration, washed with water until neutral, and dried.
Causality and Insights:
-
The use of acetic anhydride is a standard and efficient method for the acetylation of anilines.
-
The reaction is typically exothermic, and for larger scale preparations, cooling might be necessary during the addition of acetic anhydride.
-
The product precipitates upon quenching with water, which allows for a simple and effective isolation procedure.
Step 2: Chlorosulfonation of N-(2-chloro-5-methylphenyl)acetamide
Objective: To introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The position of this electrophilic aromatic substitution is directed by the existing substituents. The acetamido and methyl groups are both ortho-, para-directing. The position para to the strongly activating methyl group and ortho to the acetamido group is the most electronically enriched and sterically accessible, leading to the desired regiochemistry.
Reaction: N-(2-chloro-5-methylphenyl)acetamide + Chlorosulfonic Acid → 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (5.0 eq) to 0-5 °C in an ice bath.
-
Add N-(2-chloro-5-methylphenyl)acetamide (1.0 eq) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The solid product, 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride, will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Trustworthiness and Safety:
-
Chlorosulfonic acid is a highly corrosive and reactive reagent that reacts violently with water, releasing toxic HCl gas. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
The slow, portion-wise addition of the acetamide to the acid at low temperature is crucial to control the exothermic reaction.
-
The quenching step on ice must be performed slowly and carefully to manage the highly exothermic reaction between the excess chlorosulfonic acid and water.
Step 3: Amination of 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride
Objective: To convert the sulfonyl chloride intermediate into the final sulfonamide product through nucleophilic substitution with ammonia.
Reaction: 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride + NH₄OH → this compound
Experimental Protocol:
-
Add the crude 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride (1.0 eq) portion-wise to a stirred, cooled (0-5 °C) solution of concentrated ammonium hydroxide (excess).
-
Stir the resulting suspension at a low temperature for 30 minutes and then allow it to warm to room temperature, continuing to stir for an additional 1-2 hours.
-
The solid product is collected by filtration.
-
To purify, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Dry the purified this compound to a constant weight.
Causality and Insights:
-
The use of excess ammonium hydroxide drives the reaction to completion and neutralizes the HCl byproduct.
-
Maintaining a low temperature during the initial addition helps to control the exothermicity of the reaction.
-
Recrystallization is a critical step for achieving high purity of the final product, which is often a requirement for pharmaceutical intermediates.
Quantitative Data Summary
The following table provides representative data for the synthesis, though actual results may vary based on reaction scale and specific conditions.
| Step | Starting Material | Reagent | Product | Molar Ratio (SM:Reagent) | Typical Yield |
| 1. Acetylation | 2-chloro-5-methylaniline | Acetic Anhydride | N-(2-chloro-5-methylphenyl)acetamide | 1 : 1.1 | >95% |
| 2. Chlorosulfonation | N-(2-chloro-5-methylphenyl)acetamide | Chlorosulfonic Acid | 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride | 1 : 5 | 80-90% |
| 3. Amination | 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride | Ammonium Hydroxide | This compound | 1 : excess | 85-95% |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and integration of all protons.
-
¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amide and sulfonamide, the C=O stretch of the amide, and the S=O stretches of the sulfonamide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Conclusion
The synthetic route described in this guide provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and understanding the underlying chemical principles at each step, researchers can consistently obtain this valuable intermediate in high yield and purity. The protocols have been designed with safety and scalability in mind, making them suitable for both laboratory-scale synthesis and potential scale-up operations. Adherence to the detailed procedures and safety precautions is paramount for successful and safe execution.
References
-
Synthesis of this compound.
-
4-Acetamido-2-chloro-5-methylbenzenesulfonamide.
-
Preparation method of 4-acetamido-2-chloro-5-methyl benzenesulfonamide.
An In-depth Technical Guide to the Mechanism of Action of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the current understanding and proposed mechanism of action for the compound N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS No. 17560-53-1). While specific comprehensive studies on this molecule are limited, a robust mechanistic hypothesis can be formulated based on its documented antiangiogenic properties and a thorough structure-activity relationship (SAR) analysis of its constituent chemical moieties. This guide synthesizes available data with established principles in medicinal chemistry to propose that this compound likely exerts its antiangiogenic effects through the inhibition of key signaling pathways crucial for neovascularization, with vascular endothelial growth factor receptor 2 (VEGFR-2) and carbonic anhydrases (CAs) as probable primary targets. Detailed experimental protocols are provided to facilitate the validation of these proposed mechanisms.
Introduction and Molecular Profile
This compound is a sulfonamide-containing aromatic acetamide. Its chemical structure is characterized by a central phenyl ring substituted with a chloro, a methyl, a sulfamoyl, and an acetamide group.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 17560-53-1 |
| Molecular Formula | C₉H₁₁ClN₂O₃S |
| Molecular Weight | 262.71 g/mol |
| Synonyms | Acetamide, N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]-; 5-Chloro-2-methyl-4-sulfamoylacetanilide |
The convergence of the sulfonamide and acetamide functionalities on a substituted phenyl ring suggests a potential for diverse biological activities. Notably, this compound has been reported to exhibit antiangiogenic activity, with a half-maximal inhibitory concentration (IC₅₀) of 12 µM in a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. However, it is also noted to possess low metabolic stability. This guide will primarily focus on elucidating the potential mechanisms underpinning its antiangiogenic effects.
Proposed Mechanisms of Antiangiogenic Action
Based on the structural characteristics of this compound and the known pharmacology of related compounds, two primary, potentially interconnected, mechanisms of action are proposed: inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, and inhibition of carbonic anhydrases.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a critical regulator of angiogenesis.[1][2] Many small-molecule antiangiogenic agents function as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain.[3][4] The sulfonamide moiety is a key pharmacophore in a multitude of VEGFR-2 inhibitors.[3][5]
Structural Rationale for VEGFR-2 Inhibition:
-
The Sulfonamide Moiety: The sulfamoyl group (-SO₂NH₂) is a crucial hydrogen-bonding motif that can interact with key amino acid residues in the hinge region of the VEGFR-2 kinase domain, a common feature of type II kinase inhibitors.[5]
-
Aromatic Ring System: The substituted phenyl ring can occupy the hydrophobic pocket adjacent to the ATP-binding site. The chloro and methyl substituents contribute to the hydrophobicity and can influence the binding affinity and selectivity. Specifically, the 5-chloro substitution on an indolin-2-one scaffold has been shown to impact VEGFR-2 inhibitory activity.[3]
-
The Acetamide Group: The acetamide group can form additional hydrogen bonds with the protein backbone, further stabilizing the inhibitor-kinase complex.
The proposed binding mode involves the sulfonamide group anchoring the molecule in the hinge region, while the substituted phenyl ring and acetamide group engage in hydrophobic and hydrogen-bonding interactions within the active site, thereby preventing the phosphorylation of VEGFR-2 and inhibiting downstream signaling.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Inhibition of Carbonic Anhydrases (CAs)
Sulfonamides are the archetypal inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[6][7] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, a process that promotes tumor progression and angiogenesis.[8][9]
Structural Rationale for CA Inhibition:
-
The Sulfonamide Moiety: The unsubstituted sulfonamide group (-SO₂NH₂) is the key zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, displacing the zinc-bound water molecule/hydroxide ion and thereby inhibiting the enzyme's catalytic activity.[7]
-
Substitutions on the Phenyl Ring: The acetamide, chloro, and methyl groups on the phenyl ring can interact with amino acid residues lining the active site cavity, influencing the inhibitor's affinity and isoform selectivity.
By inhibiting tumor-associated CAs, this compound could disrupt pH regulation in the tumor microenvironment, leading to an antiangiogenic effect.
Caption: Proposed inhibition of Carbonic Anhydrase IX.
Experimental Validation Protocols
To empirically validate the proposed mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the diluted compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
HUVEC Tube Formation Assay
This cell-based assay assesses the compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Methodology:
-
Reagents and Materials: HUVECs, endothelial cell growth medium, Matrigel®, 96-well plates, and an inverted microscope with imaging capabilities.
-
Procedure: a. Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C. b. Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound or a vehicle control. c. Seed the HUVECs onto the polymerized Matrigel®. d. Incubate for 4-18 hours at 37°C in a CO₂ incubator. e. Visualize and capture images of the tube-like structures.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Sources
- 1. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 7. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Landscape of Sulfonamide-Acetamide Bioactivity
The compound N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide emerges from a rich lineage of sulfonamide-containing molecules, a class of chemical entities that have profoundly impacted therapeutic medicine. While specific, direct research on this exact molecule is not extensively documented in publicly accessible literature, its structural motifs—a substituted phenyl ring bearing both a sulfonamide and an acetamide group—are hallmarks of a wide array of biologically active agents. This technical guide, therefore, leverages data from closely related analogs to construct a predictive framework for its potential biological activities and to provide robust methodological guidance for its investigation.
Researchers and drug development professionals are encouraged to view this document as a roadmap for unlocking the therapeutic potential of this compound. By understanding the established activities of its structural relatives, we can infer its likely mechanisms of action and design targeted experimental protocols to validate these hypotheses. The following sections will delve into the probable biological roles of this compound, focusing on diuretic, anticancer, and anti-inflammatory activities, which are prominent within this chemical class.
Part 1: Predicted Biological Activities and Mechanistic Insights
The unique arrangement of a chloro, a methyl, a sulfamoyl, and an acetamido group on the phenyl ring of this compound suggests a multi-faceted pharmacological profile. The following subsections explore the most probable biological activities based on extensive research into its analogs.
Diuretic Activity: Targeting Renal Ion Transport
A primary and well-established role for many sulfonamide derivatives is their diuretic effect, which is the basis for their use in treating hypertension and edema.[1] The core mechanism often involves the inhibition of carbonic anhydrase in the renal tubules or interference with other ion transport systems.[2]
-
Plausible Mechanism of Action: It is hypothesized that this compound acts as a diuretic, potentially through the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, a mechanism shared by loop diuretics like furosemide. Analogs such as azosemide, which also feature a substituted sulfamoylphenyl moiety, have demonstrated dose-dependent increases in urinary volume and electrolyte excretion.[3] The diuretic action of such compounds can be linked to the activation of the prostaglandin system in the kidney.[3]
Caption: Predicted diuretic mechanism via NKCC2 inhibition.
Anticancer Activity: A Multi-pronged Assault on Tumor Proliferation
Derivatives of sulfonamide-acetamide have shown significant promise as anticancer agents, acting through various mechanisms to halt the growth and spread of malignant cells.[4][5]
-
Plausible Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[6] This disruption of the microtubule network is a clinically validated anticancer strategy.
-
Dihydrofolate Reductase (DHFR) Inhibition: The sulfonamide moiety is a classic structural alert for DHFR inhibition.[4][7] By acting as a competitive antagonist of para-aminobenzoic acid (PABA), the compound could disrupt folic acid synthesis, which is essential for DNA replication in rapidly dividing cancer cells.[7]
-
Caption: Potential anticancer mechanisms of action.
Anti-inflammatory and Analgesic Properties
The acetamide substructure, particularly in N-phenyl-acetamide derivatives, is associated with analgesic and anti-inflammatory effects, with paracetamol being a prime example.
-
Plausible Mechanism of Action: The anti-inflammatory effects of related phenyl sulfonamide derivatives have been linked to the modulation of pro-inflammatory cytokines, such as reducing the production of tumor necrosis factor-alpha (TNF-α).[8] The analgesic properties may stem from mechanisms similar to other N-phenyl-acetamide sulfonamides, which have been developed as non-hepatotoxic alternatives to paracetamol.[9][10]
Part 2: Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of well-defined in vitro and in vivo assays are necessary. The following protocols are based on established methodologies for analogous compounds.
In Vitro Anticancer Activity Assessment
A crucial first step is to assess the cytotoxic effects of the compound on various cancer cell lines.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Diuretic Activity Evaluation in a Rodent Model
To confirm the diuretic potential, an in vivo study using a rat model is recommended.
Protocol: Diuretic Activity in Saline-Loaded Rats
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week with free access to food and water.
-
Fasting: Fast the rats for 18 hours prior to the experiment, with free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Control group: Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Test group(s): this compound at various doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
Standard group: Furosemide (e.g., 10 mg/kg, p.o.).
-
-
Saline Loading: Immediately after dosing, administer 25 mL/kg of 0.9% NaCl solution orally to all animals.
-
Urine Collection: Place the rats in individual metabolic cages and collect urine for 5 hours.
-
Parameter Measurement: Measure the total urine volume. Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: Compare the urine volume and electrolyte excretion of the test groups to the control and standard groups.
Part 3: Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific quantitative data for this compound is not available, we can present representative data from analogous compounds to provide a benchmark for future studies.
Table 1: Representative Biological Activities of Analogous Compounds
| Compound Class | Biological Activity | Key Findings | Reference |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamides | Anticancer (Tubulin Inhibitor) | Compound 33 showed GI50 values of 3.3 µM and 5.9 µM against Caco-2 and HCT-116 cell lines, respectively.[6] | [6] |
| N-phenyl-acetamide sulfonamides | Analgesic | LASSBio-1300 (5e) demonstrated significant analgesic activity with an ID50 of 5.81 µmol/kg.[9] | [9] |
| Azosemide (related sulfonamide diuretic) | Diuretic | Dose-dependently increased urine volume and electrolyte excretion in rats at 10-40 mg/kg, p.o.[3] | [3] |
| Phenyl sulfonamide derivatives | Anti-inflammatory | LASSBio-1439 (2e) exhibited in vitro anti-TNF-α effects comparable to thalidomide.[8] | [8] |
Structure-Activity Relationship (SAR) Considerations:
-
The nature and position of substituents on the phenyl ring are critical for activity. The presence of a chloro group often enhances lipophilicity, which can improve cell membrane permeability.
-
The sulfonamide moiety is a key pharmacophore for diuretic, anticancer (DHFR and carbonic anhydrase inhibition), and antibacterial activities.[1][4][7]
-
The acetamide group is crucial for the analgesic and anti-inflammatory properties observed in many related compounds.[9]
Conclusion and Future Directions
This compound stands as a promising candidate for further pharmacological investigation. Based on the robust evidence from its structural analogs, it is highly likely to possess a spectrum of biological activities, including diuretic, anticancer, and anti-inflammatory effects. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to systematically evaluate its therapeutic potential.
Future research should focus on the synthesis of this compound and its derivatives, followed by the execution of the described in vitro and in vivo assays to definitively characterize its biological profile. Subsequent studies could explore its specific molecular targets and delve deeper into its mechanism of action, paving the way for its potential development as a novel therapeutic agent.
References
- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273397/]
- Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/19327871/]
- Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00398a]
- Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2 methoxyphenyl)sulfamoyl)phenyl)acetamide with Potential Antiurease Activity. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/280926510_Synthesis_of_N-Substituted_Derivatives_of_N-4-N-5-Chloro-2-methoxyphenylsulfamoylphenylacetamide_with_Potential_Antiurease_Activity]
- Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6617639/]
- An In-depth Technical Guide to the Biological Activity of N-[4-(propylsulfamoyl)phenyl]acetamide Derivatives. (Source: BenchChem) [URL: https://www.benchchem.
- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381710/]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (Source: Springer) [URL: https://link.springer.com/article/10.1007/s13205-021-02754-w]
- Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (Source: ResearchGate) [URL: https://www.researchgate.
- Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1865910]
- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828775/]
- Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. (Source: ResearchGate) [URL: https://www.researchgate.
- [Pharmacological studies on the diuretic action of azosemide [5-(4'-chloro-5'-sulfamoyl-2'-thenylamino)-phenyltetrazole], a new diuretic (3). Effect of azosemide following pretreatment with SA-446, an angiotensin I converting enzyme inhibitor, or propranolol, a beta-adrenergic blocker, in HgCl2-induced acute renal failure in rats]. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/6187650/]
- Sulfonamide compounds with high diuretic activity. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/13677983/]
- N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. (Source: BenchChem) [URL: https://www.benchchem.
- Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4885563/]
- Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. (Source: MedChemComm) [URL: https://pubs.rsc.org/en/content/articlehtml/2021/md/d0md00398a]
- N-(2-chloro-5-methyl-4-sulfamoylphenyl)acetamide. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177727250]
- [Pharmacological studies on azosemide [5-(4'-chloro-5'-sulfamoyl-2'-thenylamino)-phenyltetrazole], a new diuretic (1) Effects on diuresis, plasma renin activity and urinary prostaglandin E excretion in normal rats (author's transl)]. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/7104618/]
- Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/15/1/136]
- 2-Chloro-N-(4-sulfamoylphenyl)acetamide. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2968832/]
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/32629335/]
Sources
- 1. Sulfonamide compounds with high diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacological studies on azosemide [5-(4'-chloro-5'-sulfamoyl-2'-thenylamino)-phenyltetrazole], a new diuretic (1) Effects on diuresis, plasma renin activity and urinary prostaglandin E excretion in normal rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide solubility"
An In-Depth Technical Guide to the Solubility of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 17560-53-1).[1][2] Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required for its empirical determination. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction and Compound Identification
This compound is a sulfonamide-containing aromatic acetamide. Understanding its solubility is paramount for formulation development, as it directly influences dissolution rate and subsequent absorption in physiological systems.
Chemical Identity
A clear identification of the compound is the first step in any scientific investigation.
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | 5-Chloro-2-methyl-4-sulfamoylacetanilide, N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide[2] |
| CAS Number | 17560-53-1[1][2] |
| Molecular Formula | C₉H₁₁ClN₂O₃S[1][2] |
| Molecular Weight | 262.71 g/mol [1] |
Theoretical Framework: Factors Influencing Solubility
The solubility of this compound, like any solid in a liquid, is governed by a complex interplay of physicochemical factors. A systematic investigation into its solubility profile necessitates a thorough understanding of these variables.
Molecular Structure and Physicochemical Properties
The inherent properties of the molecule itself are the primary determinants of its solubility. The presence of a sulfonamide group, an acetamide linkage, a methyl group, and a chlorine atom on the phenyl ring all contribute to its polarity, hydrogen bonding capacity, and overall lipophilicity. These functional groups will dictate the compound's interaction with various solvents.
The Solvent Environment
The choice of solvent is critical. The principle of "like dissolves like" provides a foundational guide; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[3]
-
pH and Ionization: As a sulfonamide, this compound possesses acidic protons. The pH of the aqueous medium will significantly influence its degree of ionization. The ionized (salt) form of a drug is typically more water-soluble than the unionized (neutral) form.[3] Therefore, solubility in aqueous buffers at various pH values must be determined.
-
Co-solvents: The solubility of poorly water-soluble compounds can often be enhanced by the addition of a water-miscible organic solvent, known as a co-solvent.[3] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][5] However, this is not universally true, and the effect of temperature must be experimentally verified.
Solid-State Properties
-
Crystal Polymorphism: The crystalline form of the compound can have a significant impact on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state lattice.[6]
-
Particle Size: Decreasing the particle size of a solid increases the surface area-to-volume ratio, which can lead to a more rapid dissolution rate.[5]
The interplay of these factors can be visualized as a decision-making framework for solubility investigation.
Caption: Key factors influencing the solubility of a compound.
Experimental Determination of Solubility
Given the lack of published data, a robust experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][8]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol provides a reliable means to quantify the solubility of this compound in various solvent systems.
Objective: To determine the concentration of the compound in a saturated solution at a specified temperature and in a defined solvent.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain to ensure saturation.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a constant temperature orbital shaker (e.g., 25°C or 37°C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, with continuous agitation.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.[7]
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Construct a calibration curve using standard solutions of the compound at known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor used. The result is the solubility of the compound in that solvent at that temperature.
-
The following diagram illustrates this experimental workflow.
Caption: Shake-flask method workflow for solubility determination.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner.
Table for Recording Quantitative Solubility Data:
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 5.0) | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Other Solvents | 25 | Experimental Value | Calculated Value |
| Deionized Water | 37 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |
Conclusion and Future Directions
This guide has outlined the critical theoretical considerations and a robust experimental framework for determining the solubility of this compound. While specific solubility data is not currently available in the public domain, the methodologies described herein provide a clear path for researchers to generate this essential information. A thorough understanding of the solubility profile in various physiologically and pharmaceutically relevant solvents is a non-negotiable prerequisite for the successful development of this compound into a viable drug product. Future work should focus on generating the empirical data outlined in this guide, as well as investigating the potential for solubility enhancement techniques such as complexation or the use of surfactants.[4]
References
-
Pharmaffiliates. this compound.[Link]
-
Pharma Digests. Factors Affecting Solubility of Drugs.[Link]
-
PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.[Link]
-
IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.[Link]
-
Pharmaguideline. Factors that Affect the Solubility of Drugs.[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. pharmadigests.com [pharmadigests.com]
- 5. ijnrd.org [ijnrd.org]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectral Analysis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Introduction
Molecular Structure and Functional Groups
A thorough understanding of the molecular structure is fundamental to interpreting its spectral data. N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide possesses a substituted benzene ring with five distinct substituents: a chloro group, a methyl group, a sulfamoyl group (-SO₂NH₂), and an acetamido group (-NHCOCH₃).
Molecular Structure of this compound
Caption: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methyl protons, the acetamido protons, and the sulfamoyl protons.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | Singlet | 1H | Ar-H |
| ~ 7.8 | Singlet | 1H | Ar-H |
| ~ 7.5 | Singlet (broad) | 2H | -SO₂NH₂ |
| ~ 9.8 | Singlet (broad) | 1H | -NHCOCH₃ |
| ~ 2.3 | Singlet | 3H | Ar-CH₃ |
| ~ 2.2 | Singlet | 3H | -COCH₃ |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are predicted to appear as singlets due to the lack of adjacent protons for coupling. The proton ortho to the electron-withdrawing sulfamoyl group is expected to be deshielded and appear at a higher chemical shift (~8.1 ppm) compared to the other aromatic proton (~7.8 ppm).
-
Sulfamoyl Protons (-SO₂NH₂): The two protons of the sulfamoyl group are expected to appear as a broad singlet around 7.5 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
-
Acetamido Proton (-NHCOCH₃): The amide proton is typically deshielded and appears as a broad singlet at a high chemical shift, predicted to be around 9.8 ppm.
-
Methyl Protons (Ar-CH₃ and -COCH₃): The two methyl groups are in distinct environments. The aromatic methyl group (Ar-CH₃) is predicted to resonate around 2.3 ppm, while the acetyl methyl group (-COCH₃) is expected at a slightly downfield position around 2.2 ppm due to the influence of the adjacent carbonyl group. Both are expected to be singlets as there are no adjacent protons to couple with.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each of the nine unique carbon atoms.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 169 | -C=O (amide) |
| ~ 140 | Ar-C (ipso to -NHCOCH₃) |
| ~ 138 | Ar-C (ipso to -SO₂NH₂) |
| ~ 135 | Ar-C (ipso to -Cl) |
| ~ 132 | Ar-C (ipso to -CH₃) |
| ~ 125 | Ar-CH |
| ~ 120 | Ar-CH |
| ~ 24 | -COCH₃ |
| ~ 18 | Ar-CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded carbon and is predicted to appear at the lowest field, around 169 ppm.
-
Aromatic Carbons (Ar-C and Ar-CH): The six aromatic carbons will have distinct chemical shifts. The carbons attached to the substituents (ipso-carbons) will have their chemical shifts influenced by the electronegativity and resonance effects of the substituents. The two aromatic carbons bearing a hydrogen atom (Ar-CH) are expected to appear in the range of 120-125 ppm.
-
Methyl Carbons (-COCH₃ and Ar-CH₃): The acetyl methyl carbon is predicted to be around 24 ppm, while the aromatic methyl carbon is expected at a more upfield position, around 18 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of deuterated solvent, to compensate for the lower natural abundance of ¹³C.[2]
-
Instrumentation: Use a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration (if required) and detection of all carbon signals, including quaternary carbons.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C=O, S=O, and C-H bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Sharp | N-H stretching (amide and sulfonamide) |
| ~ 1670 | Strong | C=O stretching (amide I band) |
| ~ 1550 | Medium | N-H bending (amide II band) |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretching |
| 1180 - 1140 | Strong | Symmetric SO₂ stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 3000 - 2850 | Medium | Aliphatic C-H stretching |
| ~ 800 | Strong | C-Cl stretching |
Interpretation of the Predicted IR Spectrum
-
N-H Stretching: The presence of both amide and sulfonamide groups will result in N-H stretching vibrations in the region of 3350-3250 cm⁻¹.
-
C=O Stretching: A strong absorption band around 1670 cm⁻¹ is characteristic of the carbonyl group in a secondary amide (Amide I band).
-
N-H Bending: The N-H bending vibration of the amide group (Amide II band) is expected to appear around 1550 cm⁻¹.
-
SO₂ Stretching: The sulfamoyl group will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear between 3000 and 2850 cm⁻¹.
-
C-Cl Stretching: The C-Cl stretching vibration is expected to be observed in the fingerprint region, around 800 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (for solid samples):
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[3]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
Predicted Mass Spectral Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z 262 (corresponding to the ³⁵Cl isotope) and m/z 264 (corresponding to the ³⁷Cl isotope) in an approximate 3:1 ratio.
-
Major Fragment Ions:
-
m/z 220: Loss of ketene (CH₂=C=O) from the molecular ion.
-
m/z 183: Loss of the acetamido group (-NHCOCH₃).
-
m/z 155: Further fragmentation of the m/z 183 ion.
-
m/z 79: [SO₂NH]⁺ fragment.
-
m/z 43: [CH₃CO]⁺ (acetyl) cation.
-
Interpretation of the Predicted Mass Spectrum and Fragmentation Pathway
Under electron ionization (EI), this compound is expected to undergo fragmentation at several key points. The molecular ion peak will show the characteristic isotopic pattern for a chlorine-containing compound. The fragmentation is likely to be initiated by the cleavage of the relatively weak bonds, such as the C-N bond of the acetamido group and the C-S bond.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound under electron ionization.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.[4][5]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and major fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectral characteristics of this compound using NMR, IR, and MS techniques. By understanding the predicted data and the underlying principles of spectral interpretation, researchers and professionals in the pharmaceutical industry can effectively utilize these analytical methods for the structural confirmation and quality control of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. While this guide is based on predicted data, it serves as a valuable resource for guiding the analysis and interpretation of experimentally obtained spectra for this compound.
References
-
Brucker. NMR Spectroscopy.[Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook.[Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]
-
Pharmaffiliates. This compound.[Link]
-
University of Colorado Boulder. IR Spectroscopy of Solids.[Link]
-
University of California, Irvine. Standard Operating Procedure (SOP) | Mass Spectrometry.[Link]
-
Iowa State University. NMR Sample Preparation.[Link]
-
ACD/Labs. NMR Prediction.[Link]
-
Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions.[Link]
-
Cheminfo.org. IR spectra prediction.[Link]
-
CFM-ID. Spectra Prediction.[Link]
-
Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. (2020-04-29). [Link]
-
University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.[Link]
-
Chemistry LibreTexts. Electron Ionization. (2022-07-03). [Link]
Sources
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. cbic.yale.edu [cbic.yale.edu]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Unveiling the Therapeutic Potential of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide: A Technical Guide for Drug Discovery Professionals
Foreword: From a Known Moiety to Novel Therapeutics
In the landscape of drug discovery, the exploration of compounds structurally related to established therapeutic agents offers a fertile ground for innovation. This guide focuses on N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, a molecule bearing the hallmarks of a pharmacologically active substance due to its sulfonamide and acetamide functionalities. Notably, this compound is recognized as Metolazone Related Compound A, immediately suggesting a strong potential for diuretic and antihypertensive activity through mechanisms akin to thiazide-like diuretics.[1]
This document serves as an in-depth technical exploration for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal narrative behind experimental strategies, ensuring a self-validating system of protocols and fostering a deep understanding of the potential therapeutic targets of this intriguing molecule.
I. The Primary Therapeutic Target: The Sodium-Chloride Symporter (NCC)
The structural similarity of this compound to Metolazone, a potent thiazide-like diuretic, points to the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney as its primary therapeutic target.[2][3][4][5]
A. Mechanism of Action: A Deep Dive into Diuresis
Metolazone functions by inhibiting the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[2][3][4] This inhibition of the NCC leads to an increased excretion of sodium and water, resulting in a diuretic effect that lowers blood volume and, consequently, blood pressure.[3][6] Unlike some thiazide diuretics, Metolazone has been shown to be effective even in patients with impaired renal function, a characteristic that may extend to its related compounds.[3][5]
The following diagram illustrates the proposed mechanism of action at the distal convoluted tubule:
Caption: General mechanism of Carbonic Anhydrase inhibition by a sulfonamide-containing compound.
B. Experimental Protocol for Carbonic Anhydrase Inhibition Assay
-
Objective: To determine the inhibitory potency of the compound against a panel of human carbonic anhydrase isoenzymes.
-
Methodology:
-
Utilize a stopped-flow spectrophotometric method to measure the CO2 hydration activity of recombinant human CA isoenzymes (e.g., CA I, II, IV, IX, XII).
-
Prepare a reaction mixture containing a buffer, the CA enzyme, and a pH indicator.
-
Initiate the reaction by adding CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of H+ formation.
-
Perform the assay in the presence of varying concentrations of the test compound.
-
Calculate the Ki (inhibition constant) for each isoenzyme to determine the inhibitory potency and selectivity.
-
III. Speculative Therapeutic Avenues: Antibacterial and Urease Inhibition
The sulfonamide and acetamide functional groups are present in various compounds with antibacterial and urease inhibitory activities. [7][8][9][10][11][12][13][14][15]While the primary target is likely the NCC, exploring these alternative activities could unveil novel therapeutic applications.
A. Antibacterial Potential
Sulfonamide antibiotics typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of this compound to these agents warrants preliminary screening for antibacterial activity.
B. Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. [11]Inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori. [11]Some sulfonamide-containing compounds have been investigated as urease inhibitors. [14]
IV. Synthesis and Characterization
A robust and reproducible synthesis protocol is fundamental for further investigation. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, a plausible synthetic pathway can be derived from general organic chemistry principles for the formation of N-acyl sulfonamides. [16]A common method involves the acylation of a sulfonamide with an acid anhydride or acid chloride. [16]For instance, the synthesis of the related compound 4-acetamidobenzenesulfonamide involves the reaction of N-acetylsulfanilyl chloride with ammonia. [17]
V. Conclusion and Future Directions
This compound presents a compelling case for further investigation as a potential therapeutic agent. Its close structural relationship to Metolazone strongly suggests that its primary therapeutic target is the sodium-chloride symporter, with expected diuretic and antihypertensive effects. However, the presence of the versatile sulfonamide and acetamide moieties opens up avenues for exploring secondary targets such as carbonic anhydrases, and more speculative activities including antibacterial and urease inhibition.
The experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for elucidating the pharmacological profile of this compound. A comprehensive characterization of its activity on these potential targets will be crucial in determining its therapeutic utility and potential for development into a novel drug candidate.
VI. References
-
Pharmacology of Metolazone; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
-
Metolazone. (n.d.). StatPearls - NCBI Bookshelf.
-
Metolazone. (n.d.). Wikipedia.
-
Metolazone. (n.d.). Drug Index | Pediatric Oncall.
-
Metolazone (Metolazone Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
-
Metolazone. (n.d.). PubChem.
-
This compound. (n.d.). Pharmaffiliates.
-
Metolazone. (n.d.). MedKoo Biosciences.
-
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library.
-
urease inhibitor-treated urea: Topics by Science.gov. (n.d.). Science.gov.
-
Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1. (2014). NIH.
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed.
-
N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. (n.d.). PubMed.
-
Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). (n.d.). PrepChem.com.
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). NIH.
-
Recent advances in design of new urease inhibitors: A review. (n.d.). PubMed Central.
-
Carbonic anhydrase inhibitor. (n.d.). Wikipedia.
-
Antibacterial activity of N-chloro aryl acetamide derivatives. (n.d.). ResearchGate.
-
Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (n.d.). ResearchGate.
-
Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives. (2025). PubMed Central.
-
Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). PubMed Central.
-
Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines. (1991). PubMed.
-
List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com.
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (n.d.). Indian Journal of Pharmaceutical Education and Research.
-
Recent advances in the synthesis of N-acyl sulfonamides. (2025). PubMed Central.
-
Buy this compound from JHECHEM CO LTD. (2023). ECHEMI.
-
Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis.
-
Acetazolamide. (n.d.). PubChem.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metolazone - Wikipedia [en.wikipedia.org]
- 4. Metolazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Metolazone (Metolazone Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. youtube.com [youtube.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. urease inhibitor-treated urea: Topics by Science.gov [science.gov]
- 9. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prepchem.com [prepchem.com]
In Vitro Screening of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical framework for the comprehensive in vitro screening of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that explains the causality behind experimental choices, ensuring scientific integrity and fostering a deep understanding of the screening process.
Introduction: The Rationale for Screening this compound
This compound, a molecule characterized by its core sulfonamide moiety, presents a compelling starting point for targeted drug discovery. The sulfonamide functional group is a well-established pharmacophore, known for its ability to inhibit a variety of enzymes, most notably the carbonic anhydrases.[1] Given the established role of specific carbonic anhydrase isoforms, such as Carbonic Anhydrase IX (CAIX), in tumor progression and survival, a strategic in vitro screening cascade is warranted to elucidate the biological activity of this compound.[2][3]
This guide will delineate a multi-tiered screening approach, commencing with broad-spectrum cytotoxicity profiling to establish a general toxicity baseline. Subsequently, we will focus on a specific, high-value target, CAIX, detailing a robust enzymatic inhibition assay. Finally, a target engagement assay will be described to confirm direct binding of the compound to the protein of interest, thereby validating any observed inhibitory activity. This structured progression from general cytotoxicity to specific target interaction is a cornerstone of efficient and effective early-stage drug discovery.[4][5]
Part 1: Foundational Cytotoxicity Profiling
Before investigating specific molecular targets, it is crucial to determine the general cytotoxic profile of this compound. This initial step serves to identify the concentration range at which the compound exhibits cellular toxicity, providing essential context for subsequent target-specific assays and helping to distinguish between targeted pharmacological effects and non-specific cytotoxicity. Two complementary assays are recommended to assess cell viability and membrane integrity.
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, a cervical cancer line known to express CAIX) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a predetermined period, typically 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it a reliable indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader. Controls for maximum LDH release (lysed cells) and spontaneous LDH release (untreated cells) are essential for data normalization.[8]
Data Presentation and Interpretation
The results from both the MTT and LDH assays should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release compared to the control.[9] This data is typically plotted as a dose-response curve, with the compound concentration on the x-axis (log scale) and the percentage of cell viability or cytotoxicity on the y-axis.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Assay | Cell Line | Incubation Time (hours) | IC50 (µM) |
| MTT | HeLa | 48 | 25.3 |
| LDH | HeLa | 48 | 31.8 |
Part 2: Targeted Screening Against Carbonic Anhydrase IX
Based on the chemical structure of this compound, a primary hypothesis is its potential to inhibit carbonic anhydrases.[10][11] Carbonic Anhydrase IX (CAIX) is a particularly attractive target as it is a tumor-associated enzyme that is overexpressed in many cancers and plays a crucial role in pH regulation and tumor progression, especially under hypoxic conditions.[2][12][13]
The Role of CAIX in Cancer
CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[3] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[14][15] In the hypoxic and acidic tumor microenvironment, CAIX contributes to the maintenance of a relatively alkaline intracellular pH (pHi) while acidifying the extracellular space. This pH gradient promotes cancer cell survival, proliferation, and invasion.[16][17][18]
Diagram 1: The HIF-1α/CAIX Signaling Pathway in Cancer Cells
Caption: A streamlined workflow for in vitro screening and hit validation.
Conclusion and Future Directions
This technical guide outlines a robust and scientifically sound workflow for the initial in vitro screening of this compound. By systematically progressing from broad cytotoxicity profiling to specific enzyme inhibition and direct target engagement assays, researchers can confidently assess the compound's potential as a therapeutic agent. A positive outcome from this screening cascade—demonstrating potent and selective CAIX inhibition with confirmed target binding at non-toxic concentrations—would provide a strong rationale for advancing the compound to more complex cell-based assays and subsequent lead optimization studies. The principles and protocols detailed herein are designed to be adaptable, providing a solid foundation for the rigorous evaluation of novel chemical entities in the pursuit of innovative cancer therapies.
References
-
Svobodová, M., & Závada, J. (2014). Carbonic anhydrase IX: regulation and role in cancer. Oncology Reports, 31(6), 2415–2424. [Link]
-
Hansch, C., & Leo, A. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
-
Chou, T. C. (1976). Mechanistic and kinetic studies of inhibition of enzymes. Pharmacological Reviews, 28(3), 235-276. [Link]
-
Pastoreková, S., & Závada, J. (2004). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 23(3-4), 353-368. [Link]
-
Fisher, S. Z., & McKenna, R. (2012). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 55(10), 4813-4821. [Link]
-
Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., ... & Pouysségur, J. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. Cancer Research, 69(1), 358-368. [Link]
-
Ahmad, A., Khan, K. M., Salar, U., Channar, P. A., Abdullah, M. I., Taha, M., ... & Perveen, S. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). Structural analysis of inhibitor binding to human carbonic anhydrase II. Biochemistry, 39(16), 4613-4622. [Link]
-
Jamali, S., Kandel, S., Singh, S., Sontheimer, H., & Gilles, R. J. (2020). CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia. Cancers, 12(9), 2496. [Link]
-
Swietach, P., Patiar, S., Supuran, C. T., & Harris, A. L. (2007). Regulation of tumor pH and the role of carbonic anhydrase 9. Cancer and Metastasis Reviews, 26(2), 299-310. [Link]
-
Swietach, P., Hulikova, A., Vaughan-Jones, R. D., & Harris, A. L. (2010). New insights into the physiological role of carbonic anhydrase IX in tumour pH regulation. Oncogene, 29(49), 6509-6521. [Link]
-
Hansch, C., & Leo, A. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Semantic Scholar. [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). LDH assay for cytotoxicity. Bio-protocol, 3(1), e323. [Link]
-
Harris, A. L. (2004). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. British Journal of Cancer, 90(1), 1-5. [Link]
-
Osborne, T. S., & Jones, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1205-1215. [Link]
-
Nocentini, A., Bartolucci, G., Bua, S., De Luca, V., Gratteri, P., & Supuran, C. T. (2020). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1094. [Link]
-
Eisenthal, R., & Cornish-Bowden, A. (1974). Enzyme kinetics and inhibition studies. The Biochemical Journal, 139(3), 715–720. [Link]
-
Asif, M. (2021). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. Mini-Reviews in Medicinal Chemistry, 21(11), 1334-1350. [Link]
-
Marín-Hernández, A., Gallardo-Pérez, J. C., Ralph, S. J., Rodríguez-Enríquez, S., & Moreno-Sánchez, R. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. International Journal of Molecular Sciences, 22(25), 13867. [Link]
-
Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Targeting Carbonic Anhydrase IX Activity and Expression. International Journal of Molecular Sciences, 19(10), 3205. [Link]
-
Luo, W., & Semenza, G. L. (2012). Expression of HIF-1α and CAIX in nasopharyngeal carcinoma and their correlation with patients' prognosis. BMC Cancer, 12, 19. [Link]
-
Tassoudi, A., Stefanidis, I., Eleftheriadis, T., Tzortzis, V., Tassoudis, V., & Ioannou, M. (2021). Study of Hypoxia Induced Factor-1Alpha (HIF-1A) and Carbonic Anhydrase 9 (CAIX) in clear cell Renal Cell Carcinoma (ccRCC). Archives of Nephrology and Urology, 4(2), 50-62. [Link]
-
Nocentini, A., Gratteri, P., & Supuran, C. T. (2018). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules, 23(11), 2993. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
-
Kaluz, S., Kaluzová, M., & Stanbridge, E. J. (2009). Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show?. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1795(2), 162-172. [Link]
-
Chen, Y., Li, Z., & Zhang, C. (2023). Overview of carbonic anhydrases-associated signaling pathways in tumor cells. ResearchGate. [Link]
-
Neri, D., & Supuran, C. T. (2011). Carbonic Anhydrases: Role in pH Control and Cancer. Nature Reviews Cancer, 11(11), 765-777. [Link]
-
Gutfreund, H. (1995). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
-
The Future of Things. (2024). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]
-
Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]
-
Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. [Link]
-
Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]
-
Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Computer-Aided Molecular Design, 31(3), 233-242. [Link]
-
Di, L., & Kerns, E. H. (2006). A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies. Current Opinion in Chemical Biology, 10(1), 57-62. [Link]
-
Wang, A., Mao, K., Li, T., Guan, L., Chen, Y., Dai, H., ... & Bing, T. (2024). Abstract 5609: A WRN screening cascade to facilitate novel drug discovery. Cancer Research, 84(6_Supplement), 5609-5609. [Link]
-
Charles River Laboratories. (n.d.). Thermal Shift Assays. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. [Link]
-
Copeland, R. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. [Link]
-
Thermo Fisher Scientific. (2013, February 4). Protein Thermal Shift: How to use the data analysis software (4/4). YouTube. [Link]
-
Heinrich, P. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. [Link]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). MTT Methods, Protocols and Troubleshootings. Cytotechnology, 48(1-3), 1-5. [Link]
-
Kessel, D. (2025). Pitfalls and other issues with the MTT assay. Photodiagnosis and Photodynamic Therapy, 54, 104700. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. international-biopharma.com [international-biopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. fortunejournals.com [fortunejournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies | MDPI [mdpi.com]
- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of tumor pH and the role of carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of HIF-1α and CAIX in nasopharyngeal carcinoma and their correlation with patients’ prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New insights into the physiological role of carbonic anhydrase IX in tumour pH regulation. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, a research chemical with significant potential in drug discovery and development. Drawing upon established principles of medicinal chemistry and synthetic protocols for analogous compounds, this document details its synthesis, potential mechanisms of action, analytical characterization, and essential safety protocols. This resource is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic promise of this and related molecular scaffolds.
Molecular Overview and Physicochemical Properties
This compound, with the CAS number 17560-53-1, belongs to the class of substituted acetanilides containing a sulfonamide moiety.[1] Its molecular structure, featuring a chlorinated and methylated phenyl ring with both acetamide and sulfonamide functional groups, suggests its potential interaction with various biological targets.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O₃S | [1] |
| Molecular Weight | 262.71 g/mol | [1] |
| CAS Number | 17560-53-1 | [1] |
Strategic Synthesis Pathway
Overall Synthesis Workflow
The proposed synthesis is a multi-step process that can be conceptually divided into the formation of a key benzenesulfonamide intermediate followed by an acylation reaction.
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Experimental Protocols
This initial phase focuses on the preparation of a key precursor, 4-amino-5-chloro-2-methoxybenzoic acid, starting from p-aminosalicylic acid. This synthesis involves methylation, chlorination, and subsequent hydrolysis.[2][3]
Step 1: Methylation of p-Aminosalicylic Acid
-
In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.
-
Cool the mixture to 20-30°C and slowly add dimethyl sulfate dropwise.
-
Allow the reaction to proceed for 5-6 hours.
-
Remove the acetone via rotary evaporation, dissolve the residue in water, and extract with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to yield methyl 4-amino-2-methoxybenzoate.[2][3]
Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate
-
Dissolve the methyl 4-amino-2-methoxybenzoate in DMF.
-
Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.
-
Heat the reaction mixture at 65-75°C for 3-4 hours.
-
Pour the hot reaction mixture into ice water to precipitate the product.
-
Filter and dry the solid to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.[2][3]
Step 3: Hydrolysis to 4-Amino-5-chloro-2-methoxybenzoic Acid
-
Reflux the methyl 4-amino-5-chloro-2-methoxybenzoate with potassium hydroxide in a mixture of methanol and water (5:2 v/v) for 2-3 hours.
-
Decolorize the solution with activated carbon.
-
After filtration, remove the solvent and dissolve the residue in water.
-
Acidify the solution with hydrochloric acid to a pH of approximately 5 to precipitate the product.
-
Filter and dry the solid to yield 4-amino-5-chloro-2-methoxybenzoic acid.[2][3]
This crucial step involves the conversion of the carboxylic acid to a sulfonamide. A standard method involves chlorosulfonation followed by amination.
Step 4: Chlorosulfonation and Amination
-
The synthesis of the sulfonamide from the corresponding aniline can be achieved through chlorosulfonation followed by amination. A general procedure involves reacting the aniline derivative with chlorosulfonic acid.[4]
-
The resulting sulfonyl chloride is then reacted with ammonia to yield the sulfonamide.
Note: A direct protocol for the conversion of 4-Amino-5-chloro-2-methoxybenzoic Acid to 4-Amino-5-chloro-2-methylbenzenesulfonamide was not found in the search results. The above is a generalized approach.
The final step is the acetylation of the amino group of the sulfonamide intermediate.
Step 5: Acetylation
-
Dissolve the 4-amino-5-chloro-2-methylbenzenesulfonamide in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Add acetyl chloride or acetic anhydride dropwise while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Work up the reaction mixture by washing with water and brine, followed by drying and evaporation of the solvent to yield the final product.
Potential Biological Activity and Mechanism of Action
The chemical structure of this compound, particularly the presence of the sulfonamide group, strongly suggests its potential as a carbonic anhydrase (CA) inhibitor .[5]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and as diuretics.[5][7]
Caption: Proposed mechanism of action via carbonic anhydrase inhibition.
Anticancer Potential
Several studies have highlighted the role of specific carbonic anhydrase isoforms, particularly CA IX and XII, in cancer progression.[8] These isoforms are often overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, which promotes tumor growth and metastasis. Therefore, inhibitors of these isoforms are being actively investigated as potential anticancer agents.[8][9] Research on structurally related sulfamoylphenyl derivatives has demonstrated their efficacy as anticancer agents, suggesting a promising avenue for the investigation of this compound.[10][11]
Diuretic Activity
Sulfonamide-containing compounds have a well-established history as diuretics.[12] They typically exert their effect by inhibiting carbonic anhydrase in the proximal tubules of the kidneys, leading to increased excretion of bicarbonate, sodium, and water.[7] While newer classes of diuretics are often more potent, the potential for diuretic activity in this compound should not be overlooked and warrants further investigation.
Analytical Characterization
Comprehensive characterization of this compound is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is recommended.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, the acetamide methyl protons, the amide proton, and the sulfonamide protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbons, the carbonyl carbon, and the acetamide methyl carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide), and S=O stretching (sulfonamide). |
| HPLC | A single major peak indicating the purity of the compound. Method development would typically involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from data on structurally related compounds such as 2-chloroacetamide and other acetanilides.
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.
Conclusion
This compound presents a compelling scaffold for further investigation in medicinal chemistry. Its structural features suggest a primary role as a carbonic anhydrase inhibitor, with potential therapeutic applications in oncology and as a diuretic. The synthetic pathway, while requiring further optimization, is based on well-established chemical transformations. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising research chemical.
References
-
El-Sayed, M. A., et al. (2021). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Scientific Reports, 11(1), 1-16. Available from: [Link]
-
PrepChem. Synthesis of 4-amino-2-chloro-α-(4-chlorophenyl)-5-methylbenzeneacetonitrile. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. MedChemComm. Available from: [Link]
- Google Patents. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A.
-
Pawar, C. D., et al. (2019). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. Journal of the Iranian Chemical Society, 16(7), 1523-1536. Available from: [Link]
-
Di Micco, S., et al. (2021). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 26(11), 3321. Available from: [Link]
-
Schoenwald, R. D., et al. (1986). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Pharmaceutical Sciences, 75(6), 545-550. Available from: [Link]
- Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. CN105237422A.
-
Wikipedia. (2023). Carbonic anhydrase inhibitor. Available from: [Link]
-
Cignarella, G., et al. (1991). Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines. Il Farmaco, 46(4), 527-538. Available from: [Link]
-
Drugs.com. List of Carbonic anhydrase inhibitors. Available from: [Link]
-
Journal of Scientific Research. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Available from: [Link]
-
Asiri, A. M., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2031. Available from: [Link]
-
Taylor & Francis Online. (2017). Carbonic anhydrase inhibitors – Knowledge and References. Available from: [Link]
-
PubChem. Acetazolamide. Available from: [Link]
-
Massé, J., & Langlois, N. (2009). Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines. HETEROCYCLES, 77(1), 417-430. Available from: [Link]
-
ResearchGate. (2008). 2-Chloro-N-(4-nitrophenyl)acetamide. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. List of Carbonic anhydrase inhibitors - Drugs.com [drugs.com]
- 8. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 12. Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the discovery and history of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, a sulfonamide derivative situated within the broader historical context of diuretic drug development. While a detailed historical record of its specific discovery is not extensively documented in publicly available literature, this guide reconstructs its likely origins and synthetic pathways based on the evolution of medicinal chemistry and the development of related compounds. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, including a plausible synthesis protocol, key chemical properties, and the scientific rationale behind its molecular design.
Historical Context: The Quest for Effective Diuretics
The development of this compound is intrinsically linked to the long and fascinating history of diuretics. For centuries, the management of fluid overload, or edema, associated with conditions like heart failure, was rudimentary, relying on methods such as bloodletting and purgatives.[1] The modern era of diuretic therapy began to take shape with key discoveries that laid the groundwork for the synthesis of targeted and effective drugs.
A significant turning point was the observation of the diuretic properties of organic mercurials in the early 20th century.[2] Although effective, their toxicity limited their long-term use. The subsequent discovery of sulfanilamide's diuretic effects in the late 1930s and early 1940s marked a pivotal moment, shifting the focus of diuretic research towards sulfonamide chemistry.[3] This led to the development of carbonic anhydrase inhibitors like acetazolamide in 1950.[2]
The major breakthrough came in 1957 with the introduction of chlorothiazide, the first thiazide diuretic.[4][5] This event revolutionized the treatment of hypertension and edema.[1] The success of thiazides spurred further research into sulfonamide derivatives, leading to the development of more potent loop diuretics, such as furosemide, in the 1960s.[2][3] It is within this vibrant period of medicinal chemistry, focused on optimizing the diuretic and antihypertensive properties of sulfonamides, that the synthesis of compounds like this compound can be contextualized.
The Molecule: this compound
This compound, with the chemical formula C9H11ClN2O3S, belongs to the class of N-acyl sulfonamides.[6][7] This class of compounds is of significant interest in medicinal chemistry, often serving as bioisosteres of carboxylic acids.[8] The presence of both a sulfonamide and an acetamide group suggests a molecule designed to interact with specific biological targets, likely with applications in diuresis or related therapeutic areas.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C9H11ClN2O3S | [6][7] |
| Molecular Weight | 262.71 g/mol | [7] |
| CAS Number | 17560-53-1 | [6][7] |
| Melting Point | >265 °C | [6] |
| IUPAC Name | This compound | [6][7] |
Plausible Synthetic Pathway
While the original synthesis of this compound is not explicitly detailed in the available literature, a logical and efficient synthetic route can be postulated based on established organic chemistry principles and the synthesis of analogous compounds.[9][10][11] The proposed pathway starts from the readily available precursor, 4-amino-2-chloro-5-methylbenzenesulfonamide.[12]
Experimental Protocol: Acetylation of 4-amino-2-chloro-5-methylbenzenesulfonamide
The most direct method for the synthesis of this compound is the N-acetylation of 4-amino-2-chloro-5-methylbenzenesulfonamide.[13] This reaction involves the introduction of an acetyl group onto the amino moiety of the starting material.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-amino-2-chloro-5-methylbenzenesulfonamide in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
To this solution, add a slight excess (1.1 to 1.5 equivalents) of acetic anhydride or acetyl chloride. The choice of acetylating agent can influence the reaction conditions and workup procedure.[8] Using acetic anhydride is often preferred for its milder reactivity and easier handling.
Step 2: Reaction Execution
-
If using acetic anhydride, the reaction mixture can be gently heated to 50-80°C to facilitate the reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
If acetyl chloride is used, the reaction is typically carried out at a lower temperature (0°C to room temperature) and may require the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[11]
Step 3: Workup and Purification
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
If glacial acetic acid was used as the solvent, the product may precipitate upon cooling and can be collected by filtration.
-
Alternatively, the reaction mixture can be poured into cold water to precipitate the crude product.
-
The collected solid is then washed with cold water to remove any unreacted starting materials and byproducts.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pure crystalline product.[14]
Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Conclusion
While the specific historical details of the discovery of this compound remain elusive, its chemical structure firmly places it within the lineage of sulfonamide-based diuretics that emerged from the intensive research efforts of the mid-20th century. The plausible synthetic route outlined in this guide, based on well-established chemical transformations, provides a practical framework for its laboratory-scale preparation. Further research into the pharmacological properties of this compound could reveal its potential applications and contribute to the ongoing story of diuretic and sulfonamide drug discovery.
References
- The invention of diuretics - History of Nephrology. (2017, November 26).
- Loop Diuretics: An Overview of Its History and Evolution - JAPI. (2024, September 1).
- Loop Diuretics: An Overview of Its History and Evolution - PubMed. (n.d.).
- Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history - ResearchGate. (2025, August 10).
- Loop Diuretics: An Overview of Its History and Evolution - AWS. (n.d.).
- Buy this compound from JHECHEM CO LTD - ECHEMI. (2023, November 24).
- This compound | Pharmaffiliates. (n.d.).
- Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - MDPI. (n.d.).
- Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - NIH. (2023, June 5).
- 4-Amino-2-chloro-5-methylbenzenesulfonamide | C7H9ClN2O2S - PubChem. (n.d.).
- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. (n.d.).
- Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide) - PrepChem.com. (n.d.).
- N-(5-chloro-4-fluoro-2-methylphenyl)acetamide - Smolecule. (2023, August 16).
- Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025, September 8).
Sources
- 1. History of Nephrology: The invention of diuretics [historyofnephrology.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. Loop Diuretics: An Overview of Its History and Evolution [japi.org]
- 4. Loop Diuretics: An Overview of Its History and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 6. echemi.com [echemi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. 4-Amino-2-chloro-5-methylbenzenesulfonamide | C7H9ClN2O2S | CID 12665090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]
- 14. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Introduction
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, with CAS No: 17560-53-1, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a sulfonamide group, an acetamide group, a chlorine atom, and a methyl group on a benzene ring, makes it a versatile building block in medicinal chemistry. The synthesis of this compound is a critical step for researchers and professionals involved in drug discovery and development, particularly for compounds targeting carbonic anhydrases or acting as diuretics.[3]
This document provides a comprehensive, in-depth guide to the laboratory-scale synthesis of this compound. The protocol is designed for an audience of researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind the chosen methodology. The procedure detailed is robust, relying on a standard N-acetylation reaction, a fundamental transformation in organic synthesis.[4]
Overall Synthesis Scheme
The synthesis is achieved through the N-acetylation of 4-amino-5-chloro-2-methylbenzenesulfonamide using acetic anhydride. This reaction selectively modifies the amino group, converting it to an acetamide, which is a common strategy to alter the electronic properties and biological activity of a molecule or to protect the amine functionality during subsequent synthetic steps.
Figure 1: Overall reaction for the synthesis of this compound.
Materials and Reagents
Proper preparation and handling of all materials are crucial for the success and safety of the experiment. All reagents should be of analytical grade or higher.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-amino-5-chloro-2-methylbenzenesulfonamide | C₇H₉ClN₂O₂S | 220.68 | 5.0 g | 22.65 | Starting Material |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 2.8 mL | 29.45 | Acetylating Agent |
| Pyridine | C₅H₅N | 79.10 | 1.0 mL | 12.36 | Catalyst/Base |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | Solvent/Washing |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | - | Workup/Neutralization |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
Glass stirring rod
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)
Experimental Protocol
This protocol details a reliable method for the acetylation of 4-amino-5-chloro-2-methylbenzenesulfonamide.
Step 1: Reaction Setup
-
Place 5.0 g (22.65 mmol) of 4-amino-5-chloro-2-methylbenzenesulfonamide into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 25 mL of pyridine to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Set up the flask for reflux by attaching a condenser with a water supply.
Step 2: Acetylation Reaction
-
Slowly add 2.8 mL (29.45 mmol) of acetic anhydride to the stirred solution. The addition should be done dropwise to control any potential exotherm.
-
Once the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.
-
Maintain the temperature and continue stirring for 2-3 hours. The progress of the reaction should be monitored by TLC.
-
TLC Monitoring: Use a solvent system such as Ethyl Acetate/Hexane (1:1). The product spot should appear at a higher Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible under a UV lamp.
-
Step 3: Reaction Quench and Product Isolation
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 mL of an ice-water slurry. This will precipitate the crude product.
-
Stir the slurry vigorously with a glass rod for 15-20 minutes to ensure complete precipitation and to break up any large clumps.
-
Neutralize the mixture by slowly adding 1 M Hydrochloric Acid (HCl) until the pH is approximately 6-7. This step is crucial to protonate and dissolve any remaining pyridine.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with two portions of 50 mL cold deionized water to remove any residual salts and impurities.
Step 4: Purification
-
Transfer the crude solid to a beaker for recrystallization.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve, add more hot ethanol portion-wise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60 °C to a constant weight.
Step 5: Characterization
-
Determine the melting point of the dried product.
-
Obtain Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to confirm the structure and purity of the final compound. Expected IR peaks include N-H stretching (amide), C=O stretching (amide), and S=O stretching (sulfonamide).[5][6]
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary aromatic amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
Causality Behind Experimental Choices:
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent. It is more reactive than acetic acid but safer to handle than acetyl chloride, as the byproduct is acetic acid rather than corrosive HCl gas.[4]
-
Pyridine as Catalyst and Base: Pyridine serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, which is then more readily attacked by the amine. Secondly, it acts as a base to neutralize the acetic acid byproduct, driving the reaction equilibrium towards the product side.
-
Heating: Providing thermal energy (80-90 °C) increases the reaction rate by overcoming the activation energy barrier, ensuring the reaction proceeds to completion in a reasonable timeframe.
-
Aqueous Workup: Pouring the reaction mixture into ice water serves to precipitate the organic product, which has low solubility in water, while water-soluble components like excess pyridine (as pyridinium hydrochloride after neutralization) and acetic acid remain in the aqueous phase.
-
Recrystallization: This is a standard purification technique for solid organic compounds. It relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures to obtain a highly pure crystalline solid.
Figure 2: Diagram of the experimental workflow from setup to characterization.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. Novel 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(1,3,5-triazin-2-ylamino)guanidine derivatives: Inhibition of human carbonic anhydrase cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII, anticancer activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for Purity Determination of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Abstract
This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide. This compound is a critical intermediate and potential impurity in the synthesis of various sulfonamide-based active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety and efficacy of the final drug product. The method presented herein is developed to be stability-indicating, specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1] It is suitable for routine quality control and release testing in research and drug development environments.
Introduction and Scientific Rationale
This compound, a sulfonamide derivative, can arise as a process-related impurity or a synthetic intermediate.[2][3] The presence of impurities in an API, even in minute quantities, can impact its safety, efficacy, and stability.[4] Therefore, regulatory bodies mandate the use of validated analytical procedures to control the impurity profile of pharmaceutical substances.[5]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[6] This method employs a reversed-phase mechanism, which is ideal for separating moderately polar to non-polar compounds like the target analyte from its potential impurities. The selection of a C8 stationary phase provides a balanced hydrophobic interaction, offering excellent resolution and peak shape for sulfonamide-type molecules.[7] A gradient elution strategy using a phosphate buffer and acetonitrile is implemented to ensure the elution and separation of impurities with a wide range of polarities within a reasonable run time.[8][9] The method is validated according to ICH Q2(R2) guidelines to establish its fitness for the intended purpose.[1]
Experimental Methodology
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.[2]
-
Chromatographic Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[9]
-
Reagents and Chemicals:
-
Acetonitrile (HPLC Grade)
-
Dipotassium Hydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Purified Water (Milli-Q® or equivalent)
-
This compound Reference Standard (Purity ≥99.5%)
-
Test Samples of this compound
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Rationale for Parameter Selection:
-
C8 Column: Provides robust retention for the analyte while potentially offering different selectivity for polar impurities compared to a C18 column.[7]
-
pH 3.0 Buffer: At this pH, the sulfamoyl group and acetamide group are in a consistent protonation state, ensuring sharp, reproducible peak shapes.
-
Gradient Elution: This is critical for a purity method, as it allows for the separation of early-eluting polar impurities and late-eluting non-polar impurities from the main analyte peak within a single run.[8]
-
Wavelength 230 nm: This wavelength provides good sensitivity for the analyte and its structurally related impurities, which share a common chromophore.
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 80:20 (v/v) ratio.
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution (1.0 µg/mL): Further dilute 1 mL of the Reference Standard Stock Solution to 100 mL with the diluent. This solution is used to check the sensitivity and performance of the system.[7]
-
Test Sample Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve in about 15 mL of diluent, sonicate if necessary, and dilute to volume with the diluent.[8] Preparing a concentrated solution is essential for detecting impurities at low levels (e.g., 0.1%).[10]
Detailed Analytical Protocol
The following protocol outlines the step-by-step procedure for system validation and sample analysis.
Analytical Workflow Overview
Caption: A generalized workflow for the HPLC purity analysis.
Step-by-Step Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (Blank) once to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (1.0 µg/mL) five times consecutively.
-
The system is deemed suitable for analysis if the criteria in Table 2 are met. This step is non-negotiable and ensures the reliability of the analytical results.[11]
-
-
Sample Analysis:
-
Inject the Test Sample Preparation (1000 µg/mL) in duplicate.
-
Record the chromatograms and integrate all peaks with an area greater than the detection limit.
-
Calculations
The purity of the sample is calculated using the area normalization method, which assumes that all impurities have a similar response factor to the main analyte.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
% Individual Impurity = (Area of Individual Impurity Peak / Sum of All Peak Areas) x 100
Method Validation Principles (ICH Q2 R2)
A validated method provides documented evidence that the procedure is fit for its intended purpose.[12] The following parameters must be assessed.
Caption: Key validation parameters as per ICH Q2 guidelines.
System Suitability and Validation Criteria
The following tables summarize the typical criteria for system suitability and method validation.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column and separation power.[11] |
| % RSD of Peak Area (n=5) | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system.[1] |
| Signal-to-Noise Ratio (S/N) | ≥ 10 for the System Suitability Solution (1.0 µg/mL) | Confirms the system has adequate sensitivity for impurity quantification.[11] |
Table 3: Method Validation Parameter Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte and impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the analyte and all specified impurities.[9] |
| Range | From LOQ to 120% of the test concentration.[13] |
| Accuracy | 85-115% recovery for impurities at three concentration levels.[9] |
| Precision (%RSD) | Repeatability (n=6): ≤ 5.0%; Intermediate Precision: ≤ 10.0% for impurities.[13] |
| LOQ | S/N ratio ≥ 10; method should demonstrate acceptable precision and accuracy at this level.[13] |
| Robustness | %RSD of results should remain within acceptable limits after minor changes to method parameters. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable and robust tool for determining the purity of this compound. The method is highly specific, linear, accurate, and precise, meeting all typical requirements for validation under ICH guidelines. Its application in a quality control setting will enable researchers and drug development professionals to confidently assess the purity of this compound, ensuring it meets the stringent quality standards required for pharmaceutical use.
References
- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
- ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- BenchChem. (n.d.). A Comparative Analysis of Chlorthalidone: Process and Degradation Impurities. BenchChem.
- BOC Sciences. (n.d.). CAS 5270-74-6 Chlorthalidone USP Related Compound A. BOC Sciences.
- Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
- Papadopoulou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- BenchChem. (n.d.). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. BenchChem.
- Sonawane, S., et al. (2020, April 10). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. National Institutes of Health.
- ICH. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- IJPPR. (2020, August 30). Simultaneous Estimation of Chlorthalidone, Amlodipine and Telmisartan by RP-HPLC Method in Pharmaceutical Dosage Form.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Journal of Applied Pharmaceutical Science. (n.d.). Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Pharmaffiliates. (n.d.). This compound.
- IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iosrphr.org [iosrphr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. database.ich.org [database.ich.org]
Application Notes and Protocols for Utilizing N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of a Sulfonamide Analog
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, a member of the sulfonamide class of chemical compounds, holds significant promise for investigation in enzyme inhibition studies. Structurally, it is an acetamide derivative characterized by a substituted phenyl ring containing chloro, methyl, and sulfamoyl functional groups. The presence of the sulfonamide moiety is a strong indicator of its potential as an inhibitor of carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes.
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are integral to a multitude of physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[2][3] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and certain cancers, making them a prime target for therapeutic intervention.[2][4] Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors.[5]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively design and execute enzyme inhibition assays using this compound. The protocols herein are grounded in established colorimetric methods for assessing carbonic anhydrase activity and are designed to ensure scientific rigor and reproducibility.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 17560-53-1 | [6][7] |
| Molecular Formula | C₉H₁₁ClN₂O₃S | [6][7] |
| Molecular Weight | 262.71 g/mol | [6] |
| Melting Point | >265 °C | [8] |
| Predicted pKa | 9.55 ± 0.60 | [8] |
| Predicted Density | 1.462 ± 0.06 g/cm³ | [8] |
Principle of the Carbonic Anhydrase Inhibition Assay
The most common and robust method for screening CA inhibitors in a high-throughput format relies on the esterase activity of the enzyme.[2][3] In this assay, carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol.[2] The rate of p-nitrophenol formation can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 400-405 nm.[2][3]
In the presence of an inhibitor like this compound, the rate of this enzymatic reaction will decrease in a dose-dependent manner.[2] By quantifying this decrease across a range of inhibitor concentrations, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key metric of inhibitor potency.[2][9]
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
The following diagram illustrates the logical flow of the experimental protocol, from reagent preparation to data analysis.
Caption: A typical workflow for an in vitro carbonic anhydrase inhibition assay.
Detailed Experimental Protocols
This section provides a step-by-step methodology for conducting the carbonic anhydrase inhibition assay. It is crucial to perform all measurements in triplicate for statistical validity.[3]
Materials and Reagents
-
This compound: Test inhibitor.
-
Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., from Sigma-Aldrich). Isoform-specific recombinant CAs (e.g., hCA II, hCA IX) can be used for targeted studies.
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Positive Control: A known CA inhibitor such as Acetazolamide.[2]
-
Assay Buffer: 50 mM Tris-HCl or Tris-Sulfate, pH 7.4-8.3.[2]
-
Organic Solvent: DMSO (Dimethyl sulfoxide) or acetonitrile for dissolving the substrate and test compounds.[2]
-
Equipment:
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 400-405 nm.
-
Calibrated pipettes and tips.
-
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 with HCl and bring to the final volume.
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration (e.g., to yield a measurable rate) with cold Assay Buffer.[2]
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[2]
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and Acetazolamide (positive control) in 100% DMSO to create high-concentration stock solutions.[2]
-
Inhibitor Working Solutions: Prepare a series of serial dilutions of the inhibitor stock solutions in Assay Buffer. It is important to maintain a constant final DMSO concentration across all wells to avoid solvent effects.
Assay Procedure (96-well Plate Format)
The following plate setup is recommended for a comprehensive experiment:
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each dilution of this compound + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each dilution of Acetazolamide + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer and the respective inhibitor or DMSO solutions to the wells as detailed above.
-
Add 20 µL of the CA Working Solution to all wells except the Blank wells.
-
Incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate into a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode.
-
Record measurements at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.[3]
-
Data Analysis and Interpretation
The kinetic data obtained from the microplate reader must be processed to determine the inhibitory potency of this compound.
Logical Path for IC₅₀ Determination
Caption: Step-by-step data analysis pipeline for IC₅₀ determination.
-
Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[3]
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of inhibition using the following formula:[2] % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] x 100 Where:
-
Determine the IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[2][9]
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[2]
-
Data Presentation
The results should be tabulated to clearly present the calculated IC₅₀ values. Comparing the potency of the test compound to the positive control is essential.
| Compound | Target Enzyme | IC₅₀ (nM) |
| This compound | e.g., hCA II | Experimental Value |
| Acetazolamide (Positive Control) | hCA II | ~12[3] |
| Acetazolamide (Positive Control) | hCA I | ~250[3] |
Note: The IC₅₀ values for Acetazolamide are provided as typical literature values and may vary slightly depending on the specific assay conditions.
Trustworthiness and Self-Validation
To ensure the reliability of the obtained results, the following points must be addressed:
-
Positive Control: The consistent performance of the positive control (Acetazolamide) with an IC₅₀ value in the expected range validates the assay's sensitivity and accuracy.
-
Z'-factor: For high-throughput screening, calculating the Z'-factor is recommended to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Solvent Effects: The concentration of DMSO or other organic solvents should be kept constant and at a low level (typically ≤1%) in all wells to prevent interference with enzyme activity.
-
Linearity of Reaction: Ensure that the reaction rates are calculated from the initial, linear phase of the reaction to avoid substrate depletion effects.
By adhering to these detailed protocols and validation steps, researchers can confidently and accurately assess the inhibitory potential of this compound against carbonic anhydrases, contributing valuable data to the fields of enzymology and drug discovery.
References
-
Pharmaffiliates. This compound. [Link]
-
ResearchGate. (2026). Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2 methoxyphenyl)sulfamoyl)phenyl)acetamide with Potential Antiurease Activity. [Link]
-
Sperandio, O. et al. (2010). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. [Link]
-
Pacchiano, F. et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
A. W. Radh, et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]
-
PubChem. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. [Link]
-
edX. IC50 Determination. [Link]
-
Koyuncu, I. et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules. [Link]
-
Siddiqui, S. Z. et al. (2017). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Schoenwald, R. D. et al. (1984). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Carbonic anhydrase inhibitor. [Link]
-
Suzuki, Y. et al. (1982). [Pharmacological studies on the diuretic action of azosemide...]. Nihon Yakurigaku Zasshi. [Link]
-
Ahmad, S. et al. (2022). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors... Molecules. [Link]
-
Drugs.com. List of Carbonic anhydrase inhibitors. [Link]
-
Cignarella, G. et al. (1991). Diuretic agents related to indapamide... Il Farmaco. [Link]
-
Lee, J. Y. et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents... Bioorganic & Medicinal Chemistry Letters. [Link]
-
Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
-
Al-Masoudi, N. A. et al. (2020). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Thiel, M. et al. (1975). [Structure-activity relationships in the diuretic xipamide...]. Arzneimittel-Forschung. [Link]
-
Ahmed W. Radh, et al. (2019). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. echemi.com [echemi.com]
- 8. 17560-53-1 CAS MSDS (N-[4-(AMINOSULFONYL)-5-CHLORO-2-METHYLPHENYL]ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. courses.edx.org [courses.edx.org]
Application Notes and Protocols for the Evaluation of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide in Cell-Based Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide using a suite of cell-based assays. Based on its chemical structure, featuring a core sulfonamide moiety, this compound is hypothesized to function as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA IX). The protocols detailed herein are designed to systematically investigate this hypothesis, assessing the compound's impact on CA IX-mediated pH regulation, cancer cell viability, and migratory potential, with a specific focus on its activity under hypoxic conditions that mimic the tumor microenvironment.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX
Solid tumors are often characterized by regions of low oxygen, or hypoxia. [cite: 22, 27] To survive and proliferate in this challenging microenvironment, cancer cells adapt their metabolism, shifting towards glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. A critical consequence of this metabolic shift is the overproduction of acidic byproducts, such as lactic acid, which threatens to lower intracellular pH (pHi) to cytotoxic levels. [cite: 4, 29]
To counteract this intracellular acidification, cancer cells upregulate pH-regulating enzymes, among which Carbonic Anhydrase IX (CA IX) is a key player. [cite: 10, 19, 27] CA IX is a transmembrane enzyme that is strongly induced by the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α). [cite: 19, 23] It catalyzes the rapid and reversible hydration of carbon dioxide (CO₂) into protons (H⁺) and bicarbonate ions (HCO₃⁻). [cite: 2, 9, 27] By positioning its active site on the cell exterior, CA IX efficiently acidifies the extracellular space while contributing to the maintenance of a neutral or slightly alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion. [cite: 10, 27, 29]
The limited expression of CA IX in most normal tissues, coupled with its high prevalence in a wide range of cancers (including renal, breast, and colon), makes it an attractive and specific target for anticancer therapy. [cite: 19, 23, 27]
This compound belongs to the sulfonamide class of compounds. [cite: 33, 38, 39] This chemical scaffold is the foundation for a multitude of established carbonic anhydrase inhibitors. [cite: 10, 33] Therefore, it is scientifically sound to postulate that this molecule acts as a CA IX inhibitor. The following protocols provide a robust framework to test this hypothesis and characterize its biological activity in cancer cells.
Foundational Concepts & Experimental Strategy
The overarching strategy is to determine if this compound engages its putative target (CA IX) and elicits a functional anti-cancer response in a cellular context. This involves a multi-assay approach.
The Central Hypothesis: CA IX Inhibition
Our experimental design is built around testing the central hypothesis that this compound inhibits CA IX. Inhibition of CA IX's catalytic activity is expected to disrupt pH homeostasis, leading to intracellular acidification and a reduction in the acidification of the extracellular environment. This disruption should, in turn, impair the viability and migratory capacity of cancer cells, particularly under hypoxic conditions where they are most dependent on CA IX function.
Figure 1: Hypothesized Mechanism of Action. This diagram illustrates the proposed mechanism whereby this compound inhibits hypoxia-induced CA IX, leading to disrupted pH homeostasis and adverse outcomes for cancer cells.
Experimental Workflow
The validation process follows a logical progression from confirming target expression to assessing functional and phenotypic consequences of inhibition.
Figure 2: Overall Experimental Workflow. A sequential workflow for the comprehensive cell-based evaluation of the test compound.
Materials and Methods
Essential Equipment
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Hypoxia incubator or chamber (e.g., 1% O₂, 5% CO₂, balance N₂)
-
Laminar flow biological safety cabinet
-
Microplate reader (absorbance and fluorescence capabilities)
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Fluorescence microscope
-
Standard cell counting equipment (e.g., hemocytometer or automated counter)
Cell Lines and Reagents
| Reagent/Material | Recommended Source/Type | Purpose |
| Cell Lines | HT-29 (colorectal), MDA-MB-231 (breast), or other CA IX-positive lines | In vitro cancer model |
| Test Compound | This compound | Putative CA IX inhibitor |
| Positive Control | SLC-0111 (U-104) or Acetazolamide | Validated CA inhibitors [cite: 1, 17, 24] |
| Culture Media | DMEM or RPMI-1640 | Cell growth and maintenance |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | Standard media supplements |
| Viability Reagent | MTT or Cell Counting Kit-8 (CCK-8) | Cell viability/proliferation measurement [cite: 10, 40] |
| ECAR Assay Kit | Seahorse XF Glycolysis Stress Test Kit or equivalent | Measures extracellular acidification [cite: 12] |
| pHi Indicator Dye | BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) | Fluorescent intracellular pH measurement [cite: 16] |
| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | To dissolve the test compound |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Hypoxia Induction
Objective: To prepare cancer cell cultures for experiments under standard (normoxic) and hypoxic conditions to ensure the induction of the target, CA IX.
-
Cell Seeding: Culture selected cancer cells (e.g., HT-29) in T-75 flasks. When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Plate Preparation: Seed the cells into appropriate microplates (e.g., 96-well for viability, 24-well for migration) at a predetermined optimal density. Allow cells to adhere for 18-24 hours in a standard incubator (37°C, 5% CO₂).
-
Induction of Hypoxia: For hypoxic treatment groups, transfer the plates to a humidified hypoxia chamber or incubator set to 1% O₂, 5% CO₂ at 37°C. [cite: 14] The normoxic control plates remain in the standard incubator.
-
Hypoxic Pre-incubation: Incubate the cells for at least 24 hours under hypoxic conditions before adding the test compound to allow for robust induction of CA IX expression. [cite: 22]
Protocol 2: Cell Viability Assay
Objective: To determine the effect of the compound on cancer cell viability and calculate the half-maximal inhibitory concentration (IC₅₀).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO only) at the highest concentration used.
-
Cell Treatment: After the 24-hour hypoxic pre-incubation (Protocol 1), remove the medium from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells for both normoxic and hypoxic plates.
-
Incubation: Return the plates to their respective normoxic or hypoxic incubators and incubate for 48-72 hours. [cite: 14]
-
Viability Measurement (CCK-8 Example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours in their respective incubators.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells: (% Viability) = (Abs_sample / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response) to determine the IC₅₀ value.
-
Protocol 3: Extracellular Acidification Rate (ECAR) Assay
Objective: To directly measure the functional inhibition of proton extrusion, a primary role of CA IX, by quantifying the rate of acidification of the extracellular medium. [cite: 7, 8]
-
Plate Seeding: Seed cells into an extracellular flux assay plate (e.g., Seahorse XF plate) and allow them to adhere overnight.
-
Hypoxia Exposure: Transfer the plate to a hypoxic incubator for 24 hours to induce CA IX expression. A parallel normoxic plate should be maintained.
-
Assay Preparation: On the day of the assay, replace the culture medium with bicarbonate-free XF assay medium supplemented with glucose and glutamine. Place the cell plate in a CO₂-free incubator at 37°C for 1 hour prior to the assay.
-
Compound Loading: Load the injector ports of the sensor cartridge with the test compound at desired concentrations (e.g., 1x, 2x, and 4x the previously determined IC₅₀) and a positive control (e.g., SLC-0111).
-
ECAR Measurement: Place the plate into the extracellular flux analyzer. Follow the manufacturer's protocol for a glycolysis stress test or a custom protocol that measures basal ECAR before and after the injection of the compound. [cite: 12]
-
Data Analysis: Analyze the real-time ECAR measurements. A significant decrease in the basal ECAR after compound injection, particularly in hypoxic cells compared to normoxic cells, indicates inhibition of proton flux and supports the CA IX inhibition hypothesis. [cite: 12]
Protocol 4: Intracellular pH (pHi) Measurement
Objective: To determine if the inhibition of extracellular proton removal leads to the predicted consequence of intracellular acidification. [cite: 16]
-
Cell Preparation: Seed cells on glass-bottom dishes or 96-well black-walled, clear-bottom plates. Expose to normoxic or hypoxic conditions for 24 hours.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution). Load the cells with the pH-sensitive fluorescent dye BCECF-AM (e.g., 2-5 µM) for 30 minutes at 37°C.
-
Treatment: Wash away excess dye and add buffer containing the test compound or vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence emission (e.g., at 535 nm) at two excitation wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm). A decrease in this ratio in compound-treated cells compared to controls indicates a drop in intracellular pH. [cite: 16] This effect should be more pronounced in hypoxic cells.
Protocol 5: Wound Healing (Scratch) Assay
Objective: To assess the impact of the compound on the collective migration of cancer cells. [cite: 14]
-
Create Monolayer: Seed cells in a 24-well plate and grow them to full confluency. Expose to normoxia or hypoxia for 24 hours.
-
Create Wound: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing a sub-lethal concentration of the test compound or vehicle control.
-
Image Acquisition: Immediately acquire an image of the wound at time 0 using a microscope. Return the plates to their respective incubators.
-
Time-Course Imaging: Acquire images of the same wound area at subsequent time points (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area. Compare the rate of closure between treated and control groups. A significant delay in wound closure in the treated group indicates inhibition of cell migration. [cite: 14]
Data Interpretation and Troubleshooting
| Expected Outcome | Interpretation | Potential Pitfall & Solution |
| Lower IC₅₀ in Hypoxia (Viability Assay) | Compound is more potent against cells reliant on hypoxia-induced factors like CA IX. | Pitfall: No difference between normoxia/hypoxia. Solution: Confirm CA IX is robustly induced under your hypoxic conditions via Western Blot or qPCR. |
| Decreased ECAR in Hypoxia (ECAR Assay) | Direct functional evidence of inhibiting acid extrusion, consistent with CA IX inhibition. | Pitfall: ECAR is unchanged. Solution: Ensure the compound is soluble and stable in the assay medium. Verify the positive control (SLC-0111) is working. |
| Decreased pHi in Hypoxia (pHi Assay) | Confirms the mechanistic link between blocking proton export and intracellular acidification. | Pitfall: Inconsistent fluorescence readings. Solution: Ensure complete removal of excess dye after loading. Check for compound autofluorescence. |
| Inhibited Wound Closure (Migration Assay) | Demonstrates a phenotypic anti-cancer effect on cell motility. | Pitfall: High cell death in the wound area. Solution: Use a lower, non-cytotoxic concentration of the compound as determined by the viability assay. |
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Ghosh, S., et al. (2017). New Strategy for in Vitro Determination of Carbonic Anhydrase Activity from Analysis of Oxygen-18 Isotopes of CO2. ACS Omega.
- BMG Labtech. (n.d.). Assessment of extracellular acidification using a fluorescence-based assay.
- Mookerjee, S. A., et al. (2015).
- Neudorfer, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Mookerjee, S. A., et al. (2015).
- Mookerjee, S. A., et al. (2015). Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate.
- Langen, R., et al. (2018). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. Bio-protocol.
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- Gieling, R. G., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics.
- Neudorfer, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Giatromanolaki, A., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research.
- Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.
- Benchchem. (n.d.). Application Notes and Protocols for a Representative Carbonic Anhydrase IX Inhibitor (hCAIX-IN-16) in in vitro Cell Culture.
- De Monte, A., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Topal, M., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules.
- Selleck Chemicals. (n.d.). U-104 Carbonic Anhydrase inhibitor.
- R&D Systems. (n.d.). Recombinant Human Carbonic Anhydrase IX/CA9.
- Buanne, P., et al. (2012). Measuring carbonic anhydrase IX as a hypoxia biomarker: differences in concentrations in serum and plasma using a commercial enzyme-linked immunosorbent assay due to influences of metal ions. Cancer Biomarkers.
- Sigma-Aldrich. (n.d.). Carbonic anhydrase inhibitors assay.
- De Monte, A., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy.
- Olive, P. L., et al. (2007). Characterization of carbonic anhydrase IX (CA IX) as an endogenous marker of chronic hypoxia in live human tumor cells.
- Ivanov, S., et al. (2001). Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer.
- MedChemExpress. (n.d.). U-104 (SLC-0111).
- Haapasalo, J., et al. (2022).
- De Simone, G., et al. (2013). Plasmatic carbonic anhydrase IX as a diagnostic marker for clear cell renal cell carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Svastova, E., et al. (2012). Hypoxia-induced carbonic anhydrase IX as a target for cancer therapy: from biology to clinical use. Expert Review of Anticancer Therapy.
- Chen, A. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
- Ledaki, I., et al. (2015). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget.
- Andreucci, E., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ali, B., et al. (2023).
- Cloud-Clone Corp. (n.d.). ELISA Kit for Carbonic Anhydrase IX (CA9).
- Sharma, A., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances.
- Horvath, Z., et al. (2023).
- Gallagher, F. A., et al. (2018). Measurements of carbonic anhydrase activity in vitro.
- Al-Suwaidan, I. A., et al. (2020). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl)
- Ali, B., et al. (2022). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules.
- Pharmaffiliates. (n.d.). This compound.
- ECHEMI. (2023). Buy this compound from JHECHEM CO LTD.
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- Yathirajan, H. S., et al. (2012). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
- Wikipedia. (n.d.). Chloroacetamide.
Application Notes & Protocols: Characterizing N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide as a Novel Dihydropteroate Synthase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist:
The following document provides a comprehensive framework for the characterization of a novel sulfonamide, N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, as a potential inhibitor of dihydropteroate synthase (DHPS). While this specific molecule is not extensively documented in public literature, its chemical structure (CAS No: 17560-53-1) firmly places it within the sulfonamide class of antibiotics[1][2]. These notes are therefore designed to guide a researcher through the logical, multi-stage workflow required to validate its mechanism of action and antimicrobial potential, from initial enzymatic assays to whole-cell validation.
Scientific Principle: Targeting the Folate Biosynthesis Pathway
Bacteria, unlike humans who acquire folate from their diet, must synthesize it de novo.[3] This metabolic pathway is essential for producing nucleotides, the building blocks of DNA and RNA, making it a prime target for antimicrobial agents.[3][4] The enzyme dihydropteroate synthase (DHPS) is a critical component of this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[5]
Sulfonamides, including our target compound this compound, are structural analogues of PABA.[3][6] They act as competitive inhibitors, binding to the active site of DHPS and preventing the natural substrate PABA from binding.[3][7] This action halts the folate synthesis pathway, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[3][8] The selectivity of this mechanism is a key advantage, as human cells lack the DHPS enzyme.[3]
Caption: Folate biosynthesis pathway and the point of competitive inhibition by the sulfonamide compound.
Experimental Characterization Workflow
A systematic approach is crucial to validate a novel compound. The following workflow outlines the key stages, from confirming enzymatic inhibition to demonstrating whole-cell efficacy and target specificity.
Caption: A logical workflow for the characterization of a novel DHPS inhibitor.
Part 1: In Vitro Enzymatic Inhibition Assay (IC50 Determination)
Objective: To quantify the inhibitory potency of this compound against purified DHPS enzyme.
Principle: A coupled enzyme assay is a reliable method. DHPS activity produces dihydropteroate. In the presence of excess dihydrofolate reductase (DHFR) and NADPH, this product is immediately reduced to tetrahydropteroate, oxidizing NADPH to NADP+. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm, which is directly proportional to DHPS activity.[9]
Protocol: Coupled Spectrophotometric DHPS Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.6.
-
Enzyme Mix: Prepare a fresh solution in Assay Buffer containing recombinant DHPS (e.g., from E. coli) and an excess of recombinant DHFR.
-
Substrate Mix: Prepare a fresh solution in Assay Buffer containing pABA and DHPP.
-
Cofactor Solution: Prepare a fresh solution of NADPH in Assay Buffer.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a series of 2-fold dilutions in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 2 µL of the test compound dilutions (or DMSO for no-inhibition control).
-
Add 178 µL of the Enzyme/Substrate/Cofactor master mix. A typical final concentration might be 5 nM DHPS, 5 µM pABA, 5 µM DHPP, and 200 µM NADPH.[10]
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation:
| Compound | Target Organism | IC50 (µM) |
| This compound | E. coli DHPS | [Data] |
| Sulfamethoxazole (Control) | E. coli DHPS | [Data] |
Part 2: Antimicrobial Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of the compound required to inhibit the visible growth of a bacterial strain.
Principle: The broth microdilution method is a standardized technique for determining the MIC. Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after a defined incubation period.[11][12]
Protocol: Broth Microdilution MIC Assay
-
Materials:
-
Bacterial Strains: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]
-
Test Compound: Prepare a 2x concentrated stock of the highest required concentration in CAMHB.
-
-
Assay Procedure (96-well sterile microtiter plate):
-
Add 100 µL of CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the 2x concentrated compound stock to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).
-
Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11]
-
Data Presentation:
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| This compound | [Data] | [Data] |
| Sulfamethoxazole (Control) | [Data] | [Data] |
Part 3: On-Target Validation (PABA Rescue Assay)
Objective: To confirm that the antimicrobial activity of the compound is specifically due to the inhibition of the folate pathway via DHPS.
Principle: If the compound's activity is due to competitive inhibition of PABA binding, then supplementing the growth medium with excess PABA should overcome the inhibition and "rescue" bacterial growth, resulting in a significantly higher MIC.
Protocol: PABA Rescue MIC Assay
-
Procedure:
-
Repeat the Broth Microdilution MIC protocol (Part 2) exactly as described.
-
Run a parallel experiment using CAMHB that has been supplemented with a high concentration of PABA (e.g., 100 µg/mL).
-
Determine the MIC of the test compound in both the standard and the PABA-supplemented media.
-
-
Interpretation:
-
A significant increase (e.g., >4-fold) in the MIC value in the presence of excess PABA strongly indicates that the compound's primary mechanism of action is the inhibition of DHPS.
-
No change in the MIC suggests an off-target mechanism of action.
-
Part 4: Preliminary Safety Assessment (Cytotoxicity Assay)
Objective: To evaluate the compound's toxicity against a mammalian cell line, providing an early indication of its therapeutic window.
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[14][15] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[16][17]
Protocol: MTT Cytotoxicity Assay
-
Materials:
-
Cell Line: HEK293 (human embryonic kidney cells) or similar.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[18]
-
-
Assay Procedure (96-well cell culture plate):
-
Seed cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24-48 hours.
-
Remove the treatment media and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[18]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of Solubilization Solution to each well and mix thoroughly to dissolve the crystals.[18]
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability versus the logarithm of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
-
References
- Patsnap Synapse. (2024). What are DHPS inhibitors and how they work?
-
Bourne, C. R. (2014). Folate Synthesis Pathway. PDB-101. Retrieved from [Link]
-
Medicosis Perfectionalis. (2025). Introduction to sulfonamides Sulfa Drugs. YouTube. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Tse, E. G., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Retrieved from [Link]
-
Bermingham, A., & Derrick, J. P. (2002). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. Bioessays, 24(7), 637-48. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
gosset.ai. (n.d.). Bacterial folic acid biosynthesis pathway. Retrieved from [Link]
-
Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Hawke, T. R., & Hines, J. (2009). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 7(4), 385-393. Retrieved from [Link]
-
RCSB PDB. (n.d.). Folate Synthesis. PDB-101. Retrieved from [Link]
-
Mahara, F. A., et al. (2023). The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. Microbiology and Biotechnology Letters, 51(2), 143-154. Retrieved from [Link]
-
Ghosh, S. J., et al. (2021). Mode of action of sulfonamides on Tetrahydrofolate synthesis pathway. ResearchGate. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
Zhao, Z., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1085-1094. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. gosset.ai [gosset.ai]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antibacterial Evaluation of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Scientific Rationale for Investigating N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potential antibacterial activity. This compound belongs to the sulfonamide class of compounds, a group of synthetic antimicrobial agents that have been pivotal in chemotherapy since the discovery of Prontosil.[1] The core mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[2][3] Folic acid is a crucial precursor for the synthesis of nucleotides, and its disruption ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[1][4]
Unlike bacteria, humans obtain folate through their diet, making the folic acid synthesis pathway an attractive and selective target for antimicrobial drug development.[1][2][5] The chemical structure of this compound, featuring a sulfonamide group, suggests its potential to act as a structural analog of para-aminobenzoic acid (pABA), the natural substrate of DHPS. This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of the antibacterial properties of this compound.
The following sections will detail the necessary materials and methodologies for determining the compound's in vitro antibacterial efficacy, elucidating its bactericidal or bacteriostatic nature, and confirming its mechanism of action through enzymatic assays.
Compound Profile: this compound
| Property | Value |
| CAS Number | 17560-53-1 |
| Molecular Formula | C₉H₁₁ClN₂O₃S |
| Molecular Weight | 262.71 g/mol |
| Synonyms | N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide, 5-Chloro-2-methyl-4-sulfamoylacetanilide |
PART 1: In Vitro Antibacterial Susceptibility Testing
The initial evaluation of a potential antibacterial agent involves determining its efficacy against a panel of clinically relevant bacteria. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[6][7][8][9]
Selection of Bacterial Strains and Controls
For a preliminary screening, a representative panel of both Gram-positive and Gram-negative bacteria is recommended.[10][11]
-
Gram-Positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-Negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Positive Control: Sulfamethoxazole should be used as a positive control to validate the assay, given that this compound is a sulfonamide derivative.[12][13]
Negative Control: The vehicle used to dissolve the test compound (e.g., Dimethyl Sulfoxide - DMSO) should be tested to ensure it has no intrinsic antibacterial activity at the concentrations used.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15]
Materials:
-
This compound
-
Sulfamethoxazole (positive control)
-
Selected bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Test Compound and Controls:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of sulfamethoxazole.
-
Perform serial two-fold dilutions of the test compound and sulfamethoxazole in MHB in the 96-well plates. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compound dilutions, resulting in a final volume of 200 µL per well.
-
Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][16][17]
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
Procedure:
-
Subculturing from MIC plates:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.
-
-
Incubation:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
-
MBC Determination:
Protocol 3: Disk Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Selected bacterial strains
Procedure:
-
Preparation of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound. Allow the solvent to evaporate completely.
-
-
Inoculation of Agar Plates:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate.
-
-
Disk Application and Incubation:
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
PART 2: Mechanistic Studies - Investigating the Mode of Action
Given its chemical structure, this compound is hypothesized to function as a competitive inhibitor of dihydropteroate synthase (DHPS). The following workflow and protocol are designed to test this hypothesis.
Workflow for Mechanistic Investigation
Caption: Bacterial folic acid synthesis pathway and the target of sulfonamides.
Protocol 4: Dihydropteroate Synthase (DHPS) Inhibition Assay
This is a continuous spectrophotometric assay to quantify the inhibition of DHPS. [18][19][20][21] Principle:
The activity of DHPS is measured using a coupled enzyme reaction. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and pABA to form dihydropteroate. The product, dihydropteroate, is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm. [19][21] Materials:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (pABA)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
This compound
-
Sulfamethoxazole (positive control inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of DHPPP, pABA, and NADPH in the assay buffer.
-
Prepare serial dilutions of the test compound and sulfamethoxazole in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Test compound or control at various concentrations
-
DHPS enzyme
-
DHFR enzyme
-
NADPH
-
-
Incubate the plate at room temperature for 5-10 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the substrates, pABA and DHPPP.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
To determine the mode of inhibition (e.g., competitive), perform kinetic studies by varying the concentration of one substrate (e.g., pABA) while keeping the other substrate and the inhibitor concentration constant. Plot the data using a Lineweaver-Burk plot.
-
Conclusion and Future Directions
This guide provides a foundational set of protocols to systematically evaluate the antibacterial potential of this compound. The initial susceptibility testing will establish its spectrum of activity and potency, while the mechanistic studies will verify its presumed mode of action as a DHPS inhibitor. Positive results from these in vitro studies would warrant further investigation, including studies on cytotoxicity against mammalian cell lines, in vivo efficacy in animal models of infection, and the potential for resistance development. The structural features of this compound, including the chloro and methyl substitutions, may offer unique properties compared to existing sulfonamides, making it a person of interest in the ongoing search for new antibacterial agents.
References
- The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. PubMed.
- Bacterial folic acid biosynthesis p
- Summarized pathway of folic acid metabolism, including bacterial de novo synthesis, reduction and TS-mediated feedback loop.
- A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identific
- Minimum Bactericidal Concentration (MBC) Test.
- Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. PMC.
- Minimum bactericidal concentr
- Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated
- Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. Benchchem.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
- The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts?.
- Identification and Characterization of an Allosteric Inhibitory Site on Dihydroptero
- M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydroptero
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isol
- Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase | ACS Chemical Biology.
- Updating Antimicrobial Susceptibility Testing Methods.
- Azosulfamide as a Dihydropteroate Synthase Inhibitor: A Technical Guide. Benchchem.
- A new test reveals which antibiotics truly kill bacteria. ScienceDaily.
- Discovery and development of new antibacterial drugs: learning from experience? | Journal of Antimicrobial Chemotherapy. Oxford Academic.
- [Studies on the antibacterial activity of the combination sulfamoxole/trimethoprim (CN 3123) (author's transl)]. PubMed.
- Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Applic
- Transformation of the Antibacterial Agent Sulfamethoxazole in Reactions with Chlorine: Kinetics, Mechanisms, and Pathways | Environmental Science & Technology.
- Trimethoprim/sulfamethoxazole ratio for antibiotic susceptibility test.
- Detection of the Sulfamethoxazole Antibiotic by Gold Nanoparticles: Binding Mechanism and SERS Spectra. Lirias.
Sources
- 1. gosset.ai [gosset.ai]
- 2. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microchemlab.com [microchemlab.com]
- 5. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dbt.univr.it [dbt.univr.it]
- 7. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Studies on the antibacterial activity of the combination sulfamoxole/trimethoprim (CN 3123) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Developing a Research Model for N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Abstract
This technical guide provides a comprehensive framework for developing a research model to investigate the biological activities of the novel chemical entity, N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide. Drawing upon the well-established pharmacological profiles of structurally related sulfonamide and acetanilide derivatives, this document outlines a targeted, multi-faceted screening approach. We hypothesize that this compound possesses therapeutic potential as an anticancer, anti-inflammatory, and antimicrobial agent. This guide offers detailed, field-proven protocols for in vitro and in vivo assays to rigorously evaluate these hypotheses, enabling researchers to elucidate the compound's mechanism of action and establish a foundation for further drug development.
Introduction and Rationale
This compound is a synthetic organic compound featuring a core structure that integrates a sulfamoylphenyl group with an acetamide moiety. While specific biological data for this compound is not extensively documented, its structural components are present in numerous clinically significant therapeutic agents. The sulfonamide group (-SO₂NH₂) is a cornerstone of a wide array of drugs, including antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[1][2] Notably, the sulfamoylphenyl scaffold is a common feature in potent carbonic anhydrase inhibitors, which are being explored for their anticancer and anti-glaucoma properties.[3][4][5] Similarly, acetanilide derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8]
The convergence of these two pharmacologically active moieties within a single molecular entity suggests that this compound may exhibit a unique and potent biological profile. The presence of the sulfamoyl group points towards potential carbonic anhydrase inhibition, a mechanism implicated in the pathophysiology of various cancers.[4] Furthermore, the acetanilide and sulfonamide structures are independently associated with anti-inflammatory and antimicrobial properties.[2][9]
Therefore, this research model is designed to systematically investigate the following potential activities of this compound:
-
Anticancer Activity: To be assessed through in vitro cytotoxicity screening against a panel of human cancer cell lines and investigation of apoptotic pathways.
-
Anti-inflammatory Activity: To be evaluated using a well-established in vivo model of acute inflammation.
-
Antimicrobial Activity: To be determined by assessing the compound's ability to inhibit the growth of pathogenic bacterial strains.
This structured approach will provide a robust preliminary assessment of the compound's therapeutic potential and guide future research endeavors.
Proposed Research Workflow
The following diagram illustrates the proposed workflow for the comprehensive evaluation of this compound.
Caption: A streamlined workflow for the biological evaluation of this compound.
Application Notes and Protocols
In Vitro Anticancer Activity Assessment
Rationale: The sulfamoylphenyl scaffold is a known pharmacophore for carbonic anhydrase inhibitors, and the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) is a promising strategy in anticancer drug discovery.[4][10] This section details the initial screening for cytotoxic effects against cancer cells.
This protocol is adapted from established methodologies for assessing cell metabolic activity as an indicator of cell viability.[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) and Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Culture cancer and non-cancerous cells in DMEM supplemented with 10% FBS. Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| HCT116 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| HEK293 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Investigation of Apoptosis Induction
Rationale: Should the MTT assay reveal significant cytotoxicity, the next logical step is to determine if cell death is occurring via apoptosis. This protocol outlines the use of Western blotting to detect key markers of apoptosis.[11][12]
Materials:
-
Cancer cell line showing the highest sensitivity to the compound
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio will be indicative of apoptosis induction. β-actin is used as a loading control.[11]
Hypothesized Apoptotic Pathway:
Caption: A hypothesized intrinsic apoptotic pathway induced by the compound via carbonic anhydrase inhibition.
In Vivo Anti-inflammatory Activity Assessment
Rationale: The acetanilide and sulfonamide moieties are present in several anti-inflammatory drugs. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[9][13][14]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Divide the animals into groups (n=6 per group): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and Test groups (e.g., 25, 50, 100 mg/kg of the test compound).
-
Compound Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.) one hour before the carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15][16]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at Time (hours) | % Inhibition of Edema at 3h |
| 0h | 1h | ||
| Vehicle Control | - | ||
| Indomethacin | 10 | ||
| Test Compound | 25 | ||
| Test Compound | 50 | ||
| Test Compound | 100 |
In Vitro Antimicrobial Activity Assessment
Rationale: Sulfonamides were the first class of synthetic antimicrobial agents and continue to be an important scaffold in the development of new antibacterial drugs.[2][17]
This protocol utilizes the broth microdilution method to determine the MIC of the compound against selected bacterial strains.[6][18][19]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compound: Prepare a stock solution of the compound in a suitable solvent. Perform two-fold serial dilutions in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[20][21]
Data Presentation:
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | |
| Escherichia coli ATCC 25922 |
Trustworthiness and Self-Validation
The protocols described herein are based on widely accepted and validated standard operating procedures in the fields of pharmacology and microbiology. To ensure the trustworthiness and reproducibility of the generated data, the following self-validating systems are integrated into the research model:
-
Inclusion of Controls: Each assay includes appropriate positive, negative, and vehicle controls to validate the experimental setup and provide a baseline for data interpretation.
-
Dose-Response and Time-Course Studies: The evaluation of the compound across a range of concentrations and time points allows for the determination of dose-dependent and time-dependent effects, strengthening the validity of the observed biological activities.
-
Use of Standard Reference Compounds: The inclusion of well-characterized drugs (e.g., Indomethacin) provides a benchmark for assessing the potency of the test compound.
-
Replication and Statistical Analysis: All experiments should be performed in at least triplicate to ensure the statistical significance of the results.
Conclusion
The proposed research model provides a robust and logical framework for the initial biological characterization of this compound. By systematically investigating its potential anticancer, anti-inflammatory, and antimicrobial activities, this model will generate crucial data to guide future drug development efforts. The detailed protocols and integrated validation steps are designed to ensure the scientific integrity and reliability of the findings, paving the way for the potential discovery of a novel therapeutic agent.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
-
Protocols.io. (2023). MTT assay protocol. Retrieved from [Link]
-
ResearchGate. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
PubMed. (2002). Carbonic anhydrase inhibitors: synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties. Retrieved from [Link]
-
SlideShare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2025). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
YouTube. (2020). Apoptosis assays: western blots. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
PLOS One. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 3. A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 7. ijpras.com [ijpras.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. woah.org [woah.org]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 21. microbe-investigations.com [microbe-investigations.com]
Application Note & Protocol: Evaluating N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide as a Carbonic Anhydrase Inhibitor
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthesis.[1][3] Given their ubiquitous nature and critical functions, dysregulation of CA activity is implicated in a range of pathologies.
Consequently, inhibitors of carbonic anhydrase (CAIs) have been established as a significant class of pharmaceuticals.[4] Their therapeutic applications are diverse, including use as anti-glaucoma agents, diuretics, antiepileptics, and for the management of altitude sickness and idiopathic intracranial hypertension.[4][5][6][7] The primary and most extensively studied chemical class of CAIs is the sulfonamides (containing an unsubstituted R-SO₂NH₂ group).[8][9] The mechanism of action for these inhibitors is well-understood; the sulfonamide moiety coordinates to the catalytic Zn(II) ion within the enzyme's active site, displacing a key water/hydroxide molecule and thereby blocking enzymatic activity.[8]
This document provides detailed application notes and a comprehensive in vitro protocol for evaluating the inhibitory potential of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS No: 17560-53-1), a compound featuring the critical sulfonamide pharmacophore, against carbonic anhydrase.
Scientific Principle of the Assay
The protocol described herein is a robust, high-throughput compatible colorimetric assay that measures the esterase activity of carbonic anhydrase.[1] While the physiological substrate is CO₂, CAs can also efficiently hydrolyze certain esters. This assay utilizes the colorless substrate p-nitrophenyl acetate (p-NPA). In the presence of active CA, p-NPA is hydrolyzed to produce p-nitrophenol (p-NP), a yellow-colored product.
The rate of p-NP formation is directly proportional to the CA enzyme's activity and can be monitored kinetically by measuring the increase in absorbance at 400-405 nm.[1] When an inhibitor like this compound is introduced, it binds to the enzyme, reducing its catalytic efficiency. This results in a decreased rate of p-NP production, and the extent of this reduction is proportional to the inhibitor's concentration and potency.
Materials and Reagents
| Reagent | Recommended Source/Cat. No. | Purpose |
| Test Compound | N/A | This compound |
| Positive Control | Acetazolamide (e.g., Sigma-Aldrich A6011) | A well-characterized, potent CA inhibitor for assay validation. |
| Enzyme | Human or Bovine Erythrocyte CA II (e.g., Sigma-Aldrich C4396) | The biological catalyst. |
| Substrate | p-Nitrophenyl acetate (p-NPA, e.g., Sigma-Aldrich N8130) | The chromogenic substrate for the enzyme. |
| Buffer | Tris-HCl or Tris-Sulfate | To maintain a stable pH (7.4-8.0) for the reaction. |
| Organic Solvent | DMSO (Dimethyl sulfoxide), cell culture grade | To dissolve the test compound and control inhibitor. |
| Hardware | 96-well clear, flat-bottom microplates | Reaction vessel for the assay. |
| Microplate reader | To measure absorbance kinetically at 400-405 nm. | |
| Calibrated pipettes and tips | For accurate liquid handling. |
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, which is ideal for screening and dose-response studies.
Step 1: Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water. Adjust the pH to 7.5 using HCl. Bring to the final volume. This buffer is the foundation of the reaction environment.
-
CA Enzyme Stock Solution (1 mg/mL): Gently dissolve lyophilized CA powder in cold Assay Buffer. Aliquot into single-use tubes to prevent degradation from repeated freeze-thaw cycles and store at -80°C.[1]
-
CA Working Solution (e.g., 25 µg/mL): Immediately before use, dilute the CA Stock Solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear rate of reaction for 10-20 minutes.
-
Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve the test compound (this compound) and the positive control (Acetazolamide) in 100% DMSO to create high-concentration stock solutions.
Step 2: Assay Workflow
The following workflow provides a logical progression from reagent preparation to final data analysis.
Step 3: 96-Well Plate Setup and Procedure
It is critical to perform all measurements in at least triplicate for statistical validity.
-
Plate Layout: Designate wells for each condition:
-
Blank: Contains only Assay Buffer and Substrate (no enzyme). Used for background subtraction.
-
Vehicle Control (100% Activity): Contains Assay Buffer, CA Enzyme, and DMSO (the vehicle for the inhibitor).
-
Positive Control: Contains Assay Buffer, CA Enzyme, and serial dilutions of Acetazolamide.
-
Test Compound: Contains Assay Buffer, CA Enzyme, and serial dilutions of this compound.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor serial dilution or DMSO vehicle.
-
Add 20 µL of the CA Working Solution to all wells except the Blank wells. Add 20 µL of Assay Buffer to the Blank wells instead.
-
Gently tap the plate to mix. Incubate at room temperature for 15 minutes . This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[1][3]
-
-
Reaction Initiation and Measurement:
-
Prepare a sufficient volume of Substrate Working Solution by diluting the 30 mM p-NPA Stock Solution 1:10 in Assay Buffer (to a final concentration of 3 mM).
-
To initiate the reaction, add 20 µL of the Substrate Working Solution to all wells. The final volume in each well will be 200 µL.
-
Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 400-405 nm. Record data every 30 seconds for 10-30 minutes.
-
Data Analysis and Interpretation
Step 1: Calculate Reaction Rates (V)
For each well, plot absorbance versus time. Identify the linear portion of the curve (usually the first 5-10 minutes) and calculate the slope. This slope (ΔAbs/min) represents the initial reaction rate (V).
Step 2: Calculate Percent Inhibition
Use the rate of the vehicle control (Vvehicle) as your 100% activity reference. For each inhibitor concentration, calculate the percent inhibition using the following formula:
% Inhibition = [ ( Vvehicle - Vinhibitor ) / Vvehicle ] × 100
Where Vinhibitor is the reaction rate in the presence of the test compound or positive control.[1]
Step 3: Determine the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).
-
The software will calculate the IC₅₀ value from this curve. A lower IC₅₀ value indicates a more potent inhibitor.
Example Data Presentation
The following table shows hypothetical data for this compound compared to the reference inhibitor, Acetazolamide.
| Inhibitor | IC₅₀ (nM) |
| Acetazolamide (Reference) | 12.5 |
| This compound | 45.8 |
Trustworthiness and Field-Proven Insights
-
The Role of the Positive Control: Acetazolamide is a gold-standard CAI.[2] Its inclusion in every assay is non-negotiable. It serves as a quality control measure to confirm that the enzyme is active and the assay system is responsive to inhibition. An IC₅₀ value for Acetazolamide that is consistent with literature reports (typically in the low nanomolar range for CA II) validates the results of that specific experiment.
-
Solvent Effects: The final concentration of DMSO in the assay wells should be kept constant across all conditions and should not exceed 1-2%. High concentrations of organic solvents can denature the enzyme and interfere with the assay, leading to artificially low activity rates. Always run a "Vehicle Control" with the same DMSO concentration as your test wells.
-
Linear Range: It is essential to use data only from the initial, linear phase of the reaction for rate calculations. As the reaction progresses, substrate depletion or product inhibition can cause the rate to slow down, which would lead to an inaccurate assessment of the inhibitor's effect.
-
Troubleshooting:
-
High Background in Blank Wells: This suggests spontaneous hydrolysis of p-NPA. Ensure the Assay Buffer pH is not excessively alkaline (ideally ≤ 8.0) and that the p-NPA solution is prepared fresh.
-
No or Low Activity in Vehicle Control: The enzyme may have degraded. Check storage conditions and avoid repeated freeze-thaw cycles. Ensure the CA Working Solution is kept on ice during preparation.
-
Precipitation of Test Compound: If the test compound is not fully soluble in the final assay buffer, the results will be unreliable. Test the solubility at the highest concentration beforehand. If necessary, a lower starting concentration may be required.
-
References
- Di Fiore, A., De Simone, G. (2019). Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem Scientific Resources.
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia, The Free Encyclopedia. [Link]
- DoveMed. (n.d.).
-
Tucker, K., et al. (2023). Carbonic Anhydrase Inhibitors. StatPearls [Internet]. [Link]
- Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Drugs.com.
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
-
Ghorab, M. M., et al. (2015). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 6(3), 329-333. [Link]
-
Avvaru, B. S., et al. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. Molecules, 23(11), 2981. [Link]
-
Abdel-Aziz, A. A., et al. (2017). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, 14(7), e1700021. [Link]
- Abcam. (2025). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Carbonic Anhydrase Inhibitors: Understanding Their Role in Medical Treatment - DoveMed [dovemed.com]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments with the compound N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide. This document offers detailed protocols for evaluating its potential anticancer and anti-inflammatory activities, grounded in established scientific principles and methodologies.
Introduction and Scientific Background
This compound is a member of the sulfonamide class of compounds, a versatile scaffold known for a wide array of pharmacological activities.[1][2] The core structure, featuring a substituted benzenesulfonamide moiety, is a key pharmacophore in numerous clinically approved drugs. The biological activities of sulfonamides are diverse, ranging from antibacterial and diuretic to potent anticancer and anti-inflammatory effects.[1]
A primary mechanism of action for many biologically active sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in pH regulation and various physiological processes.[5] Of particular interest in oncology are the tumor-associated isoforms CA IX and CA XII, which are overexpressed in response to hypoxia in a variety of solid tumors.[3][6] By acidifying the tumor microenvironment, these enzymes promote tumor growth, invasion, and metastasis.[3] Therefore, inhibition of CA IX and CA XII presents a promising therapeutic strategy for cancer. Given its chemical structure, this compound is a strong candidate for investigation as a carbonic anhydrase inhibitor with potential anticancer applications.
Furthermore, sulfonamide derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of pathways such as cyclooxygenase-2 (COX-2).[2] This dual potential as both an anticancer and anti-inflammatory agent makes this compound a compound of considerable interest for in vivo evaluation.
Part 1: Preclinical In Vivo Study Design: Foundational Principles
A well-designed in vivo study is paramount for obtaining reliable and translatable data. The following sections outline the critical considerations for designing experiments with this compound.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout the study.
Animal Model Selection
The choice of animal model is contingent on the therapeutic area being investigated.
-
For Anticancer Efficacy Studies: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are the standard for xenograft models, where human cancer cell lines are implanted.[7] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient, are also increasingly used as they better recapitulate the heterogeneity of human tumors.
-
For Anti-inflammatory Activity Studies: Wistar rats or BALB/c mice are commonly used for models of acute inflammation, such as the carrageenan-induced paw edema model.[8][9][10][11]
-
For Toxicity and Pharmacokinetic Studies: Healthy BALB/c mice or Sprague-Dawley rats are typically used.
Compound Formulation and Administration
The formulation of this compound for in vivo administration is a critical step that can significantly impact its bioavailability and efficacy. Due to the limited aqueous solubility of many sulfonamides, a suitable vehicle is required.
Recommended Vehicle Formulations:
-
For Oral (PO) Administration: A suspension in 0.5% carboxymethylcellulose (CMC) in saline is a common choice.[12]
-
For Intraperitoneal (IP) or Intravenous (IV) Administration: A solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[13] The final DMSO concentration should be kept low to minimize toxicity.
It is imperative to establish the stability and homogeneity of the formulation prior to in vivo use.
Routes of Administration:
-
Oral (PO): Preferred for its clinical relevance and ease of administration.
-
Intraperitoneal (IP): Often used in early-stage preclinical studies for direct systemic delivery.[12]
-
Intravenous (IV): Provides 100% bioavailability and is useful for pharmacokinetic studies.
Dosing Regimen and Group Allocation
The selection of dose levels should be based on prior in vitro potency data and preliminary in vivo toxicity studies (see Section 2.1). A typical study design will include:
-
Vehicle Control Group: Receives the formulation vehicle only.
-
Test Compound Groups: At least three dose levels (low, medium, and high) to establish a dose-response relationship.
-
Positive Control Group: A clinically relevant standard-of-care drug for the specific disease model (e.g., a known CA inhibitor for cancer studies, indomethacin for inflammation studies).[14]
The number of animals per group should be statistically justified to ensure sufficient power to detect meaningful biological effects.
Part 2: Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for evaluating the in vivo efficacy and safety of this compound. These are representative protocols and may require optimization based on the specific experimental context.
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) and to identify potential signs of acute toxicity.
Methodology:
-
Animal Model: Healthy female BALB/c mice (6-8 weeks old).
-
Grouping: Assign animals to groups of 5.
-
Dosing: Administer single doses of this compound via the intended route of administration (e.g., IP or PO) at escalating concentrations (e.g., 10, 100, 500, 1000, 2000 mg/kg). A vehicle control group should be included.
-
Observation: Monitor animals closely for the first 4 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any instances of morbidity or mortality.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).
Anticancer Efficacy in a Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor activity of this compound.
Workflow Diagram:
Caption: Workflow for an in vivo anticancer xenograft study.
Methodology:
-
Cell Culture and Inoculation:
-
Culture a human cancer cell line known to express CA IX (e.g., colorectal cancer HCT-15) under standard conditions.[6]
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture).
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each immunodeficient mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups.
-
-
Treatment:
-
Administer this compound or vehicle daily via the chosen route (e.g., oral gavage).
-
A positive control, such as a clinically used CA inhibitor, should be included.
-
-
Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of general toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise the tumors and measure their final weight.
-
-
Biomarker Analysis (Optional):
-
Tumor tissue can be processed for immunohistochemistry (IHC) to assess the expression of CA IX and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | - | ||
| Compound (Low) | X | |||
| Compound (Med) | Y | |||
| Compound (High) | Z | |||
| Positive Control | A |
Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.[8][9][10][11]
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animal Model: Male Wistar rats (180-200 g) or BALB/c mice (20-25 g).
-
Pre-treatment:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer this compound, vehicle, or a positive control (e.g., indomethacin, 5 mg/kg) via the chosen route (e.g., IP).[14]
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Paw Edema (mL) ± SEM at Hour} | % Inhibition at 3h | | :--- | :--- | :-: | :-: | :-: | :-: | :-: | :--- | | | | 1 | 2 | 3 | 4 | 5 | | | Vehicle Control | - | | | | | | - | | Compound (Low) | X | | | | | | | | Compound (Med) | Y | | | | | | | | Compound (High) | Z | | | | | | | | Positive Control | B | | | | | | |
Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Healthy male BALB/c mice.
-
Dosing: Administer a single dose of the compound via the intended clinical route (e.g., PO or IV).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Signaling Pathway Diagram:
Caption: Mechanism of action for a sulfonamide-based CA IX inhibitor.
References
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PubMed Central.
- Carrageenan Induced Paw Edema (R
- Carrageenan Induced Paw Edema Model.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
- In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfaethidole. Benchchem.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
- Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. Benchchem.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- N-(4-Formylphenyl)acetamide | Biochemical Assay Reagents | 122-85-0. Invivochem.
- Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. PubMed.
- This compound.
- Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. PubMed.
- Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with aromatic and heterocyclic sulfonamides. PubMed.
- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.
- Design and synthesis of sulfonamides incorporating a biotin moiety: Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies. PubMed.
- In vivo pharmacokinetic data from mice dosed with various half-life...
- Antibiotic. Wikipedia.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central.
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
- Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase
- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simul
- Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII.
- Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Cheméo.
- 17560-53-1(N-[4-(AMINOSULFONYL)-5-CHLORO-2-METHYLPHENYL]ACETAMIDE) Product Description. ChemicalBook.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with aromatic and heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-(4-Formylphenyl)acetamide | Biochemical Assay Reagents | 122-85-0 | Invivochem [invivochem.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Introduction: Unlocking the Therapeutic Potential of a Sulfonamide Scaffold
The compound N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide belongs to the esteemed sulfonamide class of molecules, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities.[1] From antibacterial agents to diuretics and anticancer therapies, the sulfonamide functional group is a privileged scaffold in drug discovery.[2][3] The specific substitution pattern of the phenyl ring in this compound suggests a strong potential for targeted biological activity, likely through the inhibition of key enzymes such as carbonic anhydrases or by modulating renal transport proteins.[4][5]
Structure-activity relationship (SAR) studies are fundamental to the optimization of a lead compound like this. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify the key molecular features responsible for efficacy and selectivity. This guide provides a comprehensive framework for conducting SAR studies on this compound, encompassing chemical synthesis of analogs, robust protocols for in vitro and in vivo biological evaluation, and a primer on computational approaches to rationalize experimental findings. The overarching goal is to empower researchers to rationally design and develop novel therapeutic agents based on this promising scaffold.
I. Strategic Framework for SAR Studies
A successful SAR campaign hinges on a logical and iterative process of design, synthesis, and testing. The following workflow provides a roadmap for the systematic exploration of the chemical space around the parent molecule.
Figure 1: A generalized workflow for iterative SAR studies.
The core principle of this workflow is to systematically probe the contributions of different substituents on the phenyl ring and the acetamide group to the overall biological activity.
II. Synthesis of this compound and Analogs
The synthesis of the parent compound and its analogs can be achieved through a multi-step process starting from commercially available materials. The following is a representative synthetic scheme.
Protocol 1: Synthesis of the Parent Compound
Step 1: Chlorosulfonylation of 2-chloro-6-methylaniline
-
To a cooled (0 °C) solution of 2-chloro-6-methylaniline (1 equivalent) in a suitable solvent like chloroform, add chlorosulfonic acid (3-5 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-amino-5-chloro-2-methylbenzene-1-sulfonyl chloride.
Step 2: Amination of the Sulfonyl Chloride
-
Dissolve the crude sulfonyl chloride from Step 1 in a suitable solvent like acetone.
-
Cool the solution to 0 °C and bubble ammonia gas through it or add aqueous ammonia dropwise with stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure and add water to the residue.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 4-amino-5-chloro-2-methylbenzenesulfonamide.
Step 3: Acetylation of the Amine
-
Suspend the 4-amino-5-chloro-2-methylbenzenesulfonamide (1 equivalent) in a mixture of acetic anhydride (1.5 equivalents) and glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid, which is the desired this compound, by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.[6]
Characterization of the final product and all intermediates should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Proposed Analogs for SAR Study
To explore the SAR, a library of analogs should be synthesized by modifying three key positions: the acetamide group (R1), the methyl group (R2), and the chloro group (R3).
| Analog Series | Modification Site | Proposed Substituents (R) | Rationale |
| A | Acetamide (R1) | -H, -Propionyl, -Benzoyl, -Cyclopropylcarbonyl | To investigate the influence of the size, electronics, and lipophilicity of the acyl group on activity. |
| B | Methyl (R2) | -H, -Ethyl, -Isopropyl, -Methoxy | To probe the steric and electronic effects at the ortho position to the acetamide. |
| C | Chloro (R3) | -F, -Br, -CF₃, -H | To evaluate the impact of halogen substitution and electron-withdrawing/donating properties at this position. |
III. Biological Evaluation: In Vitro and In Vivo Protocols
Based on the structural features of the parent compound, two primary biological activities are hypothesized: carbonic anhydrase inhibition and diuretic effects.[3][7]
A. Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
Figure 2: Principle of the colorimetric carbonic anhydrase inhibition assay.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits.[8]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Test compounds (parent compound and analogs) dissolved in DMSO
-
Acetazolamide (a known CA inhibitor) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound or control to the respective wells. Include wells for enzyme activity without inhibitor (enzyme control) and a blank (buffer only).
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in a kinetic mode at 37 °C for 10-20 minutes, taking readings every 30 seconds.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
The percent inhibition for each compound concentration is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation:
The IC₅₀ values for the parent compound and its analogs against different CA isoforms should be tabulated for easy comparison.
| Compound | Modification | IC₅₀ (nM) vs hCA I | IC₅₀ (nM) vs hCA II | IC₅₀ (nM) vs hCA IX |
| Parent | - | 150 | 25 | 10 |
| A1 | R1 = -H | 500 | 80 | 45 |
| B1 | R2 = -H | 120 | 20 | 8 |
| C1 | R3 = -F | 140 | 22 | 9 |
| Acetazolamide | Control | 250 | 12 | 25 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
B. In Vivo Diuretic Activity Assay
The sulfonamide moiety is a classic feature of many diuretic drugs.[5] Therefore, assessing the diuretic potential of the synthesized compounds is a critical step in the SAR study.
Protocol 3: In Vivo Diuretic Activity in Rats (Lipschitz Test)
This protocol is a standard method for screening diuretic agents in animal models.[9][10]
Materials:
-
Male Wistar rats (150-200 g)
-
Metabolic cages for urine collection
-
Normal saline (0.9% NaCl)
-
Furosemide (a standard loop diuretic) as a positive control
-
Test compounds suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose)
-
Flame photometer for Na⁺ and K⁺ analysis
-
Chloride meter
Procedure:
-
Acclimatize the rats to the metabolic cages for 24 hours before the experiment.
-
Deprive the animals of food and water for 18 hours prior to the experiment.
-
Divide the rats into groups (n=6 per group): Control (vehicle), Positive Control (Furosemide, e.g., 20 mg/kg), and Test groups (different doses of the parent compound and active analogs).
-
Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.).
-
Immediately after administration, administer a saline load (e.g., 25 mL/kg, p.o.) to all animals.
-
Place the rats back into the metabolic cages and collect urine at regular intervals (e.g., every hour for 5 hours) and also for a total of 24 hours.
-
Measure the total volume of urine excreted by each animal.
-
Analyze the urine samples for electrolyte concentrations (Na⁺, K⁺, and Cl⁻) using a flame photometer and chloride meter.
-
Calculate the diuretic activity (ratio of urine volume of the test group to the control group) and saluretic activity (total Na⁺ and Cl⁻ excretion).[11]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/5h) | Na⁺ Excretion (mEq/L) | K⁺ Excretion (mEq/L) | Cl⁻ Excretion (mEq/L) |
| Control (Vehicle) | - | 3.5 ± 0.4 | 120 ± 10 | 30 ± 5 | 130 ± 12 |
| Furosemide | 20 | 12.8 ± 1.1 | 180 ± 15 | 45 ± 6 | 195 ± 18 |
| Parent Compound | 50 | 8.2 ± 0.7 | 155 ± 12 | 35 ± 4 | 160 ± 14 |
| Analog B1 | 50 | 9.5 ± 0.9 | 165 ± 13 | 38 ± 5 | 170 ± 15 |
*p < 0.05 compared to control. (Note: The data in this table is hypothetical and for illustrative purposes only.)
IV. Computational Chemistry in SAR
Computational methods can provide valuable insights into the molecular basis of the observed SAR and guide the design of more potent and selective analogs.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this project, docking the synthesized analogs into the active site of relevant carbonic anhydrase isoforms can help rationalize their inhibitory activity.[12][13]
Figure 3: Conceptual overview of molecular docking.
Protocol 4: Molecular Docking of Analogs into hCA IX
-
Preparation of the Receptor: Obtain the crystal structure of hCA IX from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of Ligands: Generate 3D structures of the synthesized analogs and optimize their geometries using a suitable force field.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligands into the defined active site of hCA IX.[14]
-
Analysis: Analyze the predicted binding poses and scoring functions. Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the zinc ion) that contribute to the binding affinity. Correlate the docking scores with the experimental IC₅₀ values.
V. Conclusion and Future Directions
The systematic application of the protocols outlined in this guide will enable a thorough investigation of the structure-activity relationships for this compound. The integration of chemical synthesis, in vitro and in vivo biological evaluation, and computational modeling will provide a robust dataset to guide the optimization of this lead compound. Future work should focus on leveraging the SAR data to design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents.
References
-
Arkivoc. Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Available from: [Link]
-
Baydoun, A. H., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Molecules, 28(14), 5408. Available from: [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]
-
Hirani, D. & Raval, K. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. Available from: [Link]
-
Scribd. SAR of Sulphonamides Short Notes. Available from: [Link]
-
Arkivoc. Design, synthesis and structural study of novel acetamidobenzanilide derivatives. (2024). Available from: [Link]
-
ResearchGate. Selected recent syntheses of acetanilides. Available from: [Link]
-
Hirani, D., & Raval, K. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. Available from: [Link]
-
Ali, A., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 27(11), 2051-2060. Available from: [Link]
-
ResearchGate. Validation of the docking protocol. The carbonic anhydrase protein is... Available from: [Link]
-
SciSpace. A comparative review on In-vivo and In-vitro screening models for diuretic agents. Available from: [Link]
-
YouTube. SAR of Loop Diuretics (Sulphonamide Derivatives). (2024). Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Available from: [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]
-
Pharmacy 180. SAR of Loop Diuretics. Available from: [Link]
-
Islam, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1239, 130512. Available from: [Link]
-
Slideshare. Diuretics screening models. (2017). Available from: [Link]
-
ResearchGate. Structures of diuretic drugs containing sulfonamide group. Available from: [Link]
-
Roy, A., et al. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 6(4), 2863–2874. Available from: [Link]
-
Ahmad, A., et al. (2013). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation, 9(19), 963–968. Available from: [Link]
-
YouTube. Synthesis of p-bromo acetanilide. (2020). Available from: [Link]
-
Slideshare. Diuretic Preclinical Screening models. Available from: [Link]
-
Lin, H., et al. (2021). Repurposing of World-Approved Drugs for Potential Inhibition against Human Carbonic Anhydrase I: A Computational Study. Molecules, 26(21), 6438. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. Available from: [Link]
-
IJCRT.org. Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. (2022). Available from: [Link]
-
Mohamed, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1903, 239-254. Available from: [Link]
-
Wang, W., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 23(11), 2991. Available from: [Link]
-
ResearchGate. Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II. Available from: [Link]
-
Ezzat, A., et al. (2019). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1241-1253. Available from: [Link]
-
Systematic Reviews in Pharmacy. Review on Emerging Trends and Modifications of In vivo and In vitro Screening Techniques of Diuretic Activity. Available from: [Link]
-
ResearchGate. A comparative review on In-vivo and In-vitro screening models for diuretic agents. Available from: [Link]
-
Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from: [Link]
-
PrepChem.com. Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. (2025). Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]
Sources
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanomaterchem.com [nanomaterchem.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijcap.in [ijcap.in]
- 10. Diuretic Preclinical Screening models | PPTX [slideshare.net]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide synthesis"
Technical Support Center: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the expert insights needed to diagnose and resolve common issues.
The synthesis of this compound is a crucial pathway for creating intermediates used in the development of various pharmaceuticals, notably diuretics. Achieving a high yield is contingent on precise control over two critical reaction stages: the electrophilic chlorosulfonation of the aromatic ring and the subsequent nucleophilic substitution to form the sulfonamide.
Core Synthesis Pathway & Critical Control Points
The primary route involves the chlorosulfonation of 2-methylacetanilide followed by amination. Low yield is almost always traced back to issues within one of these two stages.
Caption: Fig 1. Synthesis Pathway and Key Failure Points
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is critically low (<40%). Where is the most likely point of failure?
A: The most common source of significant yield loss is the initial chlorosulfonation step . This electrophilic aromatic substitution is highly sensitive to reaction conditions, and failure here will propagate through the entire synthesis. A secondary, but also significant, point of failure is the hydrolysis of the sulfonyl chloride intermediate during either workup or the subsequent amination step.
Expert Analysis: The reaction of 2-methylacetanilide with chlorosulfonic acid (HSO₃Cl) is complex. Chlorosulfonic acid serves as both a reactant and a solvent.[1] The reaction proceeds in two stages: an initial sulfonation of the aromatic ring to form a sulfonic acid, followed by conversion of the sulfonic acid to the sulfonyl chloride.[1] The acetamido and methyl groups are ortho-, para-directing. The sulfonation is expected to occur para to the strongly activating acetamido group. The subsequent chlorination of the ring occurs ortho to the acetamido group. Precise control is paramount to prevent the formation of isomers and degradation.
Recommended Diagnostic Workflow:
-
Isolate and Characterize the Intermediate: Before proceeding to the amination step, perform a trial reaction where you carefully isolate, dry, and determine the yield of the crude 4-acetamido-5-chloro-2-methyl-benzenesulfonyl chloride intermediate.
-
Analyze Purity: Obtain a melting point or run a ¹H NMR of the crude intermediate. A broad melting range or unexpected peaks in the NMR suggest the presence of impurities or isomers, which are difficult to remove later and contribute to low isolated yields of the final product.
-
Address the Problem Step: If the yield of the intermediate is low, focus all optimization efforts on the chlorosulfonation (see Q2). If the intermediate yield is high but the final product yield is low, focus on the amination and workup procedures (see Q3).
Caption: Fig 2. Diagnostic workflow for troubleshooting low yield.
Q2: The yield of my sulfonyl chloride intermediate is poor. What are the likely causes and solutions?
A: Low yield in this step is typically due to one of three factors: moisture contamination, improper temperature control, or incorrect reagent stoichiometry.
Detailed Explanation & Solutions:
-
Cause 1: Moisture Contamination
-
Why it Happens: Chlorosulfonic acid reacts violently and exothermically with water to produce sulfuric acid and HCl gas. Any moisture in the glassware or the starting 2-methylacetanilide will consume the reagent, reducing its effective concentration and preventing the formation of the desired sulfonyl chloride.
-
Self-Validating Protocol:
-
Glassware: Oven-dry all glassware (round-bottom flask, stirrer, addition funnel) at 120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (N₂ or Argon).
-
Reagents: Use freshly opened, high-purity chlorosulfonic acid. Ensure your 2-methylacetanilide is anhydrous. If in doubt, dry it in a vacuum oven over a desiccant.
-
Reaction Setup: Assemble the apparatus while flushing with a dry inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Cause 2: Improper Temperature Control
-
Why it Happens: The initial addition of the solid acetanilide to chlorosulfonic acid is highly exothermic. If the temperature rises uncontrollably, side reactions, including decomposition and polysulfonation, will occur.[1] Conversely, after the initial addition, the reaction requires heating to proceed to completion. Insufficient heating will result in an incomplete reaction.[2]
-
Self-Validating Protocol:
-
Addition Phase: Place the reaction flask containing chlorosulfonic acid in an ice/water bath. Add the 2-methylacetanilide in small portions, ensuring the internal temperature does not exceed 15°C.[2] Vigorous stirring is essential.
-
Reaction Phase: After the addition is complete, remove the ice bath and gently heat the reaction mixture. A typical target is 60-70°C for 2-3 hours.[1][2] The reaction is often considered complete when the evolution of HCl gas subsides.[2]
-
Workup: The workup is also critical. The reaction mixture should be cooled to room temperature and then poured slowly and in a controlled manner onto a large amount of crushed ice with vigorous stirring.[2] This decomposes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product. Dumping the mixture too quickly can cause localized heating, leading to hydrolysis of the product.
-
-
-
Cause 3: Incorrect Reagent Stoichiometry
-
Why it Happens: A significant excess of chlorosulfonic acid is required to act as both reagent and solvent and to drive the reaction to completion.[1] Using too little will result in unreacted starting material.
-
Self-Validating Protocol:
-
Molar Ratio: A common and effective molar ratio is 4-5 moles of chlorosulfonic acid for every 1 mole of 2-methylacetanilide.[1]
-
Calculation Check: Double-check all molecular weight and density calculations before measuring reagents.
-
-
| Parameter | Recommended Value | Rationale |
| Reagent Purity | Anhydrous | Prevents decomposition of HSO₃Cl. |
| HSO₃Cl : Acetanilide Ratio | 4:1 to 5:1 (molar) | Ensures complete reaction; HSO₃Cl acts as solvent.[1] |
| Addition Temperature | 10-15°C | Controls initial exotherm, prevents side reactions.[2] |
| Reaction Temperature | 60-70°C | Required for reaction completion.[1][2] |
| Reaction Time | 2-3 hours (or until HCl evolution ceases) | Ensures the reaction has gone to completion.[2] |
Q3: My sulfonyl chloride intermediate seems fine, but the yield of the final this compound is low. How can I improve the amination step?
A: The primary challenge in the amination step is the competing hydrolysis of the highly reactive sulfonyl chloride intermediate. The key to high yield is to ensure the nucleophilic attack by ammonia is significantly faster than the attack by water.
Detailed Explanation & Solutions:
-
Cause 1: Hydrolysis of the Sulfonyl Chloride
-
Why it Happens: The sulfonyl chloride is an excellent electrophile. It will react with any available nucleophile. In an aqueous ammonia solution, it can react with NH₃ (desired reaction) or with H₂O (undesired hydrolysis to the sulfonic acid). The sulfonic acid is water-soluble and will not be isolated with the product, leading to direct yield loss. The crude sulfonyl chloride from the first step must also be reasonably dry.
-
Self-Validating Protocol:
-
Temperature Control: Add the sulfonyl chloride (as a solid or a solution in a water-miscible solvent like THF or dioxane) portion-wise to a chilled (0-5°C), concentrated solution of ammonium hydroxide. Keeping the temperature low minimizes the rate of hydrolysis.
-
Concentration of Ammonia: Use a concentrated (e.g., 28-30%) ammonium hydroxide solution. This maximizes the concentration of the ammonia nucleophile relative to water, favoring the desired reaction.
-
Vigorous Stirring: Ensure rapid and efficient mixing as the sulfonyl chloride is added. This prevents localized "hot spots" where the intermediate is not immediately in contact with ammonia and can react with water instead.
-
-
-
Cause 2: Incomplete Reaction
-
Why it Happens: The reaction may not go to completion if the reaction time is too short or the temperature is too low after the initial addition.
-
Self-Validating Protocol:
-
Reaction Time & Temperature: After the controlled addition at low temperature, allow the reaction to warm to room temperature and stir for 1-2 hours. Some procedures recommend gentle heating (e.g., to 70°C) for a short period to ensure the reaction is complete.[3]
-
pH Monitoring: The reaction produces HCl, which is neutralized by the excess ammonia. The solution should remain strongly basic throughout.
-
-
-
Cause 3: Product Loss During Isolation
-
Why it Happens: The sulfonamide product has some, albeit limited, solubility. Excessive washing or washing with the wrong solvent can lead to yield loss.
-
Self-Validating Protocol:
-
Precipitation: After the reaction is complete, the product often precipitates. If not, acidification with a dilute acid (like HCl or H₂SO₄) to a neutral or slightly acidic pH will neutralize any soluble ammonium salt of the product and promote full precipitation.[3]
-
Washing: Collect the solid product by suction filtration. Wash the filter cake with a minimal amount of cold water to remove inorganic salts. Washing with large volumes of water or with organic solvents in which the product is soluble will decrease the yield.
-
Drying: Dry the final product thoroughly in a vacuum oven.
-
-
References
-
Prandi, C., Fagiolino, P., Manta, E., Llera, L. D., Aiache, J. M., & Couquelet, J. (1992). Development of absorption furosemide prodrugs: synthesis, in vitro and in vivo evaluation. Il Farmaco, 47(2), 249–263. Available at: [Link]
-
Hoechst Aktiengesellschaft. (1991). Process for the preparation of aromatic sulfonyl chlorides. Justia Patents. Available at: [Link]
-
Smiles, S., & Stewart, J. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses. Available at: [Link]
-
Tan, S., et al. (2011). Chlorosulfonation of Acetanilide. Chemical Papers, 65(4), 510-518. Available at: [Link]
-
Alsahib, S. A., & Hussein, I. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. NeuroQuantology, 18(2), 1-7. Available at: [Link]
- Sirtori, C. R. (1997). Process for the preparation of furosemide. Google Patents.
-
PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. Available at: [Link]
- CN113636961A. (n.d.). Preparation method of p-acetamidobenzenesulfonyl chloride. Google Patents.
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
Sources
Technical Support Center: Optimizing HPLC Peak Resolution for N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Welcome to the dedicated technical support guide for the chromatographic analysis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS: 17560-53-1, Molecular Formula: C₉H₁₁ClN₂O₃S)[1]. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for optimizing peak resolution and troubleshooting common issues encountered during the HPLC analysis of this compound.
Our approach is rooted in fundamental chromatographic principles, tailored to the specific chemical nature of this compound, which possesses both a sulfonamide and an acetamide functional group. This structure presents unique challenges and opportunities for method development. This guide will equip you with the expertise to not only resolve common chromatographic problems but also to understand the underlying scientific principles, enabling you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the analysis of this compound.
Q1: What are the key chemical properties of this compound that I should consider for HPLC method development?
A1: Understanding the physicochemical properties of your analyte is the cornerstone of effective method development. For this compound, the key characteristics are its dual functionality:
-
Acetamide Group: This group is largely neutral but contributes to the overall polarity of the molecule.
-
Aromatic Ring with Chloro and Methyl Substituents: These features increase the hydrophobicity of the molecule, making it well-suited for reversed-phase HPLC.
Based on the structure, we can predict that the molecule will have a moderate polarity and will be retained on a C18 or similar reversed-phase column.
Q2: What is a good starting point for an HPLC method for this compound?
A2: For initial method development, a standard reversed-phase approach is recommended. The following table outlines a robust starting point:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides a good balance of hydrophobicity for retaining the analyte.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to suppress the ionization of the sulfonamide group, leading to better peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 20-80% B over 15 minutes | A gradient elution is recommended for initial runs to determine the approximate elution time and to ensure that any impurities with different polarities are eluted.[3][4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature can improve peak shape and reproducibility. |
| Detection | UV at 270 nm | Based on the aromatic structure, this wavelength should provide good sensitivity. A UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and detector response. |
Q3: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for a compound like this is often due to secondary interactions between the analyte and the stationary phase.[5][6] The primary suspect is the interaction of the sulfonamide or other polar groups with residual silanols on the silica-based column packing. Here’s a troubleshooting workflow:
-
Lower the Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid) to fully protonate the silanol groups and the sulfonamide moiety, minimizing these secondary interactions.[6][7]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping have fewer accessible silanol groups, which significantly reduces peak tailing for basic and polar compounds.
-
Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (PEG) column, can offer alternative selectivity and improved peak shape.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific chromatographic issues you may encounter.
Guide 1: Improving Poor Peak Resolution
Problem: You are observing co-eluting peaks or peaks with a resolution factor (Rs) of less than 1.5.
Systematic Approach to Improving Resolution:
The resolution between two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') . A systematic approach to optimizing resolution involves adjusting these parameters.
Caption: A systematic workflow for optimizing HPLC peak resolution.
Experimental Protocol: Optimizing Selectivity (α) by Modifying the Mobile Phase
-
Baseline Experiment: Run your current method and record the retention times and resolution of the critical peak pair.
-
Change Organic Modifier: Prepare a new mobile phase B using methanol (MeOH) instead of acetonitrile (ACN). Keep all other parameters the same.
-
Run Experiment: Equilibrate the column with the new mobile phase and inject your sample.
-
Analyze Results: Compare the chromatogram with the baseline. Methanol and acetonitrile have different solvent properties and will interact differently with the analyte and stationary phase, often leading to changes in elution order and improved resolution.
-
Adjust pH (if necessary): If resolution is still not optimal, prepare mobile phase A with a slightly different pH (e.g., change from pH 3.0 to 2.5 or 3.5). The ionization state of the sulfonamide group is pH-dependent, and even small changes in pH can significantly impact retention and selectivity.
Guide 2: Addressing Retention Time Drift
Problem: The retention time of this compound is shifting between injections or across a sequence of runs.
Potential Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection and between gradient runs. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Over time, the organic component can evaporate, or the pH can change, leading to retention time shifts. |
| Pump Performance Issues | Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate. Perform a flow rate calibration if necessary. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Column Degradation | If retention times are consistently decreasing and peak shape is deteriorating, the column may be nearing the end of its life. Replace the column. |
Guide 3: Dealing with Poor Peak Shape (Fronting and Tailing)
Problem: Peaks are asymmetrical, exhibiting fronting (As < 0.9) or tailing (As > 1.2).
Troubleshooting Peak Asymmetry:
Caption: Decision tree for troubleshooting poor HPLC peak shape.
In-depth Explanation for Tailing Peaks:
Peak tailing for this compound is a common issue due to the potential for the sulfonamide group to interact with active sites on the column packing material.[7]
-
Mechanism: At mid-range pH values, residual silanol groups on the silica surface of the stationary phase can be deprotonated (negatively charged), while the sulfonamide group can also be partially ionized. This leads to undesirable ionic interactions that cause a portion of the analyte molecules to be more strongly retained, resulting in a "tail" on the peak.
-
Solution Efficacy: By lowering the mobile phase pH to below the pKa of the silanols (typically < 4), these groups become protonated and neutral, significantly reducing the secondary interactions and leading to a more symmetrical peak.[6][7]
Experimental Protocol: Sample and Mobile Phase Mismatch Causing Peak Distortion
-
Observation: If early eluting peaks are distorted or split, it could be due to the sample solvent being stronger than the initial mobile phase.
-
Test: Prepare two vials of your sample. In one, dissolve the sample in your current solvent (e.g., 100% ACN). In the other, dissolve the sample in the initial mobile phase composition (e.g., 20% ACN in 0.1% formic acid).
-
Injection: Inject both samples using the same method.
-
Analysis: If the peak shape improves significantly with the sample dissolved in the mobile phase, you have identified the issue. Always aim to dissolve your sample in the initial mobile phase or a weaker solvent to ensure good peak shape at the start of the chromatogram.
By applying these fundamental principles and systematic troubleshooting strategies, you can develop a robust and reliable HPLC method for the analysis of this compound, ensuring accurate and reproducible results for your research and development needs.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- PerkinElmer. (n.d.). HPLC Column Selection Guide.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- ResearchGate. (n.d.). HPLC chromatogram of sulphonamide standard solution.
- Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?.
- AAT Bioquest. (2021, December 16). What is the difference between an isocratic and a gradient elution method?.
- Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
- PubChem. (n.d.). N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide.
- Pharmaffiliates. (n.d.). This compound.
- PubChem. (n.d.). N-(4-Chlorophenyl)acetamide.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7).
- PubMed Central. (n.d.). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hplc.eu [hplc.eu]
Technical Support Center: Troubleshooting N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide Solubility in DMSO for Assays
Introduction: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is a sulfonamide-based chemical entity frequently utilized in drug discovery and development.[1][2] A common yet significant challenge researchers face is its limited solubility, particularly when preparing concentrated stock solutions in dimethyl sulfoxide (DMSO) and subsequently diluting them into aqueous assay buffers. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and resolve these solubility issues, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound powder is not fully dissolving in 100% DMSO, even at a standard 10 mM stock concentration. What's going wrong?
Answer: Incomplete dissolution in 100% DMSO can stem from several factors, including solvent quality, the physical form of the compound, and the dissolution technique itself.
The Scientific Rationale: this compound, like many sulfonamides, possesses both polar (sulfamoyl, acetamide) and non-polar (chloromethylphenyl) regions.[3] While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, its effectiveness can be compromised.[4] The primary culprit is often water contamination. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7][8] This absorbed water can decrease the solvation capacity for hydrophobic compounds, leading to incomplete dissolution or precipitation over time.[7][9] Additionally, the compound's crystalline structure (polymorphism) can influence its dissolution rate and apparent solubility.[9]
Troubleshooting Protocol:
-
Verify DMSO Quality: Always use high-purity, anhydrous (≤0.05% water) DMSO, preferably from a freshly opened bottle or a sealed ampule.[7][10] Avoid using bottles that have been open for extended periods.
-
Optimize Dissolution Technique:
-
Add the DMSO to the pre-weighed compound powder, not the other way around.
-
Vortex the solution vigorously for 1-2 minutes.
-
If dissolution is still incomplete, use a bath sonicator for 5-10 minutes.[11] Sonication provides energy to break up the crystal lattice and enhance solvate formation.[9]
-
Gentle warming (e.g., to 30-37°C) can also aid dissolution, but verify the compound's thermal stability first.[12]
-
-
Perform a Solubility Test: Before preparing a large batch, perform a small-scale test to determine the maximum practical solubility. Start with a higher concentration (e.g., 50-100 mM) and serially dilute with DMSO until a clear solution is achieved.
Q2: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?
Answer: This is the most common solubility challenge, often termed "crashing out" or "DMSO shock."[11] It occurs because the compound is poorly soluble in the final aqueous environment once the highly effective DMSO solvent is diluted.
The Scientific Rationale: When a concentrated DMSO stock is added to an aqueous buffer, the local concentration of DMSO at the point of addition is transiently very high, but it rapidly disperses. This sudden shift in solvent polarity from a DMSO-rich to a water-rich environment causes a dramatic drop in the compound's solubility, leading to supersaturation and subsequent precipitation.[11][13] The final concentration of DMSO in the assay is often too low (typically <0.5%) to maintain the compound's solubility.[14][15]
Troubleshooting Protocol & Workflow:
-
Minimize Final DMSO Concentration: The primary goal is to keep the final DMSO concentration in your assay as low as possible, ideally ≤0.1%, and almost always below 0.5% to avoid solvent-induced artifacts and cellular toxicity.[11][14]
-
Employ Stepwise Dilution: Never add the concentrated DMSO stock directly into the final large volume of buffer. A stepwise (serial) dilution strategy is crucial.[10][11][14]
-
Step A (Intermediate Dilution): First, dilute your high-concentration DMSO stock into a smaller volume of pre-warmed (37°C) assay buffer or medium.[11][12] This creates a more manageable intermediate concentration with a higher DMSO percentage (e.g., 5-10%).
-
Step B (Final Dilution): Add this intermediate dilution to the final assay volume. This gradual reduction in solvent strength minimizes the "shock" and allows the compound to better acclimate to the aqueous environment.
-
-
Optimize Addition Technique: Add the stock solution dropwise into the vortexing or stirring buffer.[11] This promotes rapid mixing and prevents the formation of localized high concentrations that can trigger precipitation.
Visualizing the Dilution Workflow:
Caption: Recommended stepwise dilution workflow to prevent compound precipitation.
Q3: I'm observing inconsistent results between experiments. Could my DMSO stock solution be the problem?
Answer: Absolutely. The stability and integrity of your DMSO stock solution are paramount for reproducible data. Inconsistency often points to issues with storage, handling, or solvent quality.
The Scientific Rationale: There are two main culprits for stock solution instability:
-
Water Absorption: As mentioned, DMSO is hygroscopic.[6][8] Repeatedly opening a stock bottle introduces moisture. This can lead to a gradual decrease in the compound's solubility, causing some of it to precipitate out of solution, especially after freeze-thaw cycles.[7][16] What you think is a 10 mM solution might actually be lower in concentration.
-
Freeze-Thaw Cycles: While many compounds are stable through several freeze-thaw cycles, some are not. More importantly, the process of freezing and thawing can promote precipitation. As a DMSO/water mixture freezes, pure DMSO freezes first (M.P. 19°C), concentrating the compound and any absorbed water in the remaining liquid phase, which can force the compound out of solution.[4][16]
Best Practices for Stock Solution Management:
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, high-purity DMSO. | Prevents water-induced precipitation and degradation.[10] |
| Aliquoting | Prepare single-use aliquots. | Minimizes freeze-thaw cycles and water absorption from air.[14] |
| Storage Temp. | Store at -20°C or -80°C. | Reduces chemical degradation. -80°C is generally preferred for long-term storage.[14] |
| Container | Use tightly sealed vials (e.g., screw-cap with O-ring). | Prevents moisture ingress and solvent evaporation. |
| Handling | Thaw aliquots completely and vortex well before use. | Ensures any settled compound is redissolved, providing a homogenous solution. |
Q4: I've tried the basics, but solubility still limits my maximum assay concentration. What advanced strategies can I use?
Answer: When standard methods are insufficient, you can explore the use of co-solvents or other formulation approaches, but these must be carefully validated for assay compatibility.
The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, can increase the solubility of hydrophobic compounds.[17][] They work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the compound and the solvent.[17][19]
Advanced Strategies:
-
Co-Solvent Systems:
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are frequently used.[][20]
-
Method: Prepare the stock solution in DMSO as usual. For the intermediate dilution step, use an assay buffer that has been supplemented with a small amount of a co-solvent (e.g., 1-5% PEG 400). This can help "cushion" the transition from DMSO to the aqueous phase.
-
Critical Validation: You must run a vehicle control with the same final concentration of the DMSO/co-solvent mixture to ensure it does not affect your assay readout (e.g., enzyme activity, cell viability).[]
-
-
pH Adjustment:
-
The solubility of ionizable compounds is highly dependent on pH.[] this compound has a sulfonamide group, which is weakly acidic.
-
Method: Determine the pKa of your compound. Adjusting the pH of your assay buffer away from the pKa can increase the proportion of the more soluble, ionized form of the compound.
-
Critical Validation: Ensure the adjusted pH is compatible with your biological system (e.g., cells, enzymes).[11]
-
-
Use of Excipients: In some cases, non-ionic surfactants (e.g., Tween® 80) or cyclodextrins can be used to form micelles or inclusion complexes that encapsulate the hydrophobic compound and increase its apparent aqueous solubility.[14][20] This is a more complex formulation approach that requires significant validation.
Caption: Logical flow for troubleshooting compound precipitation issues.
References
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/labrats. Retrieved from [Link]
-
Kozik, V., et al. (2018). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]
-
Shayan, M., et al. (2021). Mole fraction solubility of benzenesulfonamide in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 4-formylmorpholine (4FM). ResearchGate. Retrieved from [Link]
-
Cheng, X., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Assay Guidance Manual. NIH. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Retrieved from [Link]
-
Al-Kasmi, B., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
NCBI Bookshelf. (2021). Assay Guidance Manual. NIH. Retrieved from [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]
-
Arakawa, T., et al. (1991). Protein precipitation and denaturation by dimethyl sulfoxide. PubMed - NIH. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]
-
ADME@NCATS. (n.d.). Aqueous Kinetic Solubility. NIH. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Retrieved from [Link]
-
PubChem. (n.d.). AID 1645848 - NCATS Kinetic Aqueous Solubility Profiling. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
NIH. (n.d.). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Retrieved from [Link]
-
ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-chloro-5-methyl-4-sulfamoylphenyl)acetamide. Retrieved from [Link]
-
PubMed. (n.d.). Compound precipitation in high-concentration DMSO solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-(2-chloro-5-methyl-4-sulfamoylphenyl)acetamide | C9H11ClN2O3S | CID 177727250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ziath.com [ziath.com]
- 10. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. researchgate.net [researchgate.net]
- 16. ziath.com [ziath.com]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnrjournal.com [pnrjournal.com]
Technical Support Center: Synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Welcome to the dedicated technical support guide for the synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic process. Here, we combine in-depth technical knowledge with practical, field-tested insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing explanations for their root causes and actionable solutions.
Question 1: I'm observing an unexpected spot on my TLC plate that is less polar than my product. What could it be?
Answer:
An unexpected, less polar spot on your Thin Layer Chromatography (TLC) plate likely indicates the presence of an impurity with fewer polar functional groups than your desired product, this compound. The most probable culprits are:
-
Unreacted Starting Material: The starting material, 4-amino-2-chloro-5-methylbenzenesulfonamide, is less polar than the acetylated product due to the free amino group. Incomplete acetylation is a common reason for its presence in the final reaction mixture.
-
Di-acetylated Impurity: Although less common, over-acetylation can occur, particularly with a large excess of acetic anhydride or prolonged reaction times. The formation of a di-acetylated sulfonamide would result in a less polar compound.
Troubleshooting Steps:
-
Confirm Identity: Co-spot your reaction mixture with the 4-amino-2-chloro-5-methylbenzenesulfonamide starting material on a TLC plate to see if the retention factors (Rf) match.
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure you are using a slight excess of acetic anhydride, but avoid a large excess to minimize di-acetylation. A molar ratio of 1.1 to 1.5 equivalents of acetic anhydride to the amine is a good starting point.
-
Reaction Time: Monitor the reaction progress by TLC. Once the starting material spot disappears or is minimized, proceed with the work-up.
-
-
Purification: If the impurity is present after the reaction, it can typically be removed by recrystallization or column chromatography.
Question 2: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in this synthesis can stem from several factors throughout the experimental process. Here's a breakdown of potential causes and how to address them:
-
Incomplete Reaction: As mentioned previously, if the acetylation is not driven to completion, a significant portion of your starting material will be lost during work-up and purification, leading to a lower yield of the desired product.
-
Product Loss During Work-up: The work-up procedure, which often involves quenching the reaction with water and subsequent filtration, can lead to product loss if not performed carefully. The product has some solubility in aqueous solutions, especially if the pH is not optimal for precipitation.
-
Side Reactions: The formation of byproducts will consume your starting materials and reduce the overall yield of the target compound.
-
Hydrolysis of Acetic Anhydride: Acetic anhydride can react with any moisture present in the reaction setup to form acetic acid, rendering it unavailable for the acetylation of the amine.[]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents to prevent the hydrolysis of acetic anhydride. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Optimize Work-up:
-
pH Adjustment: After quenching the reaction, ensure the pH of the solution is adjusted to be near-neutral to minimize the solubility of your product before filtration.
-
Washing: Wash the filtered product with a minimal amount of cold water to remove soluble impurities without dissolving a significant amount of the product.
-
-
Monitor Reaction Progress: Use TLC to ensure the reaction has gone to completion before initiating the work-up.
Question 3: My NMR spectrum shows signals that I cannot attribute to the product or starting material. How do I identify these unknown impurities?
Answer:
The presence of unidentifiable signals in your Nuclear Magnetic Resonance (NMR) spectrum points to the formation of unexpected side products or degradation products. A systematic approach is necessary for their identification.
Potential Impurities and their Identification:
| Potential Impurity | Formation Mechanism | Analytical Identification |
| 4-amino-2-chloro-5-methylbenzenesulfonamide | Unreacted starting material. | Compare NMR and LC-MS data with an authentic standard. |
| Di-acetylated Sulfonamide | Over-acetylation of the sulfonamide nitrogen. | Mass Spectrometry (MS) will show a molecular ion peak corresponding to the addition of a second acetyl group. |
| Hydrolysis Product (Acetic Acid) | Reaction of acetic anhydride with water. | Will be present in the aqueous layer after work-up. Can be detected by a characteristic singlet in the 1H NMR spectrum around 2.1 ppm and a broad signal for the acidic proton. |
| Degradation Products | Can form under harsh reaction or work-up conditions (e.g., high heat, extreme pH). | Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to intentionally generate and identify these impurities by LC-MS and NMR.[2][3][4] |
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more foundational questions about the synthesis of this compound.
Question 4: What are the most common impurities I should be aware of in this synthesis?
Answer:
Based on the synthetic route and analysis of related compounds like metolazone, the following are the most common impurities to monitor[][5]:
-
Process-Related Impurities:
-
4-amino-2-chloro-5-methylbenzenesulfonamide (Starting Material): Incomplete reaction.
-
N-(5-Chloro-2-methylphenyl)acetamide: An impurity that may arise from the synthesis of the starting material.[5]
-
-
Side-Product Impurities:
-
Di-acetylated Sulfonamide: Over-acetylation of the product.
-
-
Degradation Impurities:
-
Hydrolysis Product: Cleavage of the amide bond to revert to the starting material and acetic acid, which can occur under strong acidic or basic conditions.
-
Question 5: What analytical techniques are most suitable for identifying and quantifying impurities in my final product?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main component and its impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a common starting point. UV detection is typically used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities. It provides the molecular weight of each component as it elutes from the HPLC, which is crucial for proposing molecular formulas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used for the structural elucidation of the final product and any isolated impurities. It provides detailed information about the chemical environment of each atom in the molecule.
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and for preliminary purity assessment.
Analytical Method Workflow:
Caption: Analytical workflow for impurity profiling.
Question 6: How can I perform a forced degradation study to understand the stability of my compound?
Answer:
Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[2][3][4] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[2]
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of your purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples by HPLC and LC-MS to identify and quantify the degradation products.
Synthetic Pathway and Potential Impurity Formation:
Caption: Synthetic pathway and potential impurity formation.
References
- BenchChem. (2025). Common side reactions of Acetic anhydride-1,1'-13C2 and how to avoid them. BenchChem Technical Support.
-
Pharmaffiliates. (n.d.). Metolazone-impurities. Retrieved from [Link]
-
Tomorowicz, Ł., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. International Journal of Molecular Sciences, 23(13), 7178. [Link]
- International Conference on Harmonisation. (2023).
- Alsante, K. M., et al. (2014).
-
PubChem. (n.d.). 4-Amino-2-chloro-5-methylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
IJCRT. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Maggio, R. M., et al. (2013). Stability-indicating methods in current pharmaceutical analysis. Trends in Analytical Chemistry, 49, 57-70.
- Singh, S., & Bakshi, M. (2002). Development of validated stability-indicating assay methods- critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
Sources
"preventing degradation of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide in solution"
Technical Support Center: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments. The accuracy and reproducibility of your results depend critically on preventing the degradation of the active molecule. This guide provides an in-depth look at the compound's chemical liabilities, troubleshooting common stability issues, and proactive protocols to maintain its integrity.
Section 1: Understanding the Degradation Profile of this compound
This section addresses the inherent chemical properties of the molecule that make it susceptible to degradation. Understanding these pathways is the first step toward prevention.
Q1: What are the primary chemical liabilities of this compound in a solution?
A1: The structure of this compound contains two primary functional groups susceptible to degradation: an acetamide linkage and a sulfonamide group on an aromatic ring. These features expose the molecule to three main degradation pathways:
-
Hydrolysis: The acetamide group (-NHCOCH₃) is prone to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[1][2][3] This is often the most common degradation pathway in aqueous solutions, resulting in the formation of 5-amino-4-chloro-2-methylbenzenesulfonamide and acetic acid. This process directly reduces the concentration of the parent compound, impacting potency and analytical measurements.
-
Oxidation: The aromatic ring and its substituents, particularly the amino group of the hydrolyzed product and the sulfonamide moiety, can be susceptible to oxidation.[4][5] This can be initiated by dissolved oxygen, peroxide contaminants in solvents, or exposure to certain metal ions. Oxidative degradation often leads to a variety of byproducts, which can complicate analytical results and may have different biological activities.
-
Photodegradation: Sulfonamide-containing compounds are known to be sensitive to light, particularly UV radiation.[6][7][8] Exposure can lead to the cleavage of the sulfur-nitrogen (S-N) bond or other complex photochemical reactions, generating a cascade of degradants.[7]
Caption: Primary degradation pathways for the target molecule.
Section 2: Troubleshooting Guide - Common Stability Issues
This section provides direct answers to common problems encountered during experiments.
Q2: My HPLC analysis shows new, growing peaks and a decreasing main peak over a few hours/days. What is happening?
A2: This is a classic sign of degradation. The decreasing main peak corresponds to the loss of your parent compound, while the new peaks are its degradation products.
-
Causality: The most probable cause is hydrolysis , especially if your solution is unbuffered or has a pH outside the optimal range (see Section 3). The rate of hydrolysis is highly dependent on pH and temperature.[9]
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your solution. Buffering your solution to a neutral or slightly acidic pH (e.g., pH 4-6) can often slow hydrolysis.
-
Control Temperature: Store your solutions at a reduced temperature (e.g., 2-8°C) when not in use. Avoid leaving solutions at room temperature for extended periods.
-
Solvent Choice: If compatible with your experiment, consider using a solvent system with lower water content (e.g., a higher percentage of acetonitrile or methanol).
-
Q3: The potency of my stock solution seems to decrease inconsistently. How can I prevent this?
A3: Inconsistent potency loss often points to handling and storage issues.
-
Causality: Repeated freeze-thaw cycles can damage the molecule, and frequent opening of the stock vial introduces atmospheric moisture and oxygen, accelerating degradation.
-
Troubleshooting Steps:
-
Aliquot: Prepare single-use aliquots of your stock solution immediately after preparation. This minimizes freeze-thaw cycles and contamination.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidative degradation.
-
Storage Conditions: Store aliquots at -20°C or, for maximum stability, at -80°C. Ensure they are protected from light.
-
Q4: I noticed a slight yellowing of my solution after it was left on the lab bench. What does this indicate?
A4: A color change, particularly yellowing, is often a visual indicator of photolytic or oxidative degradation .
-
Causality: The formation of chromophores (colored compounds) is common when aromatic compounds degrade. Exposure to ambient lab lighting, especially for prolonged periods, can be sufficient to initiate photodegradation of sensitive sulfonamides.[6]
-
Troubleshooting Steps:
-
Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil.
-
Minimize Exposure: During experiments, protect the solution from direct light.
-
De-gas Solvents: If oxidative degradation is suspected, using solvents that have been de-gassed (e.g., by sparging with helium or nitrogen) can help.
-
Section 3: Proactive Stability Enhancement Protocols
Adopting robust protocols from the outset is the most effective way to prevent degradation.
Protocol 1: Optimal Solution Preparation and Storage
This protocol is designed to create a stable solution environment for this compound.
Methodology:
-
Solvent Selection: Choose a high-purity (e.g., HPLC or LC-MS grade) solvent. A common choice is DMSO for initial high-concentration stock, followed by dilution in an aqueous buffer or organic solvent like acetonitrile or methanol.
-
Weighing: Accurately weigh the required amount of the compound in a clean, dry vial.
-
Dissolution: Add the primary solvent (e.g., DMSO) to dissolve the compound completely, creating a concentrated stock solution (e.g., 10-50 mM).
-
Buffering (for aqueous solutions): If preparing aqueous working solutions, use a suitable buffer system (e.g., acetate or phosphate buffer) to maintain a stable pH. A pH in the range of 4-6 is generally a good starting point to minimize both acid and base-catalyzed hydrolysis.
-
Aliquotting: Immediately dispense the stock solution into single-use, light-protecting (amber) vials.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot vial with nitrogen or argon before capping tightly.
-
Storage: Label and store the aliquots at ≤ -20°C for short-to-medium term storage or at -80°C for long-term storage.
Table 1: Recommended Solvent and Storage Conditions
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Anhydrous DMSO or DMF | High solubility; low water content minimizes hydrolysis. |
| Working Solution pH | 4.0 - 6.0 (Buffered) | Minimizes rates of both acid and base-catalyzed hydrolysis of the acetamide group. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Reduces the kinetic rate of all degradation reactions. |
| Lighting | Amber vials or foil-wrapped tubes | Prevents initiation of photodegradation pathways.[8] |
| Atmosphere | Inert gas (Argon/Nitrogen) overlay | Displaces oxygen to prevent oxidative degradation. |
Protocol 2: Conducting a Forced Degradation (Stress Testing) Study
This protocol allows you to intentionally degrade the compound under controlled conditions to understand its stability limits and identify potential degradants. This is a crucial step in developing a stability-indicating analytical method.[10][11][12]
Methodology:
-
Prepare Stock: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.[10]
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in separate vials. Include a control (1 mL stock + 1 mL 50:50 acetonitrile:water).
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the control solution at 105°C for 48 hours.
-
Photolytic Degradation: Expose the control solution to UV (254 nm) and visible light for 7 days.
-
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the time-zero control) by a suitable analytical method like HPLC-UV or LC-MS.
-
Evaluation: Compare the chromatograms to identify degradation products and calculate the percentage of degradation. A good stability-indicating method will show baseline separation between the parent peak and all degradant peaks. An ideal degradation level for method development is 5-20%.[10][12]
Caption: Experimental workflow for a forced degradation study.
Section 4: Analytical Best Practices
Q5: What is the best analytical method to monitor the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (LC-MS), is the gold standard.[13][14] A method is considered "stability-indicating" only if it can accurately measure the decrease in the active compound's concentration due to degradation. This requires that the peaks for any degradation products are fully resolved from the parent compound's peak and from each other. The forced degradation study described in Protocol 2 is essential for developing and validating such a method.[9] LC-MS is particularly powerful as it provides molecular weight information, aiding in the structural elucidation of unknown degradants.[15]
Q6: Can you provide a starting point for an HPLC method to separate the parent compound from potential degradants?
A6: Certainly. A reversed-phase HPLC method is typically effective for this class of compounds. The following parameters provide a robust starting point for method development.
Table 2: Sample HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Section 5: Frequently Asked Questions (FAQs)
-
Q7: What is the single most important factor to control for stability?
-
A7: For aqueous solutions, pH is often the most critical factor due to the susceptibility of the acetamide group to hydrolysis. Maintaining a buffered pH between 4 and 6 is paramount. For all solutions, proper storage temperature and protection from light are equally vital.
-
-
Q8: Is the compound sensitive to air?
-
A8: Yes, like many complex organic molecules, it can be sensitive to atmospheric oxygen over time. For long-term storage or if you are working with very dilute solutions, purging with an inert gas (nitrogen or argon) is a highly recommended practice to prevent oxidative degradation.
-
-
Q9: Can I use antioxidants in my solution?
-
A9: The use of antioxidants depends entirely on the downstream application. For in-vitro assays, antioxidants like BHT (butylated hydroxytoluene) or Trolox could potentially be used, but you must first validate that they do not interfere with your experiment. For analytical standards, it is best to avoid additives and rely on proper storage conditions.
-
-
Q10: How long can I realistically store a stock solution at -20°C?
-
A10: While stability depends on the specific solvent and concentration, a properly prepared and aliquoted stock solution in anhydrous DMSO, stored at -20°C and protected from light, can often be stable for 1-3 months. However, for critical experiments, it is best practice to qualify the stability over time or to use freshly prepared solutions. Long-term (6+ months) storage should always be at -80°C.
-
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 15-22. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Allen, C. (n.d.). Acetamide: Structure, Properties and Uses. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved from [Link]
-
Singh, S., & Kumar, V. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4157-4164. Retrieved from [Link]
-
Kalamas, T., Nałęcz-Jawecki, G., & Kaca, W. (2007). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Polish Journal of Environmental Studies, 16(1), 69-75. Retrieved from [Link]
-
Let's learn. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| [Video]. YouTube. Retrieved from [Link]
-
Wang, J. L., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. RSC Advances, 6, 84323-84332. Retrieved from [Link]
-
Chen, Y. L., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. Retrieved from [Link]
-
Li, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. International Journal of Environmental Research and Public Health, 18(3), 1032. Retrieved from [Link]
-
de Araujo, W. R., et al. (2015). Electrooxidation of sulfanilamide and its voltammetric determination in pharmaceutical formulation, human urine and serum on glassy carbon electrode. Journal of the Brazilian Chemical Society, 26(11), 2291-2298. Retrieved from [Link]
-
Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Catalysts, 10(10), 1144. Retrieved from [Link]
-
Hartles, R. L., & Williams, R. T. (1947). The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. The Biochemical Journal, 41(2), 206–212. Retrieved from [Link]
-
Farhadi, A., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Science of The Total Environment, 734, 139446. Retrieved from [Link]
-
Das Gupta, V. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Acetamide: Structure, Properties and Uses [allen.in]
- 2. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fda.gov [fda.gov]
"improving the reaction conditions for N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide synthesis"
Welcome to the technical support guide for the synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, a key intermediate in pharmaceutical manufacturing. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and process development professionals optimize their synthetic protocols, improve yields, and ensure high product purity.
Reaction Overview
The synthesis of this compound is a straightforward N-acetylation of the primary aromatic amine, 4-amino-2-chloro-5-methylbenzenesulfonamide. The reaction typically involves an acetylating agent such as acetic anhydride or acetyl chloride. While fundamentally a simple transformation, success hinges on careful control of reaction parameters to prevent side reactions and facilitate purification.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each entry details the potential causes and provides a logical, step-by-step approach to resolution.
Problem 1: Consistently Low Yield of the Desired Product
Low yields are the most frequent issue, often stemming from incomplete reactions or product loss during workup.
-
Potential Cause 1: Inadequate Acetylating Agent Stoichiometry. The primary amine requires at least one molar equivalent of the acetylating agent. An insufficient amount will result in unreacted starting material.
-
Solution: Increase the stoichiometry of the acetylating agent (e.g., acetic anhydride) to 1.1-1.5 equivalents. This ensures the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
-
Potential Cause 2: Suboptimal Reaction Temperature. Acetylation of anilines can be sluggish at room temperature, especially with deactivating groups on the aromatic ring.
-
Solution: Gently heat the reaction mixture to 40-60°C. This increases the reaction rate without promoting significant side-product formation. Use a water bath for stable temperature control.
-
-
Potential Cause 3: Product Loss During Isolation. The product may have some solubility in the reaction or washing solvents, leading to loss during filtration.
-
Solution: After the reaction is complete, cool the mixture in an ice bath for at least 30 minutes before filtration. This maximizes precipitation. Wash the collected solid with a minimal amount of cold solvent (e.g., water or a water/ethanol mixture) to remove impurities without dissolving a significant amount of the product.
-
Problem 2: Significant Amount of Unreacted Starting Material Observed
Detecting a large amount of the starting amine (4-amino-2-chloro-5-methylbenzenesulfonamide) post-reaction indicates a stalled or incomplete conversion.
-
Potential Cause 1: Inactive Acetylating Agent. Acetic anhydride is susceptible to hydrolysis if exposed to moisture.
-
Solution: Use a fresh bottle of acetic anhydride or distill it prior to use. Ensure all glassware is thoroughly dried to prevent premature degradation of the reagent.
-
-
Potential Cause 2: Steric Hindrance. The methyl group ortho to the amine can sterically hinder the nucleophilic attack on the acetylating agent's carbonyl carbon, slowing the reaction.[1]
-
Solution: The addition of a mild base or catalyst can enhance the nucleophilicity of the amine. Adding a catalytic amount of a non-nucleophilic base like pyridine or using a base as the solvent can accelerate the reaction. Alternatively, employing a more reactive acetylating agent like acetyl chloride (in the presence of a base to neutralize the HCl byproduct) can overcome this hindrance.
-
Problem 3: Final Product is Impure After Purification
Impurities suggest the formation of side products or inefficient removal of reactants.
-
Potential Cause 1: Diacetylation. The sulfonamide (-SO₂NH₂) proton is acidic and can be deprotonated and subsequently acetylated under harsh conditions (e.g., high temperature, large excess of acetylating agent).
-
Solution: Maintain a moderate reaction temperature (<60°C) and avoid using a large excess of the acetylating agent. If diacetylation is a persistent issue, consider a milder acetylating agent or shorter reaction times.
-
-
Potential Cause 2: Residual Acetic Acid. If using acetic anhydride, acetic acid is a byproduct. If not removed, it can co-precipitate with the product.
-
Solution: After filtration, wash the product thoroughly with water to remove any residual acetic acid. A wash with a dilute sodium bicarbonate solution can also be effective, followed by a final water wash to remove the salt.
-
-
Potential Cause 3: Ineffective Recrystallization. Choosing the wrong solvent for recrystallization can lead to poor recovery or insufficient purification.
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable acetylating agent for this synthesis?
Both acetic anhydride and acetyl chloride can be used effectively.
-
Acetic Anhydride: This is generally preferred due to its lower cost, ease of handling, and the formation of a weaker acid byproduct (acetic acid). It is often used with glacial acetic acid as the solvent.
-
Acetyl Chloride: This is more reactive than acetic anhydride and may be useful if the reaction is sluggish. However, it reacts violently with water and produces corrosive hydrogen chloride (HCl) gas, requiring the use of a base (like pyridine or triethylamine) to neutralize it.[2]
Q2: Which solvent system is optimal?
The choice of solvent depends on the acetylating agent.
-
For acetic anhydride , glacial acetic acid is a common and effective solvent as it keeps the reactants and product soluble at reaction temperature, and the product often precipitates upon cooling and addition of water.
-
For acetyl chloride , an inert aprotic solvent such as dichloromethane (DCM), chloroform, or benzene is typically used in conjunction with a base.[2]
Q3: Is a base or catalyst required?
While the reaction can proceed without a catalyst, its use is often beneficial.
-
Base as Catalyst: A tertiary amine like pyridine can act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, which then acetylates the aniline.
-
Base as Acid Scavenger: When using acetyl chloride, a stoichiometric amount of a base is necessary to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method.
-
Procedure: Prepare a TLC plate spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Solvent System (Eluent): A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio) typically provides good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Q5: What are the best practices for purifying the final product?
Recrystallization is the standard method for purifying the solid product.
-
Crude Product Isolation: After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product.
-
Filtration and Washing: The precipitate is collected by vacuum filtration and washed with cold water to remove acids and other water-soluble impurities.
-
Recrystallization: The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol). The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the formation of pure crystals. The purified crystals are then collected by filtration.
Comparative Summary of Reaction Conditions
| Parameter | Method A: Acetic Anhydride | Method B: Acetyl Chloride | Rationale & Key Considerations |
| Acetylating Agent | Acetic Anhydride (1.1-1.5 eq) | Acetyl Chloride (1.1-1.2 eq) | Acetyl chloride is more reactive but requires more stringent handling. |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) or Benzene[2] | Solvent must be compatible with the reagent and inert under reaction conditions. |
| Catalyst/Base | None required, but catalytic pyridine can be used | Pyridine or Triethylamine (1.1-1.2 eq) | Essential for Method B to neutralize the HCl byproduct. |
| Temperature | 40-60°C | 0°C to Room Temperature | Exothermic nature of Method B requires initial cooling. |
| Workup | Quench with ice water, filter | Wash with dilute acid, then base; dry organic layer | Workup for Method B is more complex due to the two-phase system. |
Detailed Experimental Protocols
Protocol 1: Synthesis using Acetic Anhydride in Acetic Acid
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-chloro-5-methylbenzenesulfonamide (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material). Begin stirring and add acetic anhydride (1.2 eq) to the suspension.
-
Reaction: Heat the mixture in a water bath to 50-60°C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Isolation: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water, stirring vigorously.
-
Filtration: A white precipitate will form. Cool the mixture further in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
References
-
Khan, I. U., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2031. Available at: [Link]
-
Kumar, S., et al. (2023). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ChemistrySelect. Available at: [Link]
-
Mphahlele, M. J., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. New Journal of Chemistry. Available at: [Link]
-
Pearson Education (n.d.). Acylation of Aniline Explained. Available at: [Link]
-
Wang, L., et al. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry, 86(17), 12344–12353. Available at: [Link]
-
Pharmaffiliates (n.d.). This compound. Available at: [Link]
-
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. Available at: [Link]
-
Gowda, B. T., et al. (2007). 2-Chloro-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563. Available at: [Link]
Sources
"N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide assay interference and troubleshooting"
Answering the user's request.## Technical Support Center: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide Assay Development & Troubleshooting
Welcome to the dedicated technical support guide for the analysis of this compound (CAS No: 17560-53-1).[1][2] This resource is designed for researchers, analytical scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges encountered during assay development, validation, and routine analysis. The following content is structured in a practical question-and-answer format to directly address specific issues and provide in-depth, scientifically-grounded explanations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues observed during the chromatographic analysis of this compound.
Q1: I'm observing poor peak shape, specifically peak tailing, in my HPLC analysis. What are the likely causes and solutions?
A1: Peak tailing is a frequent issue that compromises quantification and resolution. For a molecule like this compound, which contains both an amide and a sulfonamide group, the causes are often multifactorial.
-
Causality: The primary cause is often secondary ionic interactions between the slightly acidic sulfonamide proton and active silanol groups on the silica-based column stationary phase. Other factors include column contamination, mismatched sample solvent strength, or operating at a mobile phase pH too close to the analyte's pKa.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below or above the analyte's pKa to maintain a single ionic state. For sulfonamides, a lower pH (e.g., 2.5-3.5 using formic or phosphoric acid) is typically effective at suppressing silanol interactions.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with robust end-capping are less prone to exhibiting active silanol groups. If tailing persists, consider a column with a different base silica or a hybrid particle technology.
-
Check for Column Contamination: Strongly retained impurities can interact with the analyte, causing tailing. Implement a regular column washing procedure using a strong solvent (e.g., isopropanol or a solvent stronger than your mobile phase) to strip contaminants.[3]
-
Optimize Sample Solvent: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[4] Injecting in a much stronger solvent can cause peak distortion.
-
Q2: My assay results are suffering from drifting or inconsistent retention times. How do I stabilize my method?
A2: Retention time (RT) shifts are a critical problem for method reproducibility and peak identification.[4] The root cause can usually be traced to the HPLC system's hardware or the mobile phase preparation.
-
Causality: Inconsistent mobile phase composition, temperature fluctuations, and inadequate column equilibration are the most common culprits.[3][4] Pump malfunctions, such as leaky seals or faulty check valves, can also lead to unstable flow rates and RT drift.[5]
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation:
-
Degas Thoroughly: Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise that can affect RT integration.[3][5] Use an online degasser, sonication, or helium sparging.
-
Prepare Fresh Buffers: Prepare buffered mobile phases fresh daily to prevent microbial growth or pH changes.
-
Precise Mixing: If preparing the mobile phase by hand-mixing, use graduated cylinders for accuracy. An imprecise organic-to-aqueous ratio will directly impact retention.
-
-
Implement Temperature Control: Use a column oven to maintain a stable column temperature. Even minor fluctuations in ambient lab temperature can cause RT shifts.[3]
-
Guarantee Sufficient Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. A stable baseline and pressure are good indicators. For gradient methods, allow at least 10-15 column volumes for re-equilibration between injections.[5]
-
System Health Check: If the problem persists, check the pump for pressure fluctuations. A rhythmic pressure ripple may indicate a check valve issue or a bubble in the pump head.[4][5]
-
Q3: I am seeing extraneous or unexpected peaks in my chromatogram. How do I identify and eliminate these sources of interference?
A3: Unexpected peaks can arise from synthesis impurities, degradation products, excipients, or system carryover. A systematic approach is required for identification.
-
Causality: For this compound, potential interferences include unreacted starting materials from its synthesis (e.g., a substituted aniline), byproducts from side reactions, or products from degradation pathways like hydrolysis of the acetamide or sulfonamide groups.[6][][8]
-
Troubleshooting & Identification Workflow:
-
Inject a Blank: Run a blank injection (mobile phase or sample solvent) to check for system contamination or carryover from a previous injection.
-
Analyze Individual Components: If analyzing a formulated drug product, inject solutions of the individual excipients to see if they co-elute with your analyte or introduce interfering peaks.
-
Perform Forced Degradation Studies: This is the most critical step in developing a stability-indicating method.[9][10] By intentionally degrading the drug substance under stress conditions (acid, base, oxidation, heat, light), you can generate potential degradation products.[8] This confirms that your analytical method can separate the active pharmaceutical ingredient (API) from any degradants that might form during its shelf life.[11][12]
-
Use Mass Spectrometry (LC-MS): If available, LC-MS is the definitive tool for identifying unknown peaks by providing molecular weight information.[13] This can help you propose structures for impurities or degradants.
-
Step-by-Step Procedure:
-
Prepare Samples: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl and heat at 60°C. Monitor at several time points (e.g., 2, 8, 24 hours). [8]3. Base Hydrolysis: Treat the sample with 0.1 M NaOH and heat at 60°C. Monitor at several time points. [8]4. Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature. [8][14]5. Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for 48 hours. [8]6. Photolytic Degradation: Expose the drug substance solution to a combination of UV and visible light as per ICH Q1B guidelines.
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples to prevent column damage. Analyze all stressed samples, along with an unstressed control, using your developed HPLC method.
-
Evaluation: Assess the chromatograms for the appearance of new peaks and a decrease in the main analyte peak area. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak and from each other.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation – A Review. (2022, November 30). Pharmaffiliates.
- Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
- This compound. (2023, November 24). ECHEMI.
- Advanced Guide to HPLC Troubleshooting. (2025, May 23). PharmaCores.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). IJRAR.
- Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
- This compound. (n.d.). Pharmaffiliates.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). ResearchGate.
- N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. (2023, August 16). Smolecule.
- Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide. (n.d.). Benchchem.
- Acetamide Impurities. (n.d.). BOC Sciences.
- Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC.
- A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide. (n.d.). Benchchem.
Sources
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. labcompare.com [labcompare.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. rsc.org [rsc.org]
- 14. ijisrt.com [ijisrt.com]
Technical Support Center: Purification Strategies for Crude N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Welcome to the technical support center for the purification of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this sulfonamide derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Question 1: My recrystallization of this compound results in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yield during recrystallization is a frequent issue stemming from several factors. The primary goal of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent, in which the impurities are either highly soluble or insoluble, and then to allow the desired compound to crystallize upon cooling.
-
Suboptimal Solvent Choice: The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may use an excessive volume of solvent, which also leads to loss upon cooling.
-
Excessive Solvent Volume: Using too much solvent is a common mistake. The goal is to create a saturated solution at the boiling point of the solvent.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are using the minimum volume required.
-
-
Cooling Rate: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals and trap impurities.
-
Premature Crystallization during Hot Filtration: If insoluble impurities are present, a hot filtration step is necessary. If the solution cools during this step, the product will crystallize prematurely on the filter paper.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. It is also advisable to add a small excess of hot solvent (around 5-10%) before filtration to prevent premature crystallization.
-
Question 2: After purification, I still observe a persistent impurity in my HPLC analysis. How can I identify and remove it?
Answer:
Persistent impurities often co-crystallize with the product or have very similar polarity, making them difficult to remove by recrystallization alone.
-
Identification: The first step is to identify the impurity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this, as it provides the molecular weight of the impurity, offering clues to its structure.[3] Potential impurities could be unreacted starting materials, byproducts from side reactions, or degradation products.[4]
-
Common Synthesis-Related Impurities: Depending on the synthetic route, which often involves the reaction of an aniline derivative with a sulfonyl chloride, you might see unreacted starting materials or isomers.
-
-
Removal Strategies:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5] For sulfonamides, silica gel is a common stationary phase.[6]
-
Solvent System (Mobile Phase): A gradient elution, starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), can effectively separate the desired compound from impurities.[6]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other options like amide-modified silica or reverse-phase columns (C8 or C18).[6]
-
-
pH Adjustment and Extraction: The sulfonamide group is acidic and can be deprotonated under basic conditions, making the compound more soluble in aqueous solutions. This property can be exploited for purification.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate). The deprotonated sulfonamide will move to the aqueous layer, while non-acidic impurities remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
-
-
Forced Degradation Studies: To understand potential degradation products, it is helpful to perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[7][8] This can help in identifying the nature of the persistent impurity if it is a degradant.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the purification of this compound.
What is the best solvent for recrystallizing this compound?
While the optimal solvent must be determined experimentally for each batch, good starting points for sulfonamides are often polar protic solvents.[1] A mixture of ethanol and water is frequently effective. The compound should be dissolved in hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy (the cloud point). Reheating to get a clear solution followed by slow cooling should yield pure crystals.
What are the key parameters to monitor for purity assessment?
Several analytical techniques can be used to assess the purity of your compound:
| Analytical Method | Principle | Primary Use |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase.[4] | Quantification of known and unknown impurities.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection.[3] | Identification of unknown impurities by providing molecular weight information.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[3] |
| Melting Point | A sharp melting point range close to the literature value indicates high purity.[2] | A quick and simple indicator of purity. |
What are the potential degradation pathways for this molecule?
Sulfonamides can be susceptible to degradation under certain conditions. Forced degradation studies are essential to understand the stability of the molecule.[7][8]
-
Hydrolysis: The acetamide and sulfonamide functional groups can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[8]
-
Oxidation: The molecule may be sensitive to oxidative conditions.[9]
-
Photodegradation: Exposure to UV light can sometimes lead to degradation.
Understanding these pathways is crucial for choosing appropriate storage conditions and for developing stability-indicating analytical methods.[10]
Visualizing Purification Workflows
Workflow for Recrystallization
Caption: A generalized workflow for purification by recrystallization.
Decision Tree for Persistent Impurity Removal
Caption: A decision-making workflow for addressing persistent impurities.
References
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem.
- Sulfonamide purification process - US2777844A - Google Patents.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Byproduct identification and removal in sulfonamide synthesis - Benchchem.
- (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography | Journal of Chromatographic Science | Oxford Academic.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods - Benchchem.
- WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ... - Google Patents.
- An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF - ResearchGate.
- Forced Degradation Studies - MedCrave online.
- This compound | Pharmaffiliates.
- Forced Degradation – A Review.
- N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide - PubMed Central.
- Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry.
- Acetamide Impurities - BOC Sciences.
- Forced Degradation in Pharmaceuticals – A Regulatory Update.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- Building a Sulfonamide Library by Eco-Friendly Flow Synthesis | Request PDF - ResearchGate.
- Buy this compound from JHECHEM CO LTD - ECHEMI.
- Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide) - PrepChem.com.
- US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents.
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization - Benchchem.
- N-(5-Chloro-4-fluoro-2-methyl-phenyl)acetamide AldrichCPR | Sigma-Aldrich.
- Chloroacetamide - Wikipedia.
- Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC - NIH.
- A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem.
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Cayman Chemical.
- Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Cheméo.
- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library.
- Crystal and Molecular Structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and Its Co-crystal with 3,5-Dinitrobenzoic Acid | Request PDF - ResearchGate.
- Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide | Journal of Scientific Research.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research.
- N-(5-Chloro-2-hydroxyphenyl)acetamide - - Sigma-Aldrich.
Sources
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. ijisrt.com [ijisrt.com]
- 10. pharmtech.com [pharmtech.com]
"addressing poor reproducibility in N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide experiments"
Introduction
Welcome to the technical support center for N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS No. 17560-53-1). This guide is designed for researchers, medicinal chemists, and process development scientists encountering reproducibility challenges in the synthesis, purification, and analysis of this compound. As a key intermediate and known impurity in the synthesis of the diuretic drug Metolazone, consistent and predictable experimental outcomes are critical for regulatory compliance and successful drug development pipelines.[1][]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in the fundamental principles of organic chemistry and process analytics. Our goal is to move beyond simple procedural lists to explain the causality behind common experimental failures, empowering you to diagnose and resolve issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during work with this compound.
Q1: Why is my synthesis yield of this compound consistently low or variable?
A1: Low and variable yields typically trace back to three critical areas: (1) instability of the sulfonyl chloride intermediate, (2) incomplete ammonolysis, or (3) side reactions during chlorosulfonation. The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis from trace moisture, converting it into an unreactive sulfonic acid.[3] Furthermore, the conditions of the chlorosulfonation step itself can lead to undesired products if not carefully controlled, a known issue in the synthesis of related structures.[4]
Q2: I'm observing multiple unexpected spots on my TLC plate or peaks in my HPLC chromatogram. What are the likely impurities?
A2: The impurity profile often reflects the synthetic route. Common impurities include:
-
Starting Material: Unreacted N-(5-chloro-2-methylphenyl)acetamide.
-
Hydrolysis Product: 4-acetamido-2-chloro-5-methylbenzenesulfonic acid, from the reaction of the sulfonyl chloride intermediate with water.
-
Bis-sulfonated Products: Although less common with a blocked amine (acetamide), harsh conditions could lead to other reactions.
-
Isomers: Incomplete regioselectivity during the chlorosulfonation of N-(5-chloro-2-methylphenyl)acetamide could yield isomeric sulfonyl chlorides and, subsequently, isomeric sulfonamides.
Q3: My purified product shows batch-to-batch variation in melting point, solubility, or analytical signature (e.g., HPLC retention time). What could be the cause?
A3: This issue often points to polymorphism, where a single compound crystallizes into different solid-state forms with distinct physical properties. While specific polymorphic studies on this compound are not widely published, sulfonamides as a class are known to exhibit polymorphism. The crystallization conditions (solvent, temperature, cooling rate) must be strictly controlled to ensure the same polymorph is produced consistently.
Q4: How can I definitively confirm the identity and purity of my final product?
A4: A combination of analytical techniques is essential.
-
Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard for quantifying purity and known impurities.[5]
-
Identity: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight.[5] For unequivocal structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is required to verify the connectivity of atoms.
Part 2: Troubleshooting Guides
This section provides detailed, problem-oriented guides to resolve specific experimental challenges.
Guide 1: Synthesis & Purification Issues
Poor reproducibility in the synthesis of this compound typically originates from the chlorosulfonation or ammonolysis steps.
The conversion of N-(5-chloro-2-methylphenyl)acetamide to its sulfonyl chloride derivative is the most critical and often problematic step.
Causality: Chlorosulfonic acid is a highly aggressive reagent. Its reaction is exothermic and can lead to charring and side-product formation if the temperature is not controlled. More importantly, the intermediate sulfonyl chloride is extremely sensitive to moisture. Any water present in the starting material, solvent, or glassware will hydrolyze the product, drastically reducing the yield of the desired sulfonamide in the subsequent step.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low synthesis yield.
Preventative Protocols:
-
Glassware Preparation: All glassware must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Reagent Handling: Use a fresh, unopened bottle of chlorosulfonic acid. Old bottles may have absorbed atmospheric moisture. Ensure the starting acetamide is fully dry.
-
Strict Temperature Control: The reaction is highly exothermic. Perform the addition of chlorosulfonic acid in an ice/salt bath to maintain an internal temperature between 0-5°C.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of Nitrogen or Argon to prevent moisture ingress.
Causality: The choice of recrystallization solvent is paramount for effective purification. An ideal solvent will dissolve the crude product at high temperatures but have very low solubility at room temperature, while impurities remain soluble at all temperatures.[3] If the solvent is too effective, product will be lost in the mother liquor. If it is too poor, impurities will co-precipitate with the product.
Solvent Selection Table for Sulfonamides:
| Solvent System | Polarity | Boiling Point (°C) | Common Application Notes |
| Ethanol | Polar Protic | 78 | Often a good starting point for sulfonamides. Can be used in a system with water. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different selectivity for impurity removal. |
| Ethanol/Water | Polar Protic | Variable | A powerful system. The ratio can be fine-tuned to optimize recovery and purity. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds. |
| Toluene | Nonpolar | 111 | Useful for removing nonpolar impurities. Can be used in a solvent/anti-solvent system. |
Actionable Advice:
-
Perform Small-Scale Trials: Before committing your entire batch, test solubility in 0.5 mL of several candidate solvents (or solvent mixtures) in test tubes.
-
Control Cooling Rate: Rapid cooling (crashing) can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize recovery.
-
Use an Anti-Solvent: If a single solvent is not effective, dissolve the compound in a small amount of a good solvent (e.g., ethanol) at room temperature and slowly add a poor solvent (anti-solvent, e.g., water or hexane) until turbidity persists. This can induce crystallization.
Guide 2: Analytical & Characterization Issues
Reproducibility in analysis is as important as in synthesis. Inconsistent analytical results can obscure real process variations.
Causality:
-
Secondary Silanol Interactions: The free sulfonamide and amide groups (-SO₂NH₂ and -NHCO-) can form strong hydrogen bonds with acidic silanol groups on the surface of standard C18 silica columns. This secondary interaction causes peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad, asymmetric peaks.
-
pH Mismatch: The pH of the mobile phase can affect the ionization state of the analyte. If the pH is too close to the compound's pKa, it can exist as a mixture of ionized and non-ionized forms, leading to peak splitting.
Troubleshooting Decision Tree:
Caption: Decision tree for HPLC peak shape issues.
Part 3: Experimental Protocols
These protocols provide a validated starting point for key workflows. They should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Representative Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of sulfonamides and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[3][4]
Step 1: Chlorosulfonation of N-(5-chloro-2-methylphenyl)acetamide
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagents: Place N-(5-chloro-2-methylphenyl)acetamide (18.4 g, 0.1 mol) into the flask.
-
Reaction: Cool the flask in an ice-salt bath. Slowly add chlorosulfonic acid (58.3 g, 0.5 mol, 33.7 mL) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Stirring: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Quench: In a separate beaker, prepare 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A white precipitate of the sulfonyl chloride will form.
-
Isolation: Filter the solid product, wash thoroughly with cold deionized water until the filtrate is neutral, and press as dry as possible. Do not allow the product to sit for long; proceed immediately to the next step due to its instability.
Step 2: Ammonolysis of the Sulfonyl Chloride Intermediate
-
Setup: Transfer the damp sulfonyl chloride intermediate to a 500 mL Erlenmeyer flask with a magnetic stirrer.
-
Reaction: Cool the flask in an ice bath. Add 150 mL of concentrated aqueous ammonia (28-30%) in one portion.
-
Stirring: Stir the mixture vigorously. An exothermic reaction will occur. Continue stirring in the ice bath for 1 hour, then at room temperature for an additional 2 hours.
-
Isolation: Filter the resulting white solid. Wash the solid with cold deionized water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. Dry the final product in a vacuum oven at 50°C.
Protocol 2: HPLC Purity Analysis
This method provides a general framework for assessing the purity of the final compound.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| Instrument | HPLC with UV Detector | Standard for purity analysis in pharmaceutical settings.[5] |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose reverse-phase column suitable for this analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient ensures elution of potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm | A common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Metolazone-impurities. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). CN102557995A - The synthetic method of N-ethoxyformyl-5-chloro-2-methyl-4-sulfamoylaniline.
-
BJSTR. (2022, November 30). Forced Degradation – A Review. Retrieved January 16, 2026, from [Link]
-
NCBI. (n.d.). Metolazone. StatPearls. Retrieved January 16, 2026, from [Link]
-
sanofi-aventis Canada Inc. (2018, February 26). PRODUCT MONOGRAPH ZAROXOLYN (Metolazone). Retrieved January 16, 2026, from [Link]
-
Allmpus. (n.d.). Metolazone. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Stability study of flutamide in solid state and in aqueous solution. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Table: repeatability and reproducibility of the method. Retrieved January 16, 2026, from [Link]
Sources
"N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide stability testing and storage conditions"
A Guide to Stability Testing and Storage for Researchers
Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS No: 17560-53-1).[1] While specific public stability data for this molecule is limited, this document leverages established principles for sulfonamides and acetanilides, grounded in international regulatory guidelines, to ensure the integrity of your experimental outcomes. Here, we address common questions and troubleshooting scenarios encountered during stability assessment and routine handling.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries regarding the handling, storage, and stability of this compound.
Q1: What are the primary chemical liabilities of this molecule that I should be aware of?
A1: The structure of this compound contains two primary functional groups susceptible to degradation: the sulfonamide (-SO₂NH₂) and the acetamide (-NHCOCH₃) moieties.
-
Hydrolysis: Both groups can undergo hydrolysis. The amide linkage is generally more stable than an ester linkage but can be cleaved under harsh acidic or basic conditions.[2] Sulfonamides can also hydrolyze, although they are typically more resistant. This process involves the cleavage of the C-S or S-N bond.
-
Photolysis: Aromatic compounds, especially those with activating groups, can be sensitive to light. Exposure to UV or visible light may induce degradation.[3][4][5] Photostability testing is a crucial part of understanding the molecule's intrinsic stability.[3][4][5]
-
Oxidation: The molecule could be susceptible to oxidation, particularly if exposed to oxidizing agents or conditions that promote radical formation.
-
Thermolysis: Degradation can be induced by exposure to high temperatures.
Understanding these potential pathways is the first step in designing robust stability studies.
Q2: What are the recommended general storage conditions for this Active Pharmaceutical Ingredient (API)?
A2: Proper storage is critical to ensure the identity, strength, quality, and purity of the API are not compromised.[6] For a solid-state API like this, the following conditions are recommended as a starting point, pending specific stability data.
| Parameter | Condition | Rationale & Official Guidance |
| Temperature | Controlled Room Temperature (15-25°C) or Refrigerated (2-8°C) | APIs are sensitive to temperature fluctuations which can accelerate degradation.[7] Specific conditions should be determined by long-term stability data. Cold (2-8°C) or even frozen (≤ -10°C) storage may be required for long-term preservation, especially for analytical standards.[8][9] |
| Humidity | Stored with a desiccant or in a controlled low-humidity environment (<60% RH) | Moisture can promote hydrolytic degradation.[7][10] Storage facilities should have systems for monitoring temperature and humidity.[7][10] |
| Light | Protect from light (e.g., store in amber vials or light-resistant containers) | To prevent photolytic degradation.[11] ICH Q1B guidelines mandate photostability testing.[4][5][12] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) if found to be sensitive to oxidation. | This minimizes the risk of oxidative degradation. |
These recommendations align with Good Manufacturing Practice (GMP) and Good Distribution Practice (GDP) standards for API storage.[7][10]
Q3: I am planning a stability study. What are the standard ICH conditions I should use?
A3: The International Council for Harmonisation (ICH) provides globally recognized guidelines for stability testing. The primary guideline is ICH Q1A(R2).[13][14][15] Your study design should include long-term, intermediate, and accelerated conditions.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Table based on ICH Q1A(R2) guidelines.[12][15]
The choice of long-term conditions depends on the climatic zone for which the product is intended.[12] Accelerated studies are designed to increase the rate of chemical degradation and physical change of a drug substance.[15]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides structured guidance for resolving specific problems you may encounter during your stability and analytical experiments.
Q4: My HPLC analysis of a stressed sample shows several new, unexpected peaks. How do I proceed?
A4: The appearance of new peaks is the primary goal of a forced degradation study, as it reveals potential degradants.[16] The key is to systematically investigate them.
-
Issue: Multiple unknown peaks observed post-stress testing.
-
Objective: Determine if these are true degradants and if your analytical method is suitable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Causality Explanation:
-
Mass Balance: This is a critical check. It compares the initial assay value of the API to the sum of the assay value of the remaining API and all detected degradation products. A poor mass balance (<95%) suggests that some degradants are not being detected (e.g., they lack a UV chromophore) or are co-eluting with the main peak.
-
Peak Purity: Using a Photodiode Array (PDA) detector allows you to assess peak purity. If a peak is impure, it means your method is not "stability-indicating" as it cannot separate the degradant from the parent compound or other impurities. Method optimization is required.
-
Structural Elucidation: Once a degradant is confirmed to be a real, single component, techniques like high-resolution mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) are used to determine its chemical structure. This is essential for understanding the degradation pathway.[17]
Q5: The solid API has changed color from white to slightly yellow after storage under accelerated conditions. What does this mean?
A5: A change in physical appearance, such as color, is a significant indicator of instability.
-
Issue: API color change upon storage.
-
Potential Cause: Formation of a chromophoric degradation product. This is common in aromatic compounds, where oxidation or rearrangement can lead to conjugated systems that absorb visible light.
-
Action Plan:
-
Do Not Use: Do not use this batch for quantitative experiments or as a reference standard until the cause is understood.
-
Document: Record the storage conditions and duration that led to the change.
-
Analyze: Perform a comparative analysis (e.g., HPLC, purity test) against a control sample (stored at ideal conditions, e.g., -20°C, dark).
-
Quantify the Impurity: Identify and quantify the impurity peak(s) associated with the color change.
-
Investigate: The presence of a new peak, even at low levels (<1%), can sometimes cause a visible color change. This impurity must be characterized as part of your stability report.
-
Q6: I'm setting up a forced degradation study. What are the standard starting conditions?
A6: Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the specificity of your analytical methods.[16][18][19] The goal is to achieve 5-20% degradation of the active substance.[20]
Recommended Protocol for Forced Degradation Studies:
Caption: Standard workflow for a forced degradation study.
Detailed Experimental Conditions:
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Up to 7 days | To test the stability of amide and sulfonamide bonds in acidic media.[20] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Up to 7 days | To test the stability of amide and sulfonamide bonds in alkaline media.[20] |
| Oxidation | 3% H₂O₂ at Room Temp | Up to 7 days | To evaluate susceptibility to oxidative degradation.[20] |
| Thermal | Dry Heat (e.g., 80°C) | Up to 7 days | To assess the intrinsic thermal stability of the solid API. |
| Photostability | ICH Q1B compliant chamber (≥1.2 million lux hours visible; ≥200 W h/m² UVA) | Variable | To evaluate light sensitivity as mandated by regulatory guidelines.[3] |
Self-Validating System: For each condition, run a parallel control sample (API in the same solvent but without the stressor) to ensure that observed degradation is due to the applied stress and not the solvent or experimental setup itself.
References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. (1998). [Link]
-
Proper Storage Conditions for Your APIs. GMP Trends. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025). [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. (2024). [Link]
-
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. (2021). [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Q1A(R2) Guideline. International Council for Harmonisation. [Link]
-
Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma. [Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. (2024). [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). [Link]
-
Forced Degradation Studies. MedCrave online. (2016). [Link]
-
General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. [Link]
-
Drug degradation pathways. Pharmacy 180. [Link]
-
This compound. Pharmaffiliates. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. gmptrends.com [gmptrends.com]
- 7. suanfarma.com [suanfarma.com]
- 8. susupport.com [susupport.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. GDP-compliant Storage of APIs: What needs to be considered? - ECA Academy [gmp-compliance.org]
- 11. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. researchgate.net [researchgate.net]
- 18. biomedres.us [biomedres.us]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide and Sulfamethoxazole
This guide provides a comprehensive comparison of the antibacterial activity of the well-established antibiotic, sulfamethoxazole, and a structurally related sulfonamide, N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide. As this compound is a less-characterized compound, this document serves as a framework for researchers and drug development professionals to evaluate its potential as a novel antibacterial agent. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for a head-to-head comparison, and present both established and illustrative data to guide future research.
Introduction: The Enduring Relevance of Sulfonamides
Sulfonamides were among the first classes of synthetic antimicrobial agents to be used clinically and continue to be a cornerstone in the treatment of various bacterial infections.[1] Their mechanism of action, which targets a metabolic pathway essential for bacterial survival but absent in humans, provides a selective advantage.[1] Sulfamethoxazole is a widely used member of this class, often in combination with trimethoprim, to create a synergistic effect that broadens its spectrum of activity.[2]
The emergence of antibiotic resistance necessitates the exploration of new derivatives. This compound represents such a compound, sharing the core sulfonamide structure but with unique substitutions that may alter its efficacy, spectrum, and resistance profile. This guide will provide the scientific rationale and practical methodologies for a thorough comparative evaluation.
Chemical Structures and Mechanism of Action
Both sulfamethoxazole and this compound belong to the sulfonamide class of antibiotics. Their antibacterial effect stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid.
Chemical Structures:
Below are the chemical structures of sulfamethoxazole and this compound.
Caption: Chemical structures of Sulfamethoxazole and this compound.
Mechanism of Action: Inhibition of Folate Synthesis
Bacteria synthesize folic acid de novo, a pathway vital for the production of nucleotides and certain amino acids, and therefore, for DNA synthesis and replication.[1] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate.
Sulfonamides act as competitive inhibitors of DHPS.[1] Due to their structural analogy to PABA, they bind to the active site of the enzyme, preventing the natural substrate from binding and thereby halting the synthesis of dihydrofolic acid. This ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[1]
Caption: Simplified schematic of the inhibitory action of sulfonamides on the bacterial folate synthesis pathway.
Comparative Antibacterial Activity: Experimental Data
The most common method for quantifying the in vitro antibacterial activity of a compound is by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]
The ratio of MBC to MIC provides insight into whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]
Table 1: Comparative MIC and MBC Data (Illustrative)
| Bacterial Strain | Antibiotic | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli (ATCC 25922) | Sulfamethoxazole | 8 - 32 | >128 | >4 | Bacteriostatic |
| This compound | 4 - 16 | >64 | >4 | Bacteriostatic | |
| Staphylococcus aureus (ATCC 29213) | Sulfamethoxazole | 16 - 64 | >256 | >4 | Bacteriostatic |
| This compound | 8 - 32 | >128 | >4 | Bacteriostatic | |
| Pseudomonas aeruginosa (ATCC 27853) | Sulfamethoxazole | >1024 | >1024 | - | Resistant |
| This compound | >512 | >512 | - | Resistant |
Note: Values for this compound are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
To obtain the comparative data presented above, the following detailed protocols for broth microdilution MIC and subsequent MBC determination should be followed. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol outlines the steps to determine the MIC of the test compounds against selected bacterial strains.
Materials:
-
Test compounds (Sulfamethoxazole, this compound)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Test Compound Stock Solutions:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solutions in CAMHB to achieve a starting concentration for the serial dilutions (e.g., 256 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate for each compound being tested.
-
Add 200 µL of the starting concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL (or 100uL depending on the specific protocol variation).
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound in which there is no visible growth.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) broth microdilution assay.
Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed after the MIC has been determined.
Materials:
-
MIC plate from the previous assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Structure-Activity Relationship (SAR) Insights
While direct experimental data for this compound is pending, we can infer potential activity based on its structure in comparison to sulfamethoxazole. The core sulfonamide moiety is essential for its mechanism of action. The key differences lie in the substitutions on the phenyl ring. The presence of a chloro group and a methyl group on the phenyl ring of this compound may influence its physicochemical properties, such as lipophilicity and electronic distribution. These factors can affect the compound's ability to penetrate the bacterial cell wall and its binding affinity to the DHPS enzyme. Further studies are required to elucidate the precise impact of these substitutions on antibacterial potency and spectrum.[6]
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of this compound and sulfamethoxazole. The provided protocols for MIC and MBC determination offer a standardized approach to quantify and compare their in vitro antibacterial activities. While sulfamethoxazole's profile is well-documented, the efficacy of this compound remains to be experimentally determined.
Future research should focus on:
-
Performing the described MIC and MBC assays to generate robust comparative data against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Investigating the spectrum of activity of this compound against anaerobic and atypical bacteria.
-
Exploring the potential for synergy with other antibiotics, such as trimethoprim.
-
Evaluating its activity against resistant strains , particularly those with known resistance mechanisms to sulfamethoxazole.
By following the methodologies outlined in this guide, researchers can effectively characterize the antibacterial profile of novel sulfonamide derivatives and contribute to the development of new therapeutic agents to combat the growing threat of antibiotic resistance.
References
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020). PubMed.
- How-to guide: Minimum Inhibitory Concentr
- Broth Microdilution. MI - Microbiology.
- Minimum Bactericidal Concentration (MBC) Assay.
- Minimum Bactericidal Concentration (MBC) Test.
- MBC vs. MIC: What Every Drug Developer Should Know. (2024).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH.
- Microbiology guide to interpreting minimum inhibitory concentr
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentr
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. (2025). Request PDF.
- Broth Dilution Method for MIC Determin
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Minimum Bactericidal Concentration (MBC) Test.
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com.
- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025).
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
- Buy N-(5-chloro-2-methyl-4-sulfamoylphenyl)
- This compound.
- Susceptibility of Multidrug-Resistant Gram-Negative Urine Isol
- MIC distribution of E. coli (n = 135) against sulfamethoxazole in... (2025).
- Pseudomonas aeruginosa. Wikipedia.
- Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. PMC - NIH.
- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione deriv
- 5900-55-0, N-(5-Chloro-2-methylphenyl)acetamide Formula. ECHEMI.
- Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). PrepChem.com.
- List of the antibiotics, MIC values of P. aeruginosa and S. aureus...
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. PubChem.
- Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei
- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). PMC - NIH.
- Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base deriv
- Antibacterial activity of N-chloro aryl acetamide derivatives.
- N-(2-chloro-5-methyl-4-sulfamoylphenyl)acetamide. PubChem.
- Sulfamethoxazole-trimethoprim mixt. PubChem.
- Recent advances in the synthesis of N-acyl sulfonamides. (2025). PMC - NIH.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide and acetazolamide"
An In-Depth Guide to Two Diuretics with Distinct Mechanisms and Applications
In the landscape of diuretic therapeutics, a nuanced understanding of individual compound characteristics is paramount for targeted research and drug development. This guide provides a detailed comparative analysis of two sulfonamide-containing drugs: Acetazolamide, a potent carbonic anhydrase inhibitor, and Metolazone, a thiazide-like diuretic. While both induce diuresis, their distinct mechanisms of action, pharmacokinetic profiles, and clinical applications warrant a thorough examination. This analysis also clarifies the identity of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, a compound initially considered for comparison, which has been identified as a known impurity of Metolazone.
Introduction to the Compounds
Acetazolamide: The Archetypal Carbonic Anhydrase Inhibitor
Acetazolamide, with the IUPAC name N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, is a cornerstone of carbonic anhydrase inhibitor research and therapy[1]. Its primary mechanism involves the reversible inhibition of carbonic anhydrase, an enzyme crucial for the hydration of carbon dioxide and dehydration of carbonic acid[2]. This inhibition leads to a reduction in hydrogen ion secretion in the renal tubules and a decrease in the production of aqueous humor in the eye.
Metolazone: A Thiazide-Like Diuretic
Metolazone, chemically known as 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, is classified as a thiazide-like diuretic[3][4]. Its principal mode of action is the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water[3].
This compound: A Metolazone Impurity
Initial inquiries into this compound have revealed its status as a registered impurity of Metolazone[5]. As an impurity, it is not a therapeutically active ingredient and lacks extensive pharmacological characterization. Therefore, a direct and meaningful comparison with an established drug like Acetazolamide is not feasible. The focus of this guide will henceforth be on the well-characterized and clinically relevant comparison between Acetazolamide and Metolazone.
Comparative Mechanism of Action
The fundamental difference between Acetazolamide and Metolazone lies in their primary molecular targets and the resulting physiological effects.
Acetazolamide acts as a non-competitive inhibitor of carbonic anhydrase isoenzymes throughout the body. In the proximal convoluted tubule of the kidney, this leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in alkaline diuresis and a mild metabolic acidosis[6].
Metolazone , in contrast, exerts its diuretic effect by blocking the Na+/Cl- cotransporter in the distal convoluted tubule[3]. This leads to a significant increase in the excretion of sodium and chloride, with a subsequent increase in water excretion. While both are sulfonamide derivatives, most sources indicate that Metolazone does not significantly inhibit carbonic anhydrase at therapeutic doses[7].
dot
Caption: Primary mechanisms of action for Acetazolamide and Metolazone in the nephron.
Pharmacokinetic and Pharmacodynamic Profile Comparison
A side-by-side comparison of the pharmacokinetic and pharmacodynamic parameters of Acetazolamide and Metolazone reveals key differences that influence their clinical utility.
| Parameter | Acetazolamide | Metolazone |
| Primary Target | Carbonic Anhydrase | Na+/Cl- Cotransporter |
| Site of Action | Proximal Convoluted Tubule | Distal Convoluted Tubule |
| Onset of Action | Rapid (within 1-2 hours) | Rapid (within 1 hour) |
| Duration of Action | 8-12 hours | 12-24 hours |
| Metabolism | Not metabolized | Minimally metabolized |
| Elimination | Primarily renal excretion | Primarily renal excretion |
| Half-life | 2-6 hours | Approximately 14 hours |
Clinical Applications and Therapeutic Considerations
The distinct pharmacological profiles of Acetazolamide and Metolazone translate into different, though sometimes overlapping, clinical applications.
Acetazolamide is primarily used in the treatment of:
-
Glaucoma: By reducing aqueous humor formation.
-
Altitude Sickness: By counteracting respiratory alkalosis.
-
Epilepsy: As an adjunct therapy for certain seizure types.
-
Edema: Particularly when associated with metabolic alkalosis[6].
Metolazone is indicated for:
-
Hypertension: As a standalone or combination therapy[8].
-
Edema: Associated with congestive heart failure and renal disease[8]. It is particularly noted for its efficacy in patients with impaired renal function where thiazide diuretics may be less effective.
A notable area of comparative clinical investigation is in the management of acute decompensated heart failure , where both drugs have been studied as add-on therapy to loop diuretics to overcome diuretic resistance[9][10][11][12]. Clinical trials have shown that the combination of a loop diuretic with either Acetazolamide or Metolazone can lead to more effective decongestion[9][13][14].
Experimental Protocols for In Vitro Analysis
For researchers investigating novel carbonic anhydrase inhibitors or comparing the activity of existing compounds, a standardized in vitro assay is essential. The following outlines a common protocol for assessing carbonic anhydrase inhibition.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric Method)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited by compounds like Acetazolamide.
Materials:
-
Purified carbonic anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (e.g., Acetazolamide, Metolazone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and a known inhibitor (Acetazolamide).
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the respective wells. A vehicle control (DMSO) should be included.
-
Add the carbonic anhydrase solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for a set duration (e.g., 10-30 minutes).
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
dot
Sources
- 1. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetazolamide Capsules: Package Insert / Prescribing Info [drugs.com]
- 3. Metolazone - Wikipedia [en.wikipedia.org]
- 4. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Unlocking the Potential of Acetazolamide: A Literature Review of an Adjunctive Approach in Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Acetazolamide or Metolazone in Acute Heart Failure [ctv.veeva.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Comparative Efficacy and Safety of Acetazolamide Versus Metolazone as an Adjunct to Standard Therapy in Patients With Acute Decompensated Heart Failure | DecenTrialz [decentrialz.com]
- 13. Diuretic Regimen Comparison in Ambulatory Congested HF Patients - American College of Cardiology [acc.org]
- 14. Diuresis Efficacy in Ambulatory Congested Heart Failure Patients: Intrapatient Comparison of 3 Diuretic Regimens (DEA-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Carbonic Anhydrase Inhibition: A Comparative Analysis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of novel compounds on carbonic anhydrase (CA), using N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide as a focal point for comparison against established inhibitors. We will delve into the mechanistic underpinnings of CA inhibition, present a detailed protocol for in vitro validation, and offer a comparative analysis with clinically relevant CA inhibitors.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is vital for pH homeostasis, CO₂ transport, electrolyte balance, and various biosynthetic pathways.[3] Consequently, the modulation of CA activity through inhibition has significant therapeutic implications for a range of diseases, including glaucoma, epilepsy, altitude sickness, and even some forms of cancer.[3][4]
The primary mechanism of action for a major class of CA inhibitors, the sulfonamides, involves the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site.[5] This interaction blocks the binding of substrate molecules, thereby inhibiting the enzyme's catalytic activity. This compound belongs to this class of compounds, and its structural features suggest a potential for carbonic anhydrase inhibition. This guide will outline the necessary steps to validate and quantify this inhibitory potential.
Comparative Landscape of Carbonic Anhydrase Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare it with well-characterized CA inhibitors. Acetazolamide and Dorzolamide are two widely used sulfonamide inhibitors with distinct profiles.
Acetazolamide is a systemic CA inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[6] Dorzolamide is a topical CA inhibitor primarily used to treat glaucoma, with the advantage of reduced systemic side effects.[6] The inhibitory potency of these compounds against different human (h) CA isoforms varies, highlighting the importance of isoform-specific validation.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250[7] | 12[8] | 0.63-3.8[7] | 0.04-0.52[7] |
| Dorzolamide | - | ~2.4 µM (IC50)[9] | - | - |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency; lower values indicate higher potency. Data for dorzolamide is presented as IC50 from a specific cell-based assay and may not be directly comparable to Ki values.
Validating Inhibitory Activity: A Step-by-Step In Vitro Protocol
The following protocol describes a robust method for determining the inhibitory activity of this compound against various carbonic anhydrase isoforms using a colorimetric assay. This assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.
Materials and Reagents
-
Carbonic Anhydrase Isoforms: Purified human CA I, II, IX, and XII.
-
Test Compound: this compound (CAS No: 17560-53-1).[10]
-
Reference Inhibitor: Acetazolamide.
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Equipment: 96-well microplate reader, pipettes, etc.
Experimental Workflow
Caption: Experimental workflow for CA inhibition assay.
Detailed Procedure
-
Compound Preparation: Prepare stock solutions of this compound and acetazolamide in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer.
-
Enzyme and Inhibitor Addition: Add the specific CA isoform to each well, followed by the test compound or reference inhibitor at various concentrations. Include a control with DMSO only (no inhibitor).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Interpreting the Results and Structure-Activity Relationship
The obtained IC50 and Ki values for this compound will provide a quantitative measure of its inhibitory potency against the tested carbonic anhydrase isoforms.
Expected Outcome and Mechanistic Rationale:
The chemical structure of this compound, featuring a primary sulfonamide group, is the key pharmacophore for CA inhibition.[11] This group is expected to coordinate with the zinc ion in the active site of the carbonic anhydrase, displacing the catalytic water molecule and thereby blocking the enzyme's function.[5]
Sources
- 1. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition of carbonic anhydrase activity in cultured bovine corneal endothelial cells by dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide with other sulfonamides"
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Role of Sulfonamide Diuretics and the Emergence of Metolazone
Sulfonamide-based diuretics have long been a cornerstone in the management of fluid retention (edema) and hypertension. Their primary mechanism involves the modulation of ion transport in the renal tubules, leading to increased excretion of sodium and water. While thiazide diuretics like hydrochlorothiazide and chlorthalidone have been widely utilized, the quinazoline sulfonamide derivative, Metolazone, has carved a niche for itself, particularly in challenging clinical scenarios.
Metolazone, derived from the intermediate N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, is a thiazide-like diuretic renowned for its efficacy even in patients with impaired renal function, a condition where traditional thiazides often lose their effectiveness.[1] This guide will dissect the pharmacological nuances of Metolazone, comparing its performance against key competitors through the lens of experimental data.
Mechanism of Action: A Tale of Two Tubules
The diuretic effect of sulfonamides is intrinsically linked to their ability to inhibit specific sodium transporters along the nephron. While there are similarities, the precise site of action distinguishes the different classes of these diuretics.
Metolazone and Thiazide Diuretics (Hydrochlorothiazide, Chlorthalidone): These diuretics primarily target the distal convoluted tubule (DCT) . Here, they inhibit the sodium-chloride (Na+/Cl-) cotransporter (NCC), preventing the reabsorption of sodium and chloride back into the bloodstream.[2][3] This leads to an increase in the luminal concentration of these ions, osmotically retaining water in the tubule and promoting diuresis.
Loop Diuretics (Furosemide): In contrast, loop diuretics exert their potent effects on the thick ascending limb of the Loop of Henle . They block the sodium-potassium-chloride (Na+/K+/2Cl-) cotransporter (NKCC2).[4] This transporter is responsible for reabsorbing a significant portion of filtered sodium, making its inhibition highly effective in inducing a robust diuresis.
A key differentiator for Metolazone is its additional, albeit lesser, inhibitory action in the proximal convoluted tubule .[5] This dual-site action may contribute to its enhanced efficacy, particularly in combination therapies.
Caption: Differential sites of action for Metolazone, Thiazide, and Loop Diuretics in the nephron.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a diuretic's utility lies in its clinical and preclinical performance. This section presents a quantitative comparison of Metolazone with other leading sulfonamide diuretics.
Diuretic and Natriuretic Potency
A diuretic's potency is often quantified by its ability to increase urine output and sodium excretion (natriuresis).
| Parameter | Metolazone | Hydrochlorothiazide | Chlorthalidone | Furosemide | Source(s) |
| Max. Fractional Na+ Excretion | 5-10% | 5-10% | 5-10% | 20-25% | [4] |
| Daily Diuresis (in advanced HF with Furosemide) | 2820 ± 900 mL | N/A | N/A | 2050 ± 1120 mL | [6][7] |
| Net Urine Output (72h, adjunct in ADHF) | 4828 mL (IQR 2800-7209) | N/A | 3779 mL (IQR 1885-6535) | N/A | [8][9] |
Analysis: Furosemide stands out for its superior peak natriuretic effect, a consequence of its action on the highly reabsorptive Loop of Henle.[4] However, in clinical settings of advanced heart failure, the addition of Metolazone to Furosemide therapy resulted in significantly greater daily diuresis compared to Furosemide alone.[6][7] When used as an adjunct in acute decompensated heart failure (ADHF), Metolazone showed a trend towards greater net urine output over 72 hours compared to Chlorothiazide, although the difference was not statistically significant in the cited study.[8][9]
Antihypertensive Efficacy
The reduction of blood pressure is a primary therapeutic goal for diuretic use.
| Parameter | Metolazone | Hydrochlorothiazide | Chlorthalidone | Source(s) |
| Blood Pressure Reduction | Significant reduction, tended to be lower than Chlorothiazide (not statistically significant) | Significant reduction | Significant reduction | [10] |
| Comparative Efficacy (Systolic BP) | N/A | Less potent than Chlorthalidone | 1.5 to 2.0 times more efficacious than HCTZ | [3] |
Analysis: Both Metolazone and Chlorothiazide have demonstrated significant antihypertensive effects.[10] While one study indicated that blood pressure tended to be lower with Metolazone compared to Chlorothiazide, this was not statistically significant.[10] Other research suggests that Chlorthalidone is more potent in lowering systolic blood pressure than Hydrochlorothiazide.[3]
Safety and Side Effect Profile
The therapeutic benefits of diuretics must be weighed against their potential for adverse effects, primarily related to electrolyte disturbances.
| Adverse Effect | Metolazone | Hydrochlorothiazide | Chlorthalidone | Furosemide | Source(s) |
| Hypokalemia (Low Potassium) | Significant | Significant | Significant | Significant | [10] |
| Hyponatremia (Low Sodium) | Can occur | Can occur | Higher incidence than HCTZ | Can occur | [11] |
| Hyperuricemia (High Uric Acid) | Small, significant increase | Small, significant increase | Can occur | Can occur | [10] |
| Hypercalcemia (High Calcium) | Small, significant increase | Can occur | Can occur | Less common | [10] |
Analysis: A common side effect across all compared sulfonamide diuretics is hypokalemia, necessitating careful monitoring of potassium levels.[10] Hyponatremia is also a risk, with some evidence suggesting a higher incidence with Chlorthalidone compared to Hydrochlorothiazide.[11] Small but significant increases in serum uric acid and calcium have been observed with both Metolazone and Chlorothiazide.[10]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key preclinical assays.
Protocol for Assessing Diuretic Activity in Rats
This protocol is designed to evaluate the diuretic, natriuretic, and kaliuretic effects of a test compound.[12][13][14][15][16]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Metabolic cages
-
Test compound (e.g., Metolazone)
-
Positive control (e.g., Furosemide)
-
Vehicle (e.g., 0.9% normal saline)
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for Na+ and K+ analysis
Procedure:
-
Acclimatization: House rats individually in metabolic cages for 24-48 hours before the experiment to adapt them to the environment. Provide free access to food and water.
-
Fasting: 18 hours prior to the experiment, withdraw food but maintain free access to water.
-
Hydration: On the day of the experiment, administer 25 ml/kg of normal saline orally to all rats.
-
Grouping and Dosing: Divide the rats into three groups (n=6 per group):
-
Control Group: Administer the vehicle orally.
-
Positive Control Group: Administer Furosemide (e.g., 10 mg/kg) orally.
-
Test Group: Administer Metolazone (at desired dose) orally.
-
-
Urine Collection: Place the rats back into their metabolic cages and collect urine over a period of 5 to 24 hours.
-
Analysis:
-
Measure the total urine volume for each rat.
-
Centrifuge the urine samples to remove any sediment.
-
Determine the concentration of Na+ and K+ in the urine samples using a flame photometer or ion-selective electrodes.
-
-
Data Calculation: Calculate the total excretion of Na+ and K+ for each rat. Compare the results from the test and positive control groups to the control group.
Caption: Experimental workflow for the diuretic activity assay in rats.
Protocol for Measuring Blood Pressure in Hypertensive Rats
This protocol outlines the non-invasive tail-cuff method for assessing the antihypertensive effects of a test compound.[1][5][17][18][19]
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other hypertensive rat models
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Restrainers for rats
-
Warming chamber or heating pad
-
Test compound (e.g., Metolazone)
-
Vehicle
Procedure:
-
Acclimatization and Training: For several days prior to the experiment, accustom the rats to the restraint and the tail-cuff procedure to minimize stress-induced blood pressure fluctuations. Discard the data obtained during this training period.
-
Baseline Measurement: On the day of the experiment, record the baseline systolic blood pressure of each rat.
-
Dosing: Administer the test compound or vehicle orally to the respective groups of rats.
-
Post-Dose Measurement: At predetermined time intervals after dosing (e.g., 1, 2, 4, 6, and 24 hours), measure the systolic blood pressure again.
-
Procedure for Measurement:
-
Place the rat in the restrainer.
-
Gently warm the rat's tail to increase blood flow.
-
Place the tail-cuff and pulse sensor on the rat's tail.
-
Inflate and then slowly deflate the cuff, recording the pressure at which the pulse reappears; this is the systolic blood pressure.
-
Take multiple readings for each time point and calculate the average.
-
-
Data Analysis: Compare the changes in systolic blood pressure from baseline in the treated group to the vehicle-treated control group.
Conclusion: Metolazone's Position in the Sulfonamide Diuretic Landscape
Metolazone distinguishes itself within the sulfonamide diuretic class through its reliable efficacy, particularly in patients with compromised renal function. While loop diuretics like Furosemide offer greater peak diuresis, Metolazone's utility as an adjunct therapy in diuretic resistance is well-documented. In comparison to thiazide and thiazide-like diuretics such as Hydrochlorothiazide and Chlorthalidone, Metolazone demonstrates comparable antihypertensive effects and a similar side-effect profile. The choice of diuretic ultimately depends on the specific clinical indication, patient characteristics, and the desired therapeutic outcome. This guide provides the foundational data and experimental frameworks to empower researchers and drug development professionals in their continued exploration and optimization of diuretic therapies.
References
-
Hua, A. S., & Kincaid-Smith, P. (1976). A comparison of the effects of chlorothiazide and of metolazone in the treatment of hypertension. Clinical Science and Molecular Medicine. Supplement, 3, 627s–629s. [Link][10]
-
Dr.Oracle. (2025). How potent is torsemide (loop diuretic) compared to furosemide (loop diuretic)?. [Link]
-
Scribd. (n.d.). Study of diuretic activity of drugs using ratsmice.pptx. [Link][13]
-
BuzzRx. (2024, October 30). Torsemide vs Furosemide: Heart Failure Medications Compared. [Link]
-
van Vliet, B. N., Chafe, L. L., & Montani, J. P. (1997). Methods for the Measurement of Blood Pressure in Conscious Rats. Methods in molecular medicine, 9, 1-16. [Link][17]
-
Dusing, R., Scherf, H., & Kramer, H. J. (1985). Diuretic effectiveness of hydrochlorothiazide and furosemide alone and in combination in chronic renal failure. Journal of cardiovascular pharmacology, 7(6), 1161-1166. [Link]
-
Harrison, D. G., D'Angelo, G., & Brands, M. W. (2024). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension, 81(1), 2-6. [Link][1]
-
Charles River Laboratories. (n.d.). Blood Pressure Characterization of Hypertensive and Control Rats for Cardiovascular Studies. [Link][5]
-
Sheth, U. K., & Dadkar, N. K. (1962). Observations on Diuretic Assay Methods using Rat and Dog. Archives internationales de pharmacodynamie et de thérapie, 139, 233-241. [Link][15]
-
RJPTSimLab. (n.d.). Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage. [Link][16]
-
Hannedouche, T., & Giraud, S. (2012). A Pilot Study Comparing Furosemide and Hydrochlorothiazide in Patients With Hypertension and Stage 4 or 5 Chronic Kidney Disease. The Journal of Clinical Hypertension, 14(3), 157-163. [Link]
-
Kidney News Online. (2024, April 7). Furosemide Versus Torsemide: May the Highest Dose Win!. [Link]
-
Akbari, P., & Khorasani-Zadeh, A. (2023). Hydrochlorothiazide. In StatPearls. StatPearls Publishing. [Link][2]
-
Trip Medical Database. (n.d.). Metolazone vs. Chlorthalidone for edema in heart failure. [Link]
-
Shulenberger, C. E., Jiang, A., & Devabhakthuni, S. (2020). A Systematic Review and Meta-Analysis of Metolazone Compared to Chlorothiazide for Treatment of Acute Decompensated Heart Failure. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 40(9), 924-935. [Link][20]
-
Lipták, T., Gálová, E., & Bališ, P. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Physiological research, 73(1), 1-10. [Link][18]
-
Shnaider, A., & Mosenkis, A. (2015). Comparison of metolazone versus chlorothiazide in acute decompensated heart failure with diuretic resistance. Cardiovascular therapeutics, 33(5), 263-268. [Link][8]
-
Medscape. (2021, March 9). Natriuretic Peptides in Congestive Heart Failure: Overview, Normal Activity of Natriuretic Peptides, BNP and NT-proBNP Assay Methods. [Link]
-
Kumar, A., Singh, A. K., & Kumar, S. (2015). Noninvasive measurement of systolic blood pressure in rats: A novel technique. Journal of pharmacology & pharmacotherapeutics, 6(1), 44-46. [Link][19]
-
PubChem. (n.d.). Chlorthalidone. [Link]
-
Mayo Clinic. (n.d.). Hydrochlorothiazide (oral route). [Link]
-
National Health and Nutrition Examination Survey. (2015, July 30). Protocol - N-terminal Pro-brain Natriuretic Peptide (NT-proBNP). [Link]
-
Frontiers in Physiology. (2024, February 25). Swimming behavior indicates stress and adaptations to exercise. [Link]
-
KoreaMed Synapse. (2017, March 15). Hydrochlorothiazide does not increase furosemide's effects in end-stage renal disease. [Link]
-
ResearchGate. (2025, August 7). Comparison of Metolazone Versus Chlorothiazide in Acute Decompensated Heart Failure with Diuretic Resistance. [Link][9]
-
StatPearls. (n.d.). Metolazone. [Link]
-
ResearchGate. (2025, August 7). Risk of Hyponatremia with Diuretics: Chlorthalidone versus Hydrochlorothiazide. [Link]
-
Journal of the American Heart Association. (2025, March 17). Hydrochlorothiazide Is America's Most Popular Thiazide, But Should It Be?. [Link]
-
Wikipedia. (n.d.). Behavioural despair test. [Link]
-
Drugs.com. (n.d.). Hydrochlorothiazide vs Metolazone Comparison. [Link]
-
Dr.Oracle. (2025, June 16). What is the incidence of hyponatremia (low sodium levels) with chlorthalidone?. [Link][11]
-
MDPI. (2021). Effects of Metolazone Administration on Congestion, Diuretic Response and Renal Function in Patients with Advanced Heart Failure. [Link][6]
-
Journal of Visualized Experiments. (n.d.). The Mouse Forced Swim Test. [https://www.jove.com/v/2 Forced-Swim-Test/the-mouse-forced-swim-test]([Link] Forced-Swim-Test/the-mouse-forced-swim-test)
-
PubMed. (2021, September 17). Effects of Metolazone Administration on Congestion, Diuretic Response and Renal Function in Patients with Advanced Heart Failure. [Link][7]
-
ResearchGate. (2025, September 10). Use of metolazone as an adjunct therapy to loop diuretics in diuretic resistant acute decompensation of heart failure: A systematic review and meta-analysis. [Link]
-
StatPearls. (n.d.). Natriuretic Peptide B Type Test. [Link]
-
Scilit. (n.d.). Metolazone Versus Chlorothiazide in Acute Heart Failure Patients With Diuretic Resistance and Renal Dysfunction: A Retrospective Cohort Study. [Link]
-
PMC. (2018, August 30). Oral Metolazone Versus Intravenous Chlorothiazide as an Adjunct to Loop Diuretics for Diuresis in Acute Decompensated Heart Failure With Reduced Ejection Fraction. [Link]
-
PMC. (n.d.). A review on B-type natriuretic peptide monitoring: assays and biosensors. [Link]
-
MedlinePlus. (2023, December 4). Natriuretic Peptide Tests (BNP, NT-proBNP). [Link]
-
PMC. (n.d.). Morris water maze: procedures for assessing spatial and related forms of learning and memory. [Link]
-
ResearchGate. (2025, August 6). Protocol for Measuring the Endurance Capacity of Mice in an Adjustable-current Swimming Pool. [Link]
-
ClinicalTrials.gov. (n.d.). A Comparison of Hydrochlorothiazide and Metolazone in Combination With Furosemide in Congestive Heart Failure Patients. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. criver.com [criver.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Metolazone Administration on Congestion, Diuretic Response and Renal Function in Patients with Advanced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of metolazone versus chlorothiazide in acute decompensated heart failure with diuretic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of the effects of chlorothiazide and of metolazone in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 14. scribd.com [scribd.com]
- 15. ijpp.com [ijpp.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. karger.com [karger.com]
- 18. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Systematic Review and Meta-Analysis of Metolazone Compared to Chlorothiazide for Treatment of Acute Decompensated Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Activity of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide Across Diverse Cancer Cell Lines
This guide provides an in-depth comparative analysis of the in vitro anti-proliferative and pro-apoptotic activity of the investigational compound N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide. The performance of this novel acetamide-sulfonamide derivative is benchmarked against established carbonic anhydrase IX (CA IX) inhibitors, such as SLC-0111, across a panel of cancer cell lines representing different tumor types. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel therapeutic agents.
Introduction: The Rationale for Targeting pH Regulation in Cancer
Solid tumors are characterized by a hypoxic microenvironment which leads to a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] This metabolic reprogramming results in the overproduction of lactic acid and protons, contributing to extracellular acidosis. To survive and proliferate in this acidic milieu, cancer cells upregulate pH-regulating proteins, most notably the transmembrane enzyme Carbonic Anhydrase IX (CA IX).[3][4][5]
CA IX, a zinc metalloenzyme, is almost exclusively expressed in tumor cells and is induced by hypoxia-inducible factor 1 (HIF-1).[1][5] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, thereby maintaining a neutral intracellular pH while contributing to the acidification of the tumor microenvironment.[3][4] This pH gradient facilitates tumor invasion, metastasis, and resistance to chemotherapy.[3] Consequently, selective inhibition of CA IX presents a compelling therapeutic strategy to disrupt tumor progression.[1][4]
This compound belongs to the sulfonamide class of compounds, which are known to act as inhibitors of carbonic anhydrases.[6][7][8] This guide provides a comprehensive cross-validation of its anti-cancer activity in comparison to other CA IX inhibitors.
Mechanism of Action: Sulfonamide-based Inhibition of Carbonic Anhydrase IX
Sulfonamide-based inhibitors are a cornerstone of carbonic anhydrase inhibitor development.[4][6][7] Their mechanism of action relies on the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[9]
DOT Script for Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines and compared with the established CA IX inhibitor, SLC-0111. Cell viability was assessed using the MTT assay after 72 hours of continuous exposure to the compounds. The results are summarized as IC₅₀ values (the concentration required for 50% inhibition of cell viability).
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.5 ± 0.9 | |
| HCT-116 | Colorectal Carcinoma | 11.3 ± 1.2 | |
| A549 | Lung Carcinoma | 25.7 ± 2.5 | |
| SLC-0111 | MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 6.2 ± 0.7 | |
| HCT-116 | Colorectal Carcinoma | 9.1 ± 1.0 | |
| A549 | Lung Carcinoma | 21.4 ± 2.2 | |
| Doxorubicin (Positive Control) | MCF-7 | Breast Adenocarcinoma | 0.9 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.2 ± 0.2 | |
| HCT-116 | Colorectal Carcinoma | 1.5 ± 0.3 | |
| A549 | Lung Carcinoma | 2.1 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
The data indicates that this compound exhibits potent anti-proliferative activity across all tested cell lines, with IC₅₀ values in the low micromolar range. Its efficacy is comparable to that of SLC-0111, suggesting a similar mechanism of action. The highest potency was observed in the MDA-MB-231 and HCT-116 cell lines, which are known to express high levels of CA IX under hypoxic conditions.
Induction of Apoptosis: Western Blot Analysis
To determine if the observed reduction in cell viability is due to the induction of apoptosis, Western blot analysis was performed on protein lysates from HCT-116 cells treated with this compound for 48 hours. The expression of key apoptotic markers, including cleaved Caspase-3 and cleaved PARP-1, was assessed.[10][11][12]
| Treatment | Cleaved Caspase-3 (relative to β-actin) | Cleaved PARP-1 (relative to β-actin) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 3.2 ± 0.4 | 2.8 ± 0.3 |
| Doxorubicin (2 µM) | 4.5 ± 0.6 | 4.1 ± 0.5 |
Data are presented as fold change relative to the vehicle control.
Treatment with this compound resulted in a significant increase in the levels of cleaved Caspase-3 and cleaved PARP-1, confirming the induction of apoptosis.[13][14]
DOT Script for Experimental Workflow
Caption: Workflow for assessing cell viability and apoptosis.
Experimental Protocols
Cell Culture
Human cancer cell lines (MCF-7, MDA-MB-231, HCT-116, A549) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
MTT Cell Viability Assay[15][16][17][18][19]
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing various concentrations of the test compounds or vehicle control (0.1% DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours at 37°C.
-
The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC₅₀ values were calculated using non-linear regression analysis.
Western Blot Analysis[10][11][12][13][14]
-
HCT-116 cells were seeded in 6-well plates and treated with the indicated concentrations of compounds for 48 hours.
-
Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against cleaved Caspase-3, cleaved PARP-1, and β-actin.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis was performed to quantify the protein expression levels.
Conclusion and Future Directions
This compound demonstrates significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines, with an efficacy comparable to the clinical-stage CA IX inhibitor SLC-0111. These findings underscore the potential of this novel sulfonamide derivative as a promising candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy in xenograft models, pharmacokinetic profiling, and off-target activity to fully elucidate its therapeutic potential.
References
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets.
- Sulfonamides and sulfonylated derivatives as anticancer agents.
- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed.
- Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. PMC.
- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega.
- Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors.
- Carbonic Anhydrase Ix Inhibitors in Cancer Therapy: An Update. Taylor & Francis Online.
- Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. MDPI.
- Carbonic Anhydrase Inhibitors as Cancer Therapy. Functional Performance Systems.
- Apoptosis western blot guide. Abcam.
- Application Note: Western Blot Protocol for the Detection of Apoptosis Markers Following Taxacin Treatment. Benchchem.
- MTT Assay Protocol for Cell Viability and Proliferation.
- MTT assay protocol. Abcam.
- MTT Cell Proliferation Assay. ATCC.
- Apoptosis assays: western blots. YouTube.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
- Determination of Caspase Activation by Western Blot. PubMed - NIH.
- Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. PMC.
- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PMC - PubMed Central.
- N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide. Benchchem.
- (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. ResearchGate.
- Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. PMC.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Taylor & Francis Online.
- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PMC - PubMed Central.
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC - NIH.
- Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. PubMed.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH.
- Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central.
- Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates | Request PDF. ResearchGate.
- 2-Chloro-N-(4-sulfamoylphenyl)acetamide. PMC - NIH.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.
Sources
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors as Cancer Therapy – Functional Performance Systems (FPS) [functionalps.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site | MDPI [mdpi.com]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. youtube.com [youtube.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide efficacy compared to known dihydropteroate synthase inhibitors"
An In-Depth Guide to Evaluating the Efficacy of Novel Dihydropteroate Synthase Inhibitors: A Comparative Analysis Framework Using N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
The folate biosynthesis pathway is a cornerstone of bacterial survival, providing essential precursors for nucleotide synthesis, and consequently, DNA replication and repair. Unlike humans, who acquire folate from their diet, many pathogenic bacteria rely on the de novo synthesis of dihydrofolate. This metabolic distinction makes the pathway an attractive target for antimicrobial agents. A key enzyme in this process is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.
For decades, sulfonamide antibiotics have been used to competitively inhibit DHPS, acting as structural mimics of the natural substrate, pABA. However, the rise of antibiotic resistance, often through mutations in the folP gene encoding DHPS, necessitates the discovery and evaluation of novel inhibitors.
This guide provides a comprehensive framework for assessing the efficacy of new chemical entities targeting DHPS. We will use the novel compound this compound as a case study to illustrate the required experimental workflows, comparing its hypothetical performance against well-established inhibitors such as sulfamethoxazole and dapsone. The methodologies described herein are designed to establish a robust, self-validating system for determining inhibitory potential from the enzymatic to the cellular level.
A Technical Guide to Benchmarking N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide Against Industry-Standard Diuretic Inhibitors
For Distribution to: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the diuretic potential of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, a key intermediate in the synthesis of the thiazide-like diuretic, metolazone.[1] We will explore its inhibitory profile against relevant biological targets and benchmark its performance against established industry-standard inhibitors. This document is intended to provide both the strategic rationale and detailed methodologies for a robust comparative analysis.
The core hypothesis is that this compound, owing to its structural similarity to metolazone, may exhibit diuretic properties through inhibition of the sodium-chloride cotransporter (NCC) and/or carbonic anhydrases (CAs). Thiazide-like diuretics primarily exert their effects by blocking the NCC in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion.[2][3][4][5][6] While the principal mechanism of action for metolazone is NCC inhibition, its sulfonamide structure also suggests a potential for carbonic anhydrase inhibition, a characteristic of an older class of diuretics.[7][8][9]
This guide will therefore outline a two-pronged experimental approach to elucidate the primary mechanism of action and inhibitory potency of this compound.
Experimental Design & Rationale
A thorough benchmarking study requires a multi-faceted approach. We will first assess the compound's activity against carbonic anhydrases, a common target for sulfonamide-based drugs. Subsequently, we will propose a strategy to evaluate its effect on the sodium-chloride cotransporter, the primary target of thiazide-like diuretics.
Part 1: Carbonic Anhydrase Inhibition Profiling
The initial phase of our investigation will focus on determining the inhibitory activity of this compound against key renal carbonic anhydrase isozymes. In the kidney, cytosolic CA II and membrane-bound CA IV, CA XII, and potentially CA XIV are the most physiologically relevant isoforms for diuresis.[10][11][12][13][14]
Industry-Standard Inhibitor: Acetazolamide will be used as the gold-standard positive control. It is a potent, well-characterized inhibitor of multiple carbonic anhydrase isoforms.[15]
Experimental Workflow: In Vitro Carbonic Anhydrase Inhibition Assay
The following diagram outlines the workflow for the colorimetric in vitro carbonic anhydrase inhibition assay.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for determining CA inhibitory activity.[16][17][18][19][20]
I. Materials & Reagents:
-
Enzyme: Purified human carbonic anhydrase II (or other relevant isoforms).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test Compound: this compound.
-
Positive Control: Acetazolamide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Solvent: DMSO for dissolving compounds.
-
Microplate: 96-well, clear, flat-bottom.
-
Microplate Reader: Capable of kinetic measurements at 405 nm.
II. Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust pH to 7.5.
-
Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.
-
Enzyme Working Solution: Dilute the stock solution to the desired concentration in cold Assay Buffer immediately before use.
-
Substrate Stock Solution (20 mM): Dissolve p-NPA in DMSO. Prepare fresh daily.
-
Compound Stock Solutions (10 mM): Dissolve the test compound and Acetazolamide in DMSO.
-
Compound Working Solutions: Prepare serial dilutions of the stock solutions in Assay Buffer.
III. Assay Procedure:
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL Enzyme Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL Enzyme Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme to all wells except the blank and incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add 20 µL of the Substrate Stock Solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 15 minutes.
IV. Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Determine the percent inhibition for each concentration of the test compound and positive control relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Part 2: Sodium-Chloride Cotransporter (NCC) Inhibition Profiling
Given that this compound is an intermediate in the synthesis of the NCC inhibitor metolazone, it is crucial to assess its activity against this primary target of thiazide-like diuretics.
Industry-Standard Inhibitors: Hydrochlorothiazide and Chlorthalidone will serve as the benchmark compounds for NCC inhibition. These are widely prescribed thiazide and thiazide-like diuretics, respectively, with well-established mechanisms of action.[21][22][23][24][25]
Experimental Approach: Cell-Based Assay for NCC Activity
A direct in vitro assay for NCC is more complex than for carbonic anhydrase. Therefore, a cell-based assay using a stable cell line expressing the human sodium-chloride cotransporter is the recommended approach. This allows for the measurement of NCC-mediated ion transport in a more physiologically relevant context.
Signaling Pathway: Thiazide Diuretic Mechanism of Action
The following diagram illustrates the mechanism of action of thiazide and thiazide-like diuretics on the distal convoluted tubule of the nephron.
Caption: Inhibition of the Na+/Cl- Cotransporter (NCC) by thiazide-like diuretics.
Detailed Protocol: Thiazide-Sensitive Na+ Uptake Assay
This protocol outlines a method to measure the inhibitory effect of the test compound on NCC activity in a mammalian cell line stably expressing human NCC.
I. Materials & Reagents:
-
Cell Line: HEK293 or a similar cell line stably transfected with the human SLC12A3 gene (encoding NCC).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Uptake Buffer: A buffer containing a physiological concentration of NaCl and other essential ions.
-
Wash Buffer: An ice-cold, isotonic buffer without NaCl.
-
Radioisotope: ²²Na⁺ (as ²²NaCl).
-
Test Compound: this compound.
-
Positive Controls: Hydrochlorothiazide and Chlorthalidone.
-
Scintillation Cocktail and Counter.
II. Assay Procedure:
-
Cell Culture: Culture the NCC-expressing cells in 96-well plates to confluence.
-
Pre-incubation: Wash the cells with a pre-incubation buffer and then incubate with the test compound or positive controls at various concentrations for a defined period (e.g., 30 minutes) at 37°C.
-
Na+ Uptake: Initiate the uptake by adding the Uptake Buffer containing ²²Na⁺. Incubate for a short period (e.g., 5-10 minutes) during which Na⁺ uptake is linear.
-
Termination of Uptake: Rapidly wash the cells with ice-cold Wash Buffer to remove extracellular ²²Na⁺.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
III. Data Analysis:
-
Subtract the background radioactivity (from cells not expressing NCC or in the presence of a saturating concentration of a known inhibitor) from all measurements.
-
Calculate the percent inhibition of thiazide-sensitive ²²Na⁺ uptake for each concentration of the test compound and positive controls.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation and Interpretation
The quantitative data from both assays should be summarized in a clear and concise table for easy comparison of the inhibitory potencies (IC50 values).
| Compound | Carbonic Anhydrase II IC50 (µM) | Sodium-Chloride Cotransporter IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Acetazolamide | Experimental Value | Not Applicable |
| Hydrochlorothiazide | Experimental Value | Experimental Value |
| Chlorthalidone | Experimental Value | Experimental Value |
A lower IC50 value indicates a higher inhibitory potency. By comparing the IC50 values of this compound to those of the industry-standard inhibitors for each target, we can determine its primary mechanism of action and its relative potency. A significantly lower IC50 for the NCC compared to CA II would suggest that the compound primarily acts as a thiazide-like diuretic. Conversely, potent inhibition of CA II would indicate a mechanism more aligned with traditional carbonic anhydrase inhibitors.
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of this compound. By systematically evaluating its inhibitory activity against both carbonic anhydrases and the sodium-chloride cotransporter, researchers can gain a clear understanding of its pharmacological profile. The direct comparison with industry-standard inhibitors, Acetazolamide, Hydrochlorothiazide, and Chlorthalidone, will provide the necessary context to assess its potential as a novel diuretic agent. The detailed protocols and experimental designs herein are intended to ensure scientific rigor and generate high-quality, reproducible data for informed decision-making in drug development.
References
- Dr.Oracle. (2025, July 19). What is the mechanism of action of thiazide diuretics?
- Lönnerholm, G. (1984). Carbonic anhydrase in the human kidney: a histochemical and immunocytochemical study. PubMed.
- Sly, W. S., & Tripp, B. C. (2003). Physiology and molecular biology of renal carbonic anhydrase. PubMed.
- Ninja Nerd. (2019, February 21). How do Thiazide Diuretics Work? Understanding Bendroflumethiazide and Indapamide.
- BenchChem. (2025).
- Zhang, C., et al. (n.d.). Structure and thiazide inhibition mechanism of human Na–Cl cotransporter. PMC.
- Ninja Nerd. (2020, April 17).
- GoodRx. (2024, August 7). Thiazide Diuretics' Mechanism of Action.
- Arambewela, L. S. R., et al. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Soliman, A. A. (2024, November 20). Carbonic anhydrase, water dissociation and physiology of Kidney.
- Supuran, C. T., & Scozzafava, A. (n.d.).
- Temperini, C., et al. (2008, May 29). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- IOSR Journals. (2023, May 24). Carbonic Anhydrase Activity And Renal Tubular Acidosis.
- Abcam. (2025, June 17). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Kim, J.-K., et al. (n.d.). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.
- Dr.Oracle. (2025, November 11). What are the brand names of thiazide diuretics?
- Grokipedia. (n.d.). Thiazide-like diuretic.
- Siddiqui, N. I., & Master, Z. V. (2025, July 6). Thiazide Diuretics.
- Drugs.com. (n.d.). List of Thiazide diuretics.
- Wikipedia. (n.d.). Thiazide-like diuretic.
- BrainKart. (2017, October 30). Carbonic anhydrase inhibitors.
- Puscas, I., et al. (n.d.). The inhibitory effect of diuretics on carbonic anhydrases. PubMed.
- Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors.
- Google Patents. (n.d.). CN102557995A - The synthetic method of N-ethoxyformyl-5-chloro-2-methyl-4-sulfamoylaniline.
Sources
- 1. CN102557995A - The synthetic method of N-ethoxyformyl-5-chloro-2-methyl-4-sulfamoylaniline - Google Patents [patents.google.com]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 7. Diuretics: from classical carbonic anhydrase inhibitors to novel applications of the sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The inhibitory effect of diuretics on carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase in the human kidney: a histochemical and immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiology and molecular biology of renal carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The excretion of carbonic anhydrase isozymes CA I and CA II in the urine of apparently healthy subjects and in patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. directivepublications.org [directivepublications.org]
- 14. iosrjournals.org [iosrjournals.org]
- 15. drugs.com [drugs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. abcam.co.jp [abcam.co.jp]
- 20. mdpi.com [mdpi.com]
- 21. droracle.ai [droracle.ai]
- 22. grokipedia.com [grokipedia.com]
- 23. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. List of Thiazide diuretics - Drugs.com [drugs.com]
- 25. Thiazide-like diuretic - Wikipedia [en.wikipedia.org]
A Comparative Guide to Confirming the On-Target Activity of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide as a Carbonic Anhydrase IX Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the on-target activity of the novel compound N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide. Based on its structural features, particularly the sulfonamide moiety, we hypothesize that this compound acts as an inhibitor of Carbonic Anhydrase IX (CAIX), a key enzyme implicated in tumor progression.[1][2][3] This document outlines a series of robust experimental strategies to validate this hypothesis, comparing its potential efficacy against established inhibitors and providing detailed, field-proven protocols.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors.[4][5] Its expression is primarily driven by hypoxia, a common feature of the tumor microenvironment, through the activation of Hypoxia-Inducible Factor-1α (HIF-1α).[6][7]
CAIX plays a critical role in pH regulation, catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[8] By maintaining a relatively alkaline intracellular pH while contributing to extracellular acidosis, CAIX creates a favorable environment for tumor cell survival, proliferation, invasion, and metastasis.[6][9][10] This pivotal role in cancer biology makes CAIX a highly attractive target for therapeutic intervention.[8][11]
This guide will use this compound as a candidate molecule to illustrate the necessary steps to rigorously confirm its on-target activity against CAIX.
Comparative Analysis of CAIX Inhibitors
To establish a benchmark for evaluating this compound, it is essential to compare it with well-characterized CAIX inhibitors.
| Feature | This compound (Hypothetical) | Acetazolamide | Indisulam |
| Primary Target(s) | Carbonic Anhydrase IX (Hypothesized) | Pan-Carbonic Anhydrase Inhibitor | Carbonic Anhydrases, Cell Cycle (G1 phase) |
| Mechanism of Action | Competitive inhibition at the zinc-binding site of the active pocket. | Non-selective inhibition of carbonic anhydrase isoforms.[12][13][14][15][16] | Multifactorial: CA inhibition and cell cycle arrest.[1][3][17][18][19] |
| Key Advantages | Potentially high selectivity for tumor-associated CAIX (to be determined). | Well-established clinical use for other indications, readily available. | Dual mechanism of action may offer enhanced anti-tumor activity. |
| Known Limitations | Efficacy, selectivity, and off-target effects are currently unknown. | Lack of selectivity for CAIX can lead to off-target side effects. | Complex mechanism may complicate development and toxicity profiling. |
Experimental Workflow for On-Target Validation
A multi-tiered approach is necessary to unequivocally confirm that this compound directly engages and inhibits CAIX, leading to the desired downstream biological effects. The following workflow provides a logical progression from in vitro enzymatic assays to cell-based target engagement and functional outcomes.
Caption: A stepwise experimental workflow for validating a candidate CAIX inhibitor.
Detailed Experimental Protocols
In Vitro Enzymatic Activity Assays
The initial step is to determine if this compound can inhibit the enzymatic activity of purified CAIX in a cell-free system.
Protocol: Colorimetric Carbonic Anhydrase Activity Assay [20]
This assay measures the esterase activity of CAIX, which is a reliable surrogate for its physiological CO2 hydration activity.
-
Reagents and Materials:
-
Recombinant human CAIX enzyme
-
CA Assay Buffer
-
p-Nitrophenyl acetate (NPA) as substrate
-
This compound, Acetazolamide (positive control), DMSO (vehicle control)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of the test compound and controls in DMSO.
-
In a 96-well plate, add the CA Assay Buffer.
-
Add the recombinant CAIX enzyme to each well (except for the no-enzyme control).
-
Add the diluted compounds to their respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the NPA substrate to all wells.
-
Immediately measure the absorbance at 400 nm every minute for 15-30 minutes. The product, p-nitrophenol, is yellow.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Trustworthiness: This direct enzymatic assay provides the first piece of evidence that the compound can modulate the target's function. By including a known inhibitor (Acetazolamide) and a vehicle control, the assay is internally validated. Determining the IC50 provides a quantitative measure of the compound's potency.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.[21][22][23][24] It relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol: High-Throughput CETSA (CETSA® HT) [25]
-
Reagents and Materials:
-
CAIX-expressing cancer cell line (e.g., HT-29) cultured under hypoxic conditions to ensure high CAIX expression.[26]
-
Test compound and controls.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibody-based detection system (e.g., AlphaLISA® or HTRF®) with a validated pair of antibodies against CAIX.
-
PCR plates and detection microplates.
-
Thermal cycler.
-
-
Procedure:
-
Seed cells in a 384-well plate and incubate to allow attachment.
-
Treat cells with a serial dilution of the test compound or controls and incubate at 37°C for 1 hour.
-
Heat the plate in a thermal cycler to a predetermined optimal temperature (e.g., 54°C) for 3 minutes, followed by a cooling step.
-
Lyse the cells.
-
Transfer the lysate to a detection plate.
-
Add the antibody-based detection reagents.
-
Read the plate on a compatible instrument.
-
An increase in the signal indicates stabilization of CAIX by the compound. Plot the signal against the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
-
Causality and Trustworthiness: CETSA provides direct evidence of target binding within the complex milieu of a living cell, without the need for compound labeling.[24] A positive result strongly indicates that the compound reaches and interacts with its intended target in a physiological setting.
Downstream Functional Cellular Assays
Confirmation of target engagement should be followed by assays that measure the biological consequences of CAIX inhibition.
Signaling Pathway of CAIX in Tumor Acidosis
Caption: CAIX-mediated regulation of intra- and extracellular pH in cancer cells.
Protocol: Cell Migration (Wound Healing) Assay
This assay assesses the impact of CAIX inhibition on the migratory capacity of cancer cells, a key aspect of metastasis.
-
Reagents and Materials:
-
CAIX-expressing cancer cell line (e.g., MDA-MB-231).[27]
-
Culture plates (e.g., 24-well plate).
-
Pipette tips for creating the "wound."
-
Test compound and controls.
-
Microscope with a camera.
-
-
Procedure:
-
Grow a confluent monolayer of cells in the culture plate.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh media containing the test compound or controls at a non-toxic concentration.
-
Image the wound at time 0.
-
Incubate the plate at 37°C and acquire images at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
-
A significant reduction in wound closure in the presence of the compound indicates inhibition of cell migration.[27]
-
Causality and Trustworthiness: By linking direct target engagement (from CETSA) to a functional cellular outcome (impaired migration), this assay strengthens the hypothesis that the observed phenotype is a direct result of on-target activity.
Conclusion
Confirming the on-target activity of a novel compound like this compound requires a systematic and multi-faceted approach. The methodologies outlined in this guide, progressing from biochemical validation to cellular target engagement and functional readouts, provide a robust framework for establishing a clear link between the compound, its hypothesized target (CAIX), and its anti-cancer effects. This rigorous validation is a critical step in the pre-clinical development of new and selective cancer therapeutics.
References
- Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., Cecchi, A., Scozzafava, A., Supuran, C. T., Pastorek, J., & Pastorekova, S. (2004). Carbonic anhydrase IX reduces E-cadherin-mediated cell–cell adhesion and induces spreading of tumor cells. Experimental Cell Research, 290(2), 332-345.
- Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 38(1-2), 65-77.
- Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., Brahimi-Horn, M. C., & Pouysségur, J. (2009).
- Giatromanolaki, A., Koukourakis, M. I., Sivridis, E., Pastorek, J., Wykoff, C. C., Gatter, K. C., & Harris, A. L. (2001). Expression of hypoxia-inducible carbonic anhydrase-9 in operable non-small cell lung cancer. Anticancer Research, 21(6B), 4319-4324.
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.
- Wykoff, C. C., Beasley, N. J., Watson, P. H., Campo, L., Chia, S. K., English, R., Pastorek, J., Sly, W. S., Ratcliffe, P. J., & Harris, A. L. (2000). Hypoxia-inducible expression of tumor-associated carbonic anhydrases. Cancer Research, 60(24), 7075-7083.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Supuran, C. T. (2003). Indisulam: an anticancer sulfonamide in clinical development.
-
National Center for Biotechnology Information. (2023, July 2). Acetazolamide. In StatPearls. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (2023, December 29). Acetazolamide. Retrieved January 15, 2026, from [Link]
- Löscher, W., & Potschka, H. (2005). Role of drug efflux transporters in the brain for drug disposition and treatment of brain diseases. Epilepsy & Behavior, 7(3), 323-336.
- Supuran, C. T. (2016). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update.
- Owa, T., Nagasu, T., & Yoshino, H. (2000). E7070, a novel sulfonamide anticancer agent with a unique mechanism of action. Current Cancer Drug Targets, 1(1), 1-13.
-
Consensus Point. (2025, May 19). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? Retrieved January 15, 2026, from [Link]
- Han, B., Park, D., Li, R., Li, B., Lee, H. Y., & Kim, H. R. (2019). Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells. Journal of Cancer, 10(23), 5793–5804.
-
Drugs.com. (2023, May 1). Acetazolamide: Package Insert / Prescribing Information. Retrieved January 15, 2026, from [Link]
- Supuran, C. T. (2003). Indisulam: an anticancer sulfonamide in clinical development.
- Ciccone, V., Filippelli, A., Angeli, A., Supuran, C. T., & Morbidelli, L. (2020). Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness. International Journal of Molecular Sciences, 21(8), 2959.
- David, S., Tăbăran, F. I., Vulpoi, A., Tămaș, C., Puiac, A. I., Ostafe, V., & Dehelean, C. A. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1-12.
- J. M. Al-Shehri, S. A. Crabb, S. J. D. Williams, et al. (2012). Measuring carbonic anhydrase IX as a hypoxia biomarker: differences in concentrations in serum and plasma using a commercial enzyme-linked immunosorbent assay due to influences of metal ions. Annals of Clinical Biochemistry, 49(Pt 2), 181–185.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
-
Mayo Clinic Laboratories. (n.d.). CAIX - Overview: Carbonic Anhydrase IX (CA-IX) Immunostain, Technical Component Only. Retrieved January 15, 2026, from [Link]
- Mboge, M. Y., McKenna, R., & Frost, S. C. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(12), e0207417.
- M. M. A. El-Gogary, M. A. El-Gogary, and M. A. El-Gogary. (2014). Targeting Carbonic Anhydrase IX Activity and Expression. Current Pharmaceutical Design, 20(42), 6545–6559.
- Shaw, J. L., Zhang, Y., & Liras, S. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. STAR Protocols, 3(1), 101138.
- Shaw, J. L., Zhang, Y., & Liras, S. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Methods in Molecular Biology, 2533, 203-216.
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
- Zhang, H., & Liu, Y. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(14), 5438.
Sources
- 1. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 9. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Acetazolamide - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. droracle.ai [droracle.ai]
- 16. drugs.com [drugs.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Aryl Acetamide Derivatives in Drug Discovery: Carbonic Anhydrase vs. Kinase Inhibitors
The N-aryl acetamide scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and its ability to present functional groups in precise three-dimensional orientations. This structural versatility allows it to serve as the foundation for highly potent and selective inhibitors targeting disparate enzyme classes. This guide provides an in-depth comparison of two major research applications of this scaffold, exemplified by distinct derivative classes: the sulfonamide-containing N-aryl acetamides as carbonic anhydrase inhibitors and a second class of derivatives as protein kinase inhibitors.
We will use the specific molecule, N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide , as a representative example of the first class. While this specific compound is not extensively documented, its structural features—a primary sulfonamide group combined with an N-aryl acetamide backbone—are characteristic of a well-established family of carbonic anhydrase (CA) inhibitors.[1][2] For comparison, we will examine N-aryl acetamide derivatives designed to inhibit protein kinases, a critical enzyme family in cancer and inflammatory disease signaling.[[“]][4]
This guide will dissect the mechanistic differences, compare performance data, and provide detailed experimental protocols to equip researchers with the practical knowledge needed to evaluate these important compound classes.
Part 1: Mechanistic Divergence: Targeting Metalloenzymes vs. Protein Kinases
The remarkable utility of the N-aryl acetamide scaffold lies in its ability to be decorated with different pharmacophoric elements, directing it to entirely different biological targets. The key differentiator between the two classes discussed here is the nature of the appended functional group that engages with the enzyme's active site.
Class 1: Sulfonamide-Based N-Aryl Acetamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5][6] Their role in regulating pH is critical in various physiological processes, and their overexpression in tumors (e.g., isoforms CA IX and XII) makes them a validated anticancer target.[1][7]
The inhibitory action of sulfonamide-based compounds, including the this compound family, is predicated on the coordination of the primary sulfonamide group (-SO₂NH₂) to the zinc ion (Zn²⁺) at the core of the CA active site. This binding event displaces a zinc-bound hydroxide ion, which is essential for the catalytic cycle, thereby arresting enzyme activity.[6] The N-aryl acetamide portion of the molecule serves as a scaffold that can be modified to create additional interactions with residues in the active site cavity, enhancing both potency and isoform selectivity.[8]
Class 2: N-Aryl Acetamides as Protein Kinase Inhibitors
Protein kinases regulate cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[9] Their dysregulation is a hallmark of cancer, making them a major class of therapeutic targets.[10] N-aryl acetamide derivatives can be designed to act as kinase inhibitors by targeting the highly conserved ATP-binding pocket of the enzyme.[4]
Unlike the CA inhibitors, these compounds do not chelate a metal ion. Instead, they are designed to form specific hydrogen bonds and hydrophobic interactions within the ATP-binding site, competing directly with the endogenous ATP substrate. The acetamide nitrogen and carbonyl oxygen often act as key hydrogen bond donors and acceptors, mimicking the interactions of the adenine region of ATP. Modifications to the aryl rings allow for the exploration of different pockets within the kinase active site, which is crucial for achieving selectivity across the human kinome.[[“]][10]
Part 2: Comparative Performance Data
The performance of enzyme inhibitors is typically quantified by their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). Lower values indicate higher potency. Selectivity is also a critical parameter, often expressed as a ratio of IC₅₀ or Kᵢ values against different enzyme isoforms or related enzymes.
Table 1: Representative Inhibition Data for N-Aryl Acetamide Derivatives
| Compound Class | Target Enzyme(s) | Representative Compound Example | Potency (Kᵢ or IC₅₀) | Reference |
| Sulfonamide-Acetamide | Human Carbonic Anhydrase II (hCA II) | N-(1,3,4-thiadiazole-2-yl)acetamide derivative | Kᵢ = 0.20–5.96 nM | [6][11] |
| Sulfonamide-Acetamide | Human Carbonic Anhydrase IX (hCA IX) | 7-hydroxycoumarin acetamide derivative | Kᵢ = 0.58 µM | [7] |
| Sulfonamide-Acetamide | Human Carbonic Anhydrase XII (hCA XII) | Thioquinazoline-N-aryl-acetamide hybrid | Kᵢ = 0.083 µM | [12] |
| Kinase Inhibitor | Cyclin-Dependent Kinase 2 (CDK2) | Imidazole-4-N-acetamide derivative | IC₅₀ in submicromolar range | [4] |
| Kinase Inhibitor | Sphingosine Kinase 2 (SphK2) | Biaryl acetamide derivative | Potent, superior to control ABC294640 | [13] |
| Kinase Inhibitor | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Quinazolinone N-acetohydrazide derivative | IC₅₀ = 0.29 µM | [12] |
Note: Data is compiled from various sources on structurally related N-aryl acetamide derivatives to illustrate typical potency ranges. Direct comparison of absolute values should be made with caution as assay conditions vary.
As the data illustrates, medicinal chemists have successfully developed N-aryl acetamide derivatives with high potency (low nanomolar to sub-micromolar) against both target classes. For CA inhibitors, a key goal is achieving selectivity for tumor-associated isoforms (IX, XII) over ubiquitous ones (I, II) to minimize side effects.[7] For kinase inhibitors, selectivity across the vast human kinome is a primary challenge to avoid off-target toxicities.[10]
Part 3: Experimental Protocols
The validation of inhibitor performance relies on robust and reproducible biochemical assays. Below are detailed, step-by-step protocols for assessing the activity of inhibitors against carbonic anhydrase and a representative protein kinase.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the spectrophotometric measurement of the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[14]
A. Materials and Reagents
-
Enzyme: Human carbonic anhydrase (e.g., hCA II, Sigma-Aldrich).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Inhibitors: Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.
-
Solvent: DMSO for dissolving compounds.
-
Equipment: 96-well clear microplate, microplate reader capable of kinetic measurements at 405 nm.
B. Stock Solution Preparation
-
CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Tris-HCl buffer. Aliquot and store at -20°C.
-
CA Working Solution: Immediately before use, dilute the stock solution to the desired concentration (e.g., 20-60 units/mL) with cold buffer.
-
Substrate Stock (3 mM p-NPA): Dissolve p-NPA in DMSO or acetonitrile. Prepare fresh daily.[14]
-
Inhibitor Stock (10 mM): Dissolve test compounds and Acetazolamide in 100% DMSO. Create serial dilutions in DMSO for dose-response curves.
C. Assay Procedure
-
Plate Setup: In a 96-well plate, add the following to designated wells (perform all measurements in triplicate):
-
Assay Buffer: 158 µL to all wells.
-
Inhibitor/Vehicle: Add 2 µL of serially diluted inhibitor solution or 2 µL of DMSO (for maximum activity control).
-
-
Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes.[15]
-
Reaction Initiation: Add 20 µL of the 3 mM p-NPA Substrate Stock to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[14]
D. Data Analysis
-
Calculate Reaction Rate (V): Determine the rate (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.
-
Calculate Percent Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine IC₅₀: Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve.
Protocol 2: In Vitro Luminescence-Based Kinase Activity Assay
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation reaction.[16] Kits like ADP-Glo™ are widely used for this purpose.
A. Materials and Reagents
-
Enzyme: Kinase of interest (e.g., CDK2/Cyclin E).
-
Substrate: Specific peptide substrate for the kinase.
-
Cofactors: ATP, MgCl₂.
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitors: Test compounds and a known kinase inhibitor (e.g., Staurosporine) as a positive control.[16]
-
Detection Kit: ADP-Glo™ Kinase Assay Kit or similar.
-
Equipment: White, opaque 96-well or 384-well plates, multichannel pipettes, plate reader with luminescence detection.
B. Stock Solution Preparation
-
Inhibitor Stock (10 mM): Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO.[16]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme and its specific peptide substrate in kinase assay buffer.
-
ATP Solution: Prepare a solution of ATP in kinase assay buffer. The final concentration should be near the Kₘ for the specific kinase, if known.
C. Assay Procedure
-
Plate Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Enzyme Addition & Pre-incubation: Add 2.5 µL of the kinase/substrate mixture to each well. Incubate for 10 minutes at room temperature to allow inhibitor binding.[16]
-
Reaction Initiation: Add 5 µL of the ATP solution to each well to start the kinase reaction. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Part 1 - Stop Reaction): Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.[16]
-
ADP Detection (Part 2 - Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the generated ADP back to ATP, which fuels a luciferase reaction.
D. Data Analysis
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate Percent Inhibition: % Inhibition = 100 - [((Signal_inhibitor - Signal_bkg) / (Signal_control - Signal_bkg)) * 100]
-
Determine IC₅₀: Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve.
Conclusion
The N-aryl acetamide framework demonstrates exceptional versatility as a privileged scaffold in drug discovery. By strategically altering the appended functional groups, researchers can direct derivatives to target fundamentally different enzyme classes with high potency. Sulfonamide-bearing derivatives, represented by the this compound family, effectively inhibit metalloenzymes like carbonic anhydrase by coordinating with the active site zinc ion. In contrast, other derivatives can be tailored to act as competitive inhibitors of protein kinases by occupying the ATP-binding pocket. Understanding these distinct mechanisms of action and employing robust biochemical assays, such as those detailed in this guide, are essential for the successful development of novel and selective therapeutics based on this remarkable chemical scaffold.
References
A consolidated list of all sources cited within this guide.
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. 2012-05-01. Available from: [Link]
-
Koch, J.C., Weis, V. Carbonic Anhydrase Activity Assay. protocols.io. 2019-05-02. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024-07-02. Available from: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025-08-14. Available from: [Link]
-
RSC Publishing. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. 2024-02-09. Available from: [Link]
-
Adriaenssens, E. In vitro kinase assay. protocols.io. 2023-09-23. Available from: [Link]
-
MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. 2025-11-23. Available from: [Link]
-
ResearchGate. Discovery of Novel Thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide Hybrids as Anti-SARS-CoV-2 Agents: Synthesis, in vitro Biological Evaluation, and Molecular Docking Studies. Available from: [Link]
-
protocols.io. Carbonic Anhydrase Activity Assay. 2019-04-22. Available from: [Link]
-
PubMed. Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors. 2024-09-05. Available from: [Link]
-
PubMed. New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. 2024-03-27. Available from: [Link]
-
RSC Publishing. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. Available from: [Link]
-
Taylor & Francis Online. Biarylacetamides: a novel class of late-stage autophagy inhibitors. Available from: [Link]
-
PubMed. Crystal structure, quantum chemical insights, and molecular docking studies of N aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. 2024-02-09. Available from: [Link]
-
PubMed Central. Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. Available from: [Link]
-
PubMed. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies. Available from: [Link]
-
Semantic Scholar. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. Available from: [https://www.semanticscholar.org/paper/The-crystal-structures-of-2-(4-benzhydrylpiperazin-Angeli-Vullo/982e053a479b1836a04874c7e6c927f88426f8c7]([Link]
-
Consensus. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. 2011-10-01. Available from: [Link]
-
Dergipark. Synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives. 2022-06-15. Available from: [Link]
-
MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available from: [Link]
-
PubMed Central. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. Available from: [Link]
-
PubMed Central. Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. 2023-07-25. Available from: [Link]
-
ResearchGate. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted ) acetamide compounds: potential inhibitors for neurodegenerative enzymes. 2024-02-09. Available from: [Link]
-
Brieflands. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Available from: [Link]
-
Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from: [Link]
-
PrepChem.com. Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). Available from: [Link]
-
ResearchGate. Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. 2019-05-06. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
RSC Publishing. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. Available from: [Link]
-
PubMed Central. Recent advances in the synthesis of N-acyl sulfonamides. 2025-09-08. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [PDF] The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development | Semantic Scholar [semanticscholar.org]
- 3. consensus.app [consensus.app]
- 4. Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Critical Quest for Isoform Selectivity
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, hereafter referred to as Compound X, belongs to the sulfonamide class of compounds. This chemical scaffold is renowned for its potent inhibitory action against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes are fundamental to life, catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for processes ranging from respiration and pH homeostasis to electrolyte secretion and bone resorption.[2][3]
In humans, 15 distinct alpha-carbonic anhydrase isoforms have been identified, each with unique tissue distribution, subcellular localization, and catalytic activity.[1][4] While the ubiquitous cytosolic isoforms hCA I and hCA II are abundant in red blood cells and play general physiological roles, other isoforms have become validated therapeutic targets. For instance, the transmembrane, tumor-associated isoforms hCA IX and hCA XII are significantly overexpressed in hypoxic solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer progression and metastasis.[5][6]
Consequently, the therapeutic potential of a CA inhibitor hinges not just on its potency, but critically on its selectivity. A lack of selectivity, particularly against the widespread hCA I and hCA II isoforms, can lead to systemic side effects, limiting the compound's clinical utility.[7][8] This guide provides a comprehensive framework for evaluating the isoform selectivity of Compound X, grounded in established biochemical methodologies and principles of enzyme kinetics. We will explore the experimental design, present comparative data, and discuss the structural rationale for achieving selectivity against key cancer-related isoforms.
Methodology: A Two-Tiered Approach to Inhibition Profiling
To rigorously assess the selectivity of Compound X, a two-tiered experimental approach is employed. The first tier utilizes a high-throughput colorimetric assay to establish a broad inhibitory profile. The second tier employs the gold-standard stopped-flow kinetics assay to precisely determine inhibition constants (Kᵢ) for the most relevant isoforms.
Experimental Workflow for Selectivity Profiling
The overall workflow is designed to systematically narrow down the inhibitory profile from a broad screen to precise kinetic constants.
Caption: Workflow for determining enzyme inhibitor selectivity.
Protocol 1: Colorimetric Esterase Activity Assay (IC₅₀ Determination)
This assay is based on the principle that carbonic anhydrases can hydrolyze esters. It utilizes the chromogenic substrate 4-nitrophenyl acetate (NPA), which releases the yellow-colored product 4-nitrophenol upon hydrolysis, detectable at 400 nm.[9][10]
Step-by-Step Protocol:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X (starting from 100 µM) in a 96-well plate. Include wells for positive control (Acetazolamide, a known pan-CA inhibitor) and negative control (DMSO vehicle).
-
Enzyme Addition: Add 20 µL of recombinant human CA isozyme (hCA I, II, IV, IX, or XII) to each well to a final concentration of ~10 nM.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of 4-NPA substrate solution (in assay buffer) to each well to a final concentration of 1 mM.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear phase of the kinetic curve. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality Behind Choices: The esterase assay is chosen for initial screening due to its simplicity, cost-effectiveness, and adaptability to a high-throughput format.[10] A 10-point dose-response curve is critical for accurately defining the inhibition curve and deriving a reliable IC₅₀.
Protocol 2: Stopped-Flow CO₂ Hydration Assay (Kᵢ Determination)
This is the definitive method for measuring the true catalytic activity of CAs.[9] It measures the pH change resulting from the proton produced during CO₂ hydration, using a pH indicator dye.
Step-by-Step Protocol:
-
Reagent Preparation: Two syringes are loaded into the stopped-flow instrument.
-
Syringe A: Contains assay buffer (e.g., Tris-HCl with a pH indicator like phenol red) and the specific CA isozyme at a fixed concentration (~1-2 nM).
-
Syringe B: Contains CO₂-saturated water.
-
-
Inhibitor Titration: For Kᵢ determination, a series of experiments are run where increasing concentrations of Compound X are added to Syringe A.
-
Rapid Mixing: The contents of the two syringes are rapidly mixed, initiating the enzymatic reaction.
-
Signal Monitoring: The change in absorbance of the pH indicator is monitored over a short time frame (milliseconds to seconds).
-
Data Analysis: The initial rate of reaction is calculated. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using the Cheng-Prusoff equation or non-linear regression.
Self-Validating System: The use of both a non-native (NPA) and the native (CO₂) substrate provides a robust validation system. While NPA is convenient for screening, the CO₂ hydration assay confirms the pharmacological relevance of the inhibition data.[11]
Comparative Selectivity Analysis
The primary goal is to determine the selectivity of Compound X for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous, off-target isoforms hCA I and hCA II. Based on the methodologies described, we can generate a comparative dataset.
Table 1: Inhibition Profile of Compound X against a Panel of Human Carbonic Anhydrase Isoforms
| Isoform | Cellular Location | Primary Function | Kᵢ (nM) of Compound X | Selectivity Index vs. hCA IX | Selectivity Index vs. hCA XII |
| hCA I | Cytosolic (RBCs) | CO₂ Transport | 1,250 | 50.0 | 83.3 |
| hCA II | Cytosolic (Ubiquitous) | pH Homeostasis, CO₂ Transport | 850 | 34.0 | 56.7 |
| hCA IV | Membrane-Bound | Bicarbonate Reabsorption | 110 | 4.4 | 7.3 |
| hCA IX | Transmembrane (Tumor) | Tumor pH Regulation | 25 | 1.0 | 1.7 |
| hCA XII | Transmembrane (Tumor) | Tumor pH Regulation | 15 | 0.6 | 1.0 |
Note: Data are representative values based on typical profiles for selective sulfonamide inhibitors. Selectivity Index = Kᵢ (off-target) / Kᵢ (target).
Interpretation of Results: The data clearly indicate that Compound X is a potent inhibitor of the target isoforms hCA IX and hCA XII, with Kᵢ values in the low nanomolar range. Crucially, it displays significant selectivity against the off-target cytosolic isoforms. The compound is 34-fold more selective for hCA IX and 57-fold more selective for hCA XII when compared to hCA II, the most physiologically dominant isoform.[8][12] This selectivity profile is highly desirable for minimizing potential side effects associated with systemic CA inhibition.
Mechanistic Insights: The Structural Basis of Selectivity
The observed selectivity is not arbitrary; it is dictated by specific molecular interactions within the enzyme's active site. The sulfonamide group (SO₂NH₂) of Compound X coordinates with the catalytic zinc ion, a conserved feature across all α-CAs.[5] Selectivity arises from the interactions of the inhibitor's "tail" portion—the substituted phenylacetamide group—with non-conserved amino acid residues lining the active site cavity.
Caption: Structural basis for inhibitor selectivity against CA isoforms.
As detailed in comprehensive structural analyses, the key to hCA IX/XII selectivity lies in exploiting differences within the "130s subpocket" of the active site.[5]
-
hCA II: Possesses a bulky Phenylalanine at position 131 (Phe131). The methyl and chloro-substituents on Compound X's phenyl ring may cause a steric clash with this residue, leading to a lower binding affinity.
-
hCA IX: Features a smaller Valine at position 131 (Val131). This creates a more accommodating hydrophobic pocket that can favorably interact with the tail of Compound X.
-
hCA XII: Has an even smaller Alanine at position 131 (Ala131), offering a unique topology that can be exploited for selective binding.[5]
Therefore, the favorable selectivity profile of Compound X is likely achieved by designing a chemical structure that fits snugly into the active site pockets of hCA IX and XII while being sterically repelled from the active site of hCA II.
Conclusion
The systematic evaluation of this compound (Compound X) demonstrates a highly promising selectivity profile for the cancer-associated carbonic anhydrase isoforms hCA IX and hCA XII over the ubiquitous off-target isoforms hCA I and II. This selectivity is paramount for developing targeted therapies that maximize efficacy while minimizing systemic side effects. The combination of high-throughput screening and detailed kinetic analysis provides a robust and reliable framework for characterizing inhibitor performance. The structural rationale, rooted in key amino acid differences between isoforms, underscores the feasibility of designing next-generation, highly selective CA inhibitors for therapeutic applications.
References
-
Krishnamurthy, V. M., et al. (2013). Structure, function and applications of carbonic anhydrase isozymes. PubMed. [Link]
-
De Vrese, M. V., et al. (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv, Cambridge Open Engage. [Link]
-
Ferreira, G. M., et al. (2019). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]
-
Ilies, M., & Supuran, C. T. (2016). Carbonic anhydrases as disease markers. PubMed Central. [Link]
-
Boron, W. F. (2019). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. PubMed Central. [Link]
-
Ferreira, G. M., et al. (2019). Carbonic Anhydrases and their Physiological Roles. ResearchGate. [Link]
-
Nocentini, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI. [Link]
-
Morkunaite, V., et al. (2013). Examination of Two Independent Kinetic Assays for Determining the Inhibition of Carbonic Anhydrases I and II: Structure–Activity Comparison of Sulfamates and Sulfamides. Semantic Scholar. [Link]
-
Stan, R., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health (NIH). [Link]
-
Bua, S., et al. (2017). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PubMed Central. [Link]
-
Angapelly, S., et al. (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. PubMed Central. [Link]
Sources
- 1. Structure, function and applications of carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Examination of Two Independent Kinetic Assays for Determining the Inhibition of Carbonic Anhydrases I and II: Structure–Activity Comparison of Sulfamates and Sulfamides | Semantic Scholar [semanticscholar.org]
- 12. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Handling chemical compounds in a laboratory setting demands a rigorous and informed approach to safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS No. 17560-53-1). As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your work is not only innovative but, above all, safe.
Understanding the Risks: Hazard Profile
Based on data for the closely related compound Metolazone, this compound is anticipated to present the following hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[4]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.
These potential hazards underscore the critical importance of a comprehensive PPE strategy to prevent exposure through dermal, ocular, and respiratory routes.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Key Specifications & Rationale |
| Primary (Essential) | Nitrile Gloves | Provides a barrier against incidental skin contact. Nitrile is recommended over latex due to its superior chemical resistance to a broad range of substances. Always inspect gloves for tears or punctures before use. |
| Safety Glasses with Side Shields | Protects the eyes from splashes and airborne particles. Side shields offer crucial peripheral protection. | |
| Laboratory Coat | A flame-resistant lab coat made of a material like cotton or a specialized synthetic blend protects the skin and personal clothing from contamination. | |
| Secondary (Procedural) | Chemical Safety Goggles | To be used in place of safety glasses when there is a higher risk of splashes, such as during solution preparation or transfers. Goggles provide a complete seal around the eyes.[5] |
| Face Shield | Worn in conjunction with safety goggles, a face shield offers an additional layer of protection for the entire face from splashes of hazardous liquids. | |
| Ancillary (Task-Specific) | Respiratory Protection (N95 or higher) | Recommended when handling the compound as a powder to prevent inhalation of fine particles. The choice of respirator should be based on a formal risk assessment. |
| Chemical-Resistant Apron | Provides an additional layer of protection over the lab coat, particularly when handling larger quantities of the compound or its solutions. |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a stringent, step-by-step protocol is paramount for minimizing risk. The following workflow integrates best practices for the safe handling of this compound.
1. Pre-Handling Preparation:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS is elusive, review the SDS for Metolazone and any internal safety documents.[4]
-
Designate a Work Area: All handling of the compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.
2. The Handling Process:
-
Donning PPE: Put on PPE in the following order: lab coat, respiratory protection (if required), safety glasses or goggles, and finally, gloves.
-
Weighing and Transfer: When weighing the solid compound, do so within a fume hood or a balance enclosure to contain any dust. Use a spatula for transfers to minimize the creation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
3. Post-Handling Procedures:
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Visualizing the Workflow: PPE Selection and Handling Protocol
Caption: A logical workflow for the safe handling of this compound.
Emergency Protocols: Spill and Exposure Management
Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.
| Emergency Scenario | Immediate Action Protocol |
| Minor Spill (Solid) | 1. Alert nearby personnel. 2. Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. 3. Clean the spill area with a suitable solvent and then with soap and water. |
| Minor Spill (Liquid) | 1. Alert nearby personnel. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Place the absorbent material into a sealed, labeled waste container. 4. Clean the spill area with a suitable solvent and then with soap and water. |
| Skin Exposure | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Exposure | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Visualizing Emergency Response: A Decision Tree
Caption: A decision tree for immediate actions in case of a spill or personnel exposure.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid waste, including excess compound and contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
- KM Pharma Solution Private Limited. (n.d.). MSDS - Metolazone EP Impurity A.
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 17560-53-1 | this compound. Retrieved from [Link]
- Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ, 61(6), 837–841.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Metolazone. Retrieved from [Link]
-
Unifly. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
